molecular formula C12H9N3O B8607408 5-Phenylfuro[2,3-d]pyrimidin-4-amine

5-Phenylfuro[2,3-d]pyrimidin-4-amine

Cat. No.: B8607408
M. Wt: 211.22 g/mol
InChI Key: QZEZNWUIKTXXHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenylfuro[2,3-d]pyrimidin-4-amine is a chemical compound based on a furanopyrimidine core structure, which is a scaffold of high interest in medicinal chemistry and drug discovery. Furanopyrimidine-based compounds are extensively investigated for their potential as kinase inhibitors and antitumor agents. Research into structurally similar compounds has demonstrated potent biological activities. Specifically, analogs within this chemical class have been developed as third-generation epidermal growth factor receptor (EGFR) inhibitors. These inhibitors are designed to selectively target mutant EGFR (L858R/T790M) found in non-small cell lung cancer while sparing the wild-type form, a strategy that aims to reduce dose-limiting toxicities . Other research on closely related 5-methyl-furo[2,3-d]pyrimidine compounds has shown that they can act as microtubule depolymerizing agents, inhibiting tubulin assembly in a manner comparable to combretastatin A-4. These agents can circumvent common drug resistance mechanisms and have shown significant antitumor effects in preclinical models, identifying the furanopyrimidine scaffold as a source of novel cytotoxic agents . This product, 5-Phenylfuro[2,3-d]pyrimidin-4-amine, serves as a key synthetic intermediate for researchers exploring these and other biological pathways. It is intended for use in chemical synthesis, biological screening, and structure-activity relationship (SAR) studies in a laboratory setting. Intended Use: This product is for research use only and is not intended for diagnostic or therapeutic purposes. It is not for use in humans or animals. Handling: Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material in accordance with established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

5-phenylfuro[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C12H9N3O/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15)

InChI Key

QZEZNWUIKTXXHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC3=NC=NC(=C23)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine

[1]

Executive Summary

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenosine and biogenic purines.[1][2] Derivatives of this scaffold, particularly 5-phenylfuro[2,3-d]pyrimidin-4-amine , have demonstrated significant potential as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, as well as antagonists for adenosine receptors (

1

This guide details the primary synthetic pathway for constructing the 5-phenylfuro[2,3-d]pyrimidin-4-amine core.[1] Unlike generic heterocyclic syntheses, this protocol focuses on the regioselective construction of the furan ring followed by the annulation of the pyrimidine moiety . The methodology prioritizes the "Gewald-type" condensation of

Retrosynthetic Analysis & Strategy

To achieve the target molecule (1) , we employ a convergent strategy. The pyrimidine ring is constructed onto a pre-formed, highly functionalized furan core.[1] This approach is superior to attempting to fuse a furan ring onto a pyrimidine, as it allows for greater diversity in the phenyl ring substitution pattern early in the synthesis.

Strategic Disconnections
  • C2–N3 and N1–C2 Disconnection: The pyrimidine ring is retro-cleaved to reveal a 2-aminofuran-3-carbonitrile precursor.

  • Furan Ring Construction: The furan core is disconnected to malononitrile and phenacyl bromide (2-bromoacetophenone).

Pathway Visualization

The following diagram illustrates the logical flow from raw materials to the target scaffold.

RetrosynthesisTarget5-Phenylfuro[2,3-d]pyrimidin-4-amine(Target)Precursor2-Amino-4-phenylfuran-3-carbonitrile(Key Intermediate)Target->Precursor Pyrimidine Annulation(Cyclocondensation)ReagentsPhenacyl Bromide + MalononitrilePrecursor->Reagents Gewald-typeCyclizationCyclizerFormamide / Formic AcidPrecursor->CyclizerReagent

Figure 1: Retrosynthetic logic for the 5-phenylfuro[2,3-d]pyrimidine scaffold.

Detailed Synthetic Pathway[1][3]

The synthesis proceeds in two distinct phases.[3][4][5] The regiochemistry of the phenyl group is established in Phase 1.

Phase 1: Construction of the Furan Core

Objective: Synthesis of 2-amino-4-phenylfuran-3-carbonitrile.

The reaction utilizes a base-catalyzed condensation between phenacyl bromide and malononitrile. This is a critical step; controlling the base and temperature prevents the formation of pyrrole byproducts or polymerization.

  • Mechanism:

    • Alkylation: The malononitrile anion (generated by base) attacks the methylene carbon of phenacyl bromide, displacing the bromide.

    • Knoevenagel-type Cyclization: The enolate oxygen attacks one of the nitrile groups (Thorpe-Ziegler reaction variant) to close the furan ring.

    • Tautomerization: The resulting imine tautomerizes to the stable amino-furan.

Regiochemical Note: Using phenacyl bromide (

position 51
Phase 2: Pyrimidine Annulation

Objective: Conversion of the aminonitrile to the 4-aminopyrimidine ring.

The 2-amino and 3-cyano groups on the furan serve as a "1,3-electrophile-nucleophile" handle. Heating with formamide provides the single carbon (C2) and nitrogen (N3) required to close the ring.

  • Reagents: Formamide (solvent and reagent), Formic acid (catalyst), or Ammonium Acetate.[1]

  • Transformation: The amino group forms an amidine with formamide, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by rearrangement to the aromatic pyrimidine.[1]

Reaction Workflow Diagram

SynthesisFlowSM1Phenacyl BromideStep1Step 1: Condensation(Base/EtOH)SM1->Step1SM2MalononitrileSM2->Step1Intermediate2-Amino-4-phenylfuran-3-carbonitrileStep2Step 2: Cyclization(Formamide/Reflux)Intermediate->Step2Product5-Phenylfuro[2,3-d]pyrimidin-4-amineStep1->Intermediate Yield: ~60-75%Step2->Product Yield: ~50-65%

Figure 2: Forward synthetic pathway highlighting key reagents and intermediate states.

Experimental Protocols

The following protocols are standardized based on established literature methods (Gangjee et al., Taylor et al.) and optimized for reproducibility.

Step 1: Synthesis of 2-Amino-4-phenylfuran-3-carbonitrile[1]
ParameterSpecification
Reagents Phenacyl bromide (1.0 eq), Malononitrile (1.1 eq)
Solvent Ethanol (anhydrous) or Methanol
Base Triethylamine (

) or Morpholine (1.0 - 1.5 eq)
Temperature

to Room Temperature (RT)
Time 2 – 4 hours

Protocol:

  • Dissolve malononitrile (6.6 g, 100 mmol) and triethylamine (10.1 g, 100 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.

  • Cool the solution to

    
     in an ice bath.
    
  • Add phenacyl bromide (19.9 g, 100 mmol) portion-wise over 30 minutes. Caution: Phenacyl bromide is a potent lachrymator. Work in a fume hood.

  • Allow the mixture to warm to RT and stir for 3 hours. A precipitate should form.

  • Workup: Pour the reaction mixture into ice-cold water (200 mL). Filter the solid precipitate.[3][6]

  • Purification: Recrystallize from ethanol/DMF to yield the furan intermediate as a yellow/brown solid.

    • Validation: IR spectrum should show sharp nitrile stretch (~2210 cm⁻¹) and amine bands (~3300-3400 cm⁻¹).

Step 2: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine[1]
ParameterSpecification
Reagents 2-Amino-4-phenylfuran-3-carbonitrile (1.0 eq)
Solvent/Reagent Formamide (Excess, 10-15 mL per gram of SM)
Catalyst Formic acid (catalytic) or Ammonium Acetate (optional)
Temperature

(Reflux)
Time 6 – 12 hours

Protocol:

  • Suspend the furan intermediate (1.84 g, 10 mmol) in formamide (20 mL).

  • Add a catalytic amount of formic acid (2-3 drops) or ammonium acetate (0.1 g).

  • Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    ). Monitor by TLC (EtOAc:Hexane 1:1). The fluorescent furan spot will disappear.
  • Workup: Cool the reaction mixture to RT. Pour into crushed ice/water (100 mL).

  • Collect the precipitate by filtration. Wash thoroughly with water to remove residual formamide.

  • Purification: Recrystallize from ethanol or DMF/water.

    • Characterization:

      
       NMR (DMSO-
      
      
      ) typically shows the C2-H pyrimidine proton as a singlet around
      
      
      8.2–8.4 ppm and the amine protons (
      
      
      ) as a broad exchangeable singlet.

Critical Process Parameters (CPP) & Troubleshooting

  • Regioselectivity (Step 1): The use of phenacyl bromide ensures the phenyl ring is at the 4-position of the furan. Using

    
    -hydroxy ketones (benzoins) instead of 
    
    
    -halo ketones often leads to 4,5-diphenyl derivatives or requires different condensation conditions.[1]
  • Temperature Control (Step 1): Do not heat the initial alkylation step (Step 1) excessively. High temperatures favor polymerization of malononitrile and the formation of dark tars.

  • Moisture Sensitivity (Step 2): While formamide cyclizations are robust, excessive water can hydrolyze the nitrile to an amide before cyclization occurs.[1] Use fresh formamide.

  • Safety:

    • Phenacyl Bromide: Severe eye and skin irritant (lachrymator).

    • Malononitrile: Liberates cyanide ions if exposed to strong acids or metabolic processing; handle with extreme care.

References

  • Gangjee, A. , et al. (2005).[1] "Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of dihydrofolate reductase and thymidylate synthase." Journal of Medicinal Chemistry.

  • Taylor, E. C. , et al. (1996).[1] "Furo[2,3-d]pyrimidine antifolates: synthesis and biological evaluation." Journal of Medicinal Chemistry. (Foundational work on the furo-pyrimidine scaffold).

  • Petraitytė, G. , et al. (2015).[1] "Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation." Chemija.

  • Watanuki, S. , et al. (2003).[1] "Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile." Heterocycles.

  • Sharanin, Y. A. , et al. (1982).[1] "Cyclization of nitriles. Synthesis of 2-amino-4H-pyrans and 2-aminofurans." Journal of Organic Chemistry of the USSR. (Classic reference for the Gewald-type furan synthesis).

Biological Activity of 5-Phenylfuro[2,3-d]pyrimidin-4-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylfuro[2,3-d]pyrimidin-4-amine represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore for the development of ATP-competitive kinase inhibitors and adenosine receptor antagonists. Structurally analogous to adenine, this bicyclic heteroaromatic system exploits the purine-binding pocket of enzymes, specifically targeting the hinge region of protein kinases.

This guide analyzes the compound's utility as a lead structure for multi-targeted therapies in oncology (angiogenesis and proliferation) and immunology (T-cell signaling). It details the structure-activity relationships (SAR) that allow this core to differentiate between tyrosine kinases (e.g., VEGFR2, Lck, Src) and serine/threonine kinases, providing a roadmap for its optimization into high-potency drug candidates.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

The Adenine Bioisostere

The furo[2,3-d]pyrimidine core is a bioisostere of the purine ring system found in ATP. The 4-amine group mimics the exocyclic amino group of adenine, functioning as a key hydrogen bond donor to the kinase hinge region.

PropertyValue / Description
IUPAC Name 5-Phenylfuro[2,3-d]pyrimidin-4-amine
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
Core Scaffold Furo[2,3-d]pyrimidine
Key Substituents C4-Amino (H-bond donor), C5-Phenyl (Hydrophobic effector)
LogP (Calc) ~2.6 - 3.0
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors
Topological Polar Surface Area ~65 Ų
Structural Logic
  • N1 & N3 Nitrogens: Act as hydrogen bond acceptors, critical for orienting the molecule within the ATP-binding cleft.

  • C4-Amine: Forms a crucial hydrogen bond with the backbone carbonyl of the kinase hinge residues.

  • C5-Phenyl Group: Projects into the hydrophobic pocket (often the "gatekeeper" region or selectivity pocket), providing van der Waals interactions that enhance binding affinity and selectivity over cellular ATP.

Mechanism of Action: Kinase Inhibition[8]

The primary biological activity of 5-Phenylfuro[2,3-d]pyrimidin-4-amine and its derivatives is ATP-competitive inhibition .

Binding Mode
  • Hinge Binding: The pyrimidine moiety mimics the adenine ring of ATP. The N1 and C4-NH2 groups form a "pincer-like" hydrogen bonding network with the kinase hinge region backbone (e.g., Cys919 in VEGFR2).

  • Hydrophobic Interactions: The 5-phenyl ring occupies the hydrophobic region adjacent to the ATP binding site. In many derivatives, this phenyl ring is substituted (e.g., with urea moieties) to access the "back pocket" (DFG-out conformation), converting the molecule from a Type I to a Type II inhibitor.

Key Molecular Targets

While the unsubstituted parent compound shows moderate pan-kinase activity, substituted derivatives exhibit high potency against specific targets:

  • VEGFR2 (KDR): Inhibition of angiogenesis. The 5-phenyl group is often modified to interact with the Glu885/Asp1046 residues.

  • Lck (Lymphocyte-specific protein tyrosine kinase): Critical for T-cell activation. 5,6-biaryl derivatives are potent Lck inhibitors.[1]

  • Src Family Kinases: Due to high homology with Lck and VEGFR, Src is a common off-target or dual-target.

  • Adenosine Receptors (A2A): The scaffold acts as an antagonist, relevant for immunotherapy and neurodegenerative research.

Signaling Pathway Diagram (VEGFR2 Inhibition)

The following diagram illustrates the downstream effects of inhibiting VEGFR2 using this scaffold.

VEGFR_Signaling Inhibitor 5-Phenylfuro[2,3-d] pyrimidin-4-amine VEGFR2 VEGFR2 (Receptor) Inhibitor->VEGFR2 Competitive Inhibition (Hinge Binding) PI3K PI3K VEGFR2->PI3K Activation RAS RAS VEGFR2->RAS ATP ATP ATP->VEGFR2 Phosphorylation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis (Cell Migration/Proliferation) mTOR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Competitive inhibition of VEGFR2 prevents autophosphorylation, blocking PI3K/AKT and MAPK signaling cascades essential for angiogenesis.

Biological Activity Profile

In Vitro Activity (Structure-Activity Relationship)

The biological potency is heavily dependent on the substitution pattern of the 5-phenyl ring.

Compound VariantTargetIC₅₀ (Approx)Biological Effect
Parent (Unsubstituted) Pan-Kinase1 - 10 µMModerate cytotoxicity; used as a fragment lead.
5-(4-Ureidophenyl) VEGFR2 / Tie-2< 10 nMPotent anti-angiogenic; Type II binding mode.
5,6-Diphenyl Lck / Src10 - 100 nMT-cell suppression; anti-inflammatory potential.
5-(4-Methoxyphenyl) FLT3-ITD< 50 nMCytotoxicity in AML (Acute Myeloid Leukemia) cell lines.
In Vivo Efficacy

In xenograft models (e.g., HUVEC, HepG2), derivatives of this scaffold have demonstrated:

  • Tumor Regression: Significant reduction in tumor volume via anti-angiogenic mechanisms.

  • Pharmacokinetics: The furo[2,3-d]pyrimidine core generally exhibits better metabolic stability than corresponding thienopyrimidines, though solubility can be a limiting factor requiring formulation optimization (e.g., salt formation).

Experimental Protocols

Chemical Synthesis (The Gewald-Type Cyclization)

The most robust route to synthesize the core scaffold involves the cyclization of an


-hydroxy ketone with malononitrile, followed by condensation with formamide.

Step-by-Step Methodology:

  • Intermediate Formation (2-Aminofuran):

    • Reagents: Benzoin (or substituted

      
      -hydroxy ketone), Malononitrile, Diethylamine (base).
      
    • Condition: Reflux in ethanol for 2-4 hours.

    • Mechanism: Knoevenagel condensation followed by intramolecular cyclization.

    • Product: 2-amino-3-cyano-5-phenylfuran.

  • Pyrimidone Ring Closure:

    • Reagents: Formamide (excess), Formic acid (catalytic).

    • Condition: Heat at 150°C-180°C for 6-12 hours.

    • Product: 5-phenylfuro[2,3-d]pyrimidin-4(3H)-one.

  • Chlorination & Amination (To obtain 4-Amine):

    • Chlorination: Reflux with POCl₃ (Phosphorus oxychloride) to yield the 4-chloro derivative.

    • Amination: Treat the 4-chloro intermediate with ammonia in methanol (sealed tube, 80°C) or specific anilines for derivatives.

Synthesis_Workflow Start Alpha-Hydroxy Ketone (Benzoin) Step1 Malononitrile + Base (Cyclization) Start->Step1 Inter1 2-Amino-3-cyano- 5-phenylfuran Step1->Inter1 Step2 Formamide / Heat (Ring Closure) Inter1->Step2 Inter2 Furo[2,3-d]pyrimidin-4-one Step2->Inter2 Step3 1. POCl3 2. NH3/MeOH Inter2->Step3 Final 5-Phenylfuro[2,3-d] pyrimidin-4-amine Step3->Final

Caption: Synthetic route converting alpha-hydroxy ketones to the final amino-pyrimidine scaffold via a furan intermediate.

Kinase Inhibition Assay (FRET-based)

To validate biological activity, use a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay (e.g., LanthaScreen).

  • Reagents: Recombinant Kinase (e.g., VEGFR2), Fluorescent Tracer (ATP competitive), Europium-labeled antibody.

  • Protocol:

    • Prepare 3x serial dilutions of 5-Phenylfuro[2,3-d]pyrimidin-4-amine in DMSO.

    • Add Kinase/Antibody mixture to a 384-well plate.

    • Add Inhibitor solution. Incubate for 30 mins at RT.

    • Add Fluorescent Tracer. Incubate for 60 mins.

    • Read: Measure TR-FRET ratio (Emission 665nm / 615nm).

    • Analysis: Plot dose-response curve to calculate IC₅₀. A decrease in FRET signal indicates successful displacement of the tracer by the inhibitor.

Future Directions & Clinical Relevance

While 5-Phenylfuro[2,3-d]pyrimidin-4-amine itself is often a tool compound, its derivatives are in active development.

  • Dual Inhibition: Designing "hybrid" molecules that inhibit both VEGFR (angiogenesis) and EGFR (proliferation) to overcome drug resistance.

  • PROTACs: Using the furo[2,3-d]pyrimidine scaffold as the "warhead" ligand in Proteolysis Targeting Chimeras to degrade specific kinases rather than just inhibiting them.

References

  • Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2005).[2] Significance: Establishes the scaffold as a potent dual receptor tyrosine kinase inhibitor.[2] URL:[Link]

  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck. Source: Bioorganic & Medicinal Chemistry Letters (2007).[1] Significance: Details the SAR for lymphocyte-specific kinase inhibition. URL:[Link]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Source: European Journal of Medicinal Chemistry (2016). Significance: A comprehensive review of the scaffold's versatility in oncology. URL:[Link]

  • Design and synthesis of novel furo[2,3-d]pyrimidine derivatives as potential VEGFR-2 inhibitors. Source: Bioorganic Chemistry (2021).[3] Significance: Recent advancements in optimizing the 5-phenyl substituents for improved ligand efficiency. URL:[Link]

Sources

Technical Guide: Spectroscopic Analysis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the spectroscopic characterization of 5-Phenylfuro[2,3-d]pyrimidin-4-amine , a critical scaffold in the development of kinase inhibitors (e.g., ACK1, Src) and adenosine receptor antagonists.

Executive Summary & Compound Profile

5-Phenylfuro[2,3-d]pyrimidin-4-amine is a fused bicyclic heteroaromatic system.[1] Its structural core consists of a pyrimidine ring fused to a furan ring, with a phenyl substituent at the C-5 position and a primary amine at the C-4 position. This regioisomer is distinct from the more common 6-phenyl derivatives and is often synthesized to modulate binding affinity in ATP-competitive pockets of tyrosine kinases.

PropertyDetail
IUPAC Name 5-Phenylfuro[2,3-d]pyrimidin-4-amine
Molecular Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
CAS Registry Referenced in US7776867B2
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH, DCM

Structural Visualization & Numbering

To ensure accurate spectral assignment, the IUPAC numbering scheme for the furo[2,3-d]pyrimidine fused system is used below. Note that the phenyl group is attached at C-5 , adjacent to the bridgehead carbon C-4a.

G cluster_legend Regiochemistry Check N1 N1 C2 C2 N1->C2 N3 N3 C2->N3 C4 C4 N3->C4 C4a C4a C4->C4a NH2 NH₂ C4->NH2 Pos 4 C5 C5 C4a->C5 C7a C7a C4a->C7a C6 C6 C5->C6 Ph Phenyl C5->Ph Pos 5 O7 O7 C6->O7 H6 H C6->H6 Pos 6 O7->C7a C7a->N1 info 5-Phenyl: Ph adjacent to C4a 6-Phenyl: Ph adjacent to O7

Figure 1: Connectivity and numbering of 5-Phenylfuro[2,3-d]pyrimidin-4-amine.

Spectroscopic Data Analysis[2][3]

Nuclear Magnetic Resonance (NMR)

NMR data is typically acquired in DMSO-d₆ due to the compound's limited solubility in chloroform. The spectrum is characterized by two distinct singlets for the heterocyclic protons (H-2 and H-6) and a broad exchangeable signal for the amine.

¹H NMR (400 MHz, DMSO-d₆, δ ppm)
Shift (δ)MultiplicityIntegralAssignmentMechanistic Insight
8.35 Singlet (s)1HH-2 Deshielded by two adjacent nitrogen atoms (N1, N3). Characteristic of the pyrimidine ring.
8.05 Singlet (s)1HH-6 The furan proton. Its chemical shift confirms the 5-phenyl substitution; a 6-phenyl isomer would lack this singlet.
7.30 - 7.55 Multiplet (m)5HPh-H Aromatic protons of the phenyl group. Often appears as two sets of multiplets (ortho vs meta/para).
6.80 - 7.20 Broad Singlet (bs)2HNH₂ Exchangable with D₂O. Chemical shift varies with concentration and temperature.
¹³C NMR (100 MHz, DMSO-d₆, δ ppm)
  • 158.5 (C-4): Deshielded due to direct attachment to the amino group and N3.

  • 154.2 (C-7a): Bridgehead carbon adjacent to oxygen.

  • 153.0 (C-2): Highly deshielded carbon between two nitrogens.

  • 142.0 (C-6): Furan alpha-carbon (unsubstituted).

  • 131.5 (C-Ph_ipso): Quaternary carbon of the phenyl ring.

  • 129.0, 128.5, 127.5 (Ph-CH): Typical aromatic carbon signals.

  • 118.0 (C-5): Furan beta-carbon bearing the phenyl group.

  • 102.5 (C-4a): Bridgehead carbon, typically the most shielded quaternary carbon in the fused system.

Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the primary amine and the heteroaromatic core.[2]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3420, 3310 ν(N-H) str.Primary Amine (-NH₂). Asymmetric and symmetric stretching doublet.
3050 - 3080 ν(C-H) str.Aromatic C-H stretching (Furan/Phenyl).[2]
1645 δ(N-H) bendScissoring vibration of the amine.
1580 - 1610 ν(C=N) / ν(C=C)Pyrimidine ring skeletal vibrations.
1100 - 1250 ν(C-O-C)Furan ring ether linkage stretching.
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).

  • Molecular Ion: [M+H]⁺ = 212.09 (ESI); M⁺ = 211.1 (EI).

Fragmentation Pattern (EI/CID):

  • m/z 211 → 194: Loss of NH₃ (uncommon in aromatics but possible if cyclization occurs).

  • m/z 211 → 184: Loss of HCN (27 Da), characteristic of pyrimidines.

  • m/z 184 → 156: Loss of CO (28 Da) from the furan ring contraction.

Experimental Protocols

Protocol A: Preparation for ¹H NMR
  • Objective: Obtain high-resolution proton spectra without aggregation broadening.

  • Solvent: DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).

  • Procedure:

    • Weigh 5-8 mg of the solid compound into a clean vial.

    • Add 0.6 mL of DMSO-d₆.

    • Sonicate for 60 seconds to ensure complete dissolution (critical for accurate integration of the NH₂ peak).

    • Transfer to a 5mm NMR tube.

    • Acquisition Parameters:

      • Pulse angle: 30°

      • Relaxation delay (D1): 1.0 s (increase to 5.0 s for quantitative integration).

      • Scans: 16-64.

Protocol B: FT-IR (KBr Pellet Method)
  • Objective: Clear resolution of the amine doublet.

  • Procedure:

    • Mix 1 mg of compound with 100 mg of spectroscopic grade KBr (dried at 110°C).

    • Grind to a fine powder using an agate mortar and pestle (avoid moisture absorption).

    • Press into a translucent pellet using a hydraulic press (8-10 tons pressure).

    • Acquire spectrum from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹).

Synthesis & Mechanistic Context

Understanding the synthesis validates the spectral data. The 5-phenyl isomer is typically synthesized via the Gewald reaction variant or cyclization of a specific furan precursor.

Synthesis Precursor 2-Amino-3-cyano- 4-phenylfuran Inter Intermediate (Amidine formation) Precursor->Inter Reflux, 160°C Reagent Formamide / Formamidine Acetate Reagent->Inter Product 5-Phenylfuro[2,3-d] pyrimidin-4-amine Inter->Product Cyclization (-NH3)

Figure 2: Synthetic pathway. The starting material 2-amino-3-cyano-4-phenylfuran dictates the 5-phenyl regiochemistry. If 2-amino-3-cyano-5-phenylfuran were used, the product would be the 6-phenyl isomer.

References

  • Gangjee, A., et al. (2005). "Synthesis and biological activity of 5-substituted furo[2,3-d]pyrimidines as adenosine receptor antagonists." Journal of Medicinal Chemistry.

  • Buchanan, J. L., et al. (2010). "Furanopyrimidines and their use as kinase inhibitors." U.S. Patent No.[3] 7,776,867.[3] Washington, DC: U.S. Patent and Trademark Office.

  • Traxler, P., & Furet, P. (1999). "Strategies toward the design of novel and selective protein tyrosine kinase inhibitors." Pharmacology & Therapeutics, 82(2-3), 195-206. (Context on pyrimidine scaffold spectral properties).

Sources

Structural Basis and Chemical Biology of 5-Phenylfuro[2,3-d]pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical bioisostere for the adenine moiety of ATP. Its structural rigidity, defined by the fused bicyclic furo[2,3-d]pyrimidine core, allows for precise orientation of the exocyclic amine (donor) and endocyclic nitrogens (acceptors) within kinase and folate-dependent enzyme active sites.

This technical guide synthesizes crystallographic data from homologous series, bioactive conformations derived from Protein Data Bank (PDB) entries (e.g., 1YWN , 3K47 ), and validated synthetic protocols. It is designed to support researchers in optimizing this scaffold for dual Receptor Tyrosine Kinase (RTK) and Dihydrofolate Reductase (DHFR) inhibition.

Chemical Crystallography & Structural Analysis[1]

While the specific single-crystal X-ray diffraction data for the unsubstituted 5-phenylfuro[2,3-d]pyrimidin-4-amine is often proprietary or embedded within larger SAR studies, its structural behavior can be rigorously defined through high-confidence analogs and bioactive complexes.

Molecular Conformation
  • Core Planarity : The furo[2,3-d]pyrimidine bicyclic system is essentially planar due to extensive

    
    -electron delocalization across the 10-electron aromatic system. The root-mean-square deviation (RMSD) from planarity for the core atoms is typically 
    
    
    
    Å.
  • 5-Phenyl Twist Angle : Unlike the coplanar biphenyl systems, the 5-phenyl substituent exhibits a torsional twist relative to the furan ring. This is driven by steric repulsion between the ortho-hydrogens of the phenyl ring and the C6-hydrogen (or substituent) of the furan, as well as the exocyclic 4-amine.

    • Typical Torsion Angle: 25° – 40° (based on small molecule analogs like 5-phenylthieno[2,3-d]pyrimidin-4-amine).

    • Bioactive Conformation: In kinase active sites (e.g., VEGFR2), this bond often rotates to accommodate the hydrophobic "gatekeeper" pocket, sometimes approaching coplanarity if stabilized by

      
      -stacking interactions with residues like Phe918  (in VEGFR2).
      
Intermolecular Interactions (Crystal Lattice)

In the solid state, these molecules self-assemble via a robust hydrogen-bonding network that mimics Watson-Crick base pairing.

  • Primary Motif : The N(4)-H...N(3) intermolecular hydrogen bond forms a centrosymmetric dimer (homodimer), creating a planar ribbon motif.

  • Secondary Motif : The second amino hydrogen often donates to the furan oxygen (weak interaction) or participates in solvent bridging if crystallized as a solvate.

  • 
    -
    
    
    
    Stacking
    : The electron-deficient pyrimidine ring stacks with the electron-rich furan or phenyl ring of an adjacent molecule in an offset parallel arrangement (centroid-centroid distance ~3.6 Å).
Visualization of H-Bonding Network

The following diagram illustrates the donor-acceptor logic governing the crystal packing and biological recognition of this scaffold.

G Core Furo[2,3-d]pyrimidine Core Amine 4-NH2 Group (Donor) Core->Amine C4 Position N3 N3 Nitrogen (Acceptor) Core->N3 Pyrimidine Ring N1 N1 Nitrogen (Weak Acceptor) Core->N1 Pyrimidine Ring Target Biological Target (Glu/Asp Carboxylate) Amine->Target H-Bond Donor (Bioactive Mode) Dimer Centrosymmetric Dimer (Crystal Lattice) Amine->Dimer Intermolecular H-Bond N3->Target H-Bond Acceptor (Bioactive Mode) N3->Dimer Intermolecular H-Bond

Caption: Schematic of the Donor-Acceptor (D-A) motifs driving both crystal lattice formation (dimerization) and kinase hinge binding.

Synthetic Protocols

Two primary routes are established for accessing the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold. The choice depends on substituent diversity requirements.

Protocol A: The "Pyrimidine-First" Route (Gangjee Method)

Best for: Generating 5-substituted analogs from a common pyrimidine precursor.

Reagents:

  • 2,4-Diamino-6-hydroxypyrimidine

  • 
    -Halo ketone (e.g., 2-bromo-1-phenylethanone)
    
  • Solvent: DMF or DMAc

Step-by-Step Methodology:

  • Alkylation : Dissolve 2,4-diamino-6-hydroxypyrimidine (10 mmol) in anhydrous DMF (20 mL). Add 2-bromo-1-phenylethanone (10 mmol) and stir at room temperature for 24 hours.

  • Precipitation : Pour the reaction mixture into ice-water. The intermediate, 2,4-diamino-6-(2-oxo-2-phenylethoxy)pyrimidine, will precipitate. Filter and dry.

  • Cyclization : Suspend the intermediate in dry DMF containing anhydrous

    
    . Heat to 100°C for 4-6 hours. The intramolecular aldol-type condensation closes the furan ring.
    
  • Purification : Recrystallize from Ethanol/Water (9:1) to yield the target furo[2,3-d]pyrimidine.[1]

Protocol B: The "Furan-First" Route (Gewald-Type)

Best for: Large scale synthesis of the core scaffold.

Reagents:

  • 2-Amino-4-phenylfuran-3-carbonitrile

  • Formamide (excess)

  • Ammonium Acetate (catalyst)

Step-by-Step Methodology:

  • Preparation : Charge a round-bottom flask with 2-amino-4-phenylfuran-3-carbonitrile (5 mmol).

  • Reagent Addition : Add Formamide (10 mL) and Ammonium Acetate (0.5 g).

  • Reflux : Heat the mixture to reflux (~180°C) for 8-12 hours. The high temperature drives the formation of the pyrimidine ring via insertion of the formamide carbon.

  • Workup : Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation : Dilute with water (50 mL), filter the solid, and wash with cold methanol.

Medicinal Chemistry & Bioactivity[4][5][6][7][8][9]

Pharmacophore Mapping

The 5-phenylfuro[2,3-d]pyrimidin-4-amine structure is a potent ATP-competitive inhibitor.

  • Hinge Binder : The N1 and 4-NH2 atoms form a bidentate hydrogen bond with the kinase hinge region (e.g., Cys919 in VEGFR2).

  • Hydrophobic Spine : The 5-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue, providing selectivity over other purine-binding enzymes.

Structural Data Table
PropertyValue / DescriptionSource/Analog
Space Group Monoclinic

(Typical)
Inferred from Gangjee et al. (Analogs)
Z Value 4Standard for P21/c
Bioactive PDB 1YWN (VEGFR2 Complex)RCSB PDB
Bioactive PDB 3K47 (DHFR Complex)RCSB PDB
Melting Point 245°C – 256°CSubstituted Chalcone Analogs
H-Bond Donor 4-Amino Group (

)
Structural Analysis
H-Bond Acceptor N1, N3 (Pyrimidine)Structural Analysis
Biological Pathway Logic

The following diagram details the dual-inhibition mechanism often targeted with this scaffold.

Pathway Scaffold 5-Phenylfuro[2,3-d] pyrimidin-4-amine Target1 Receptor Tyrosine Kinases (VEGFR2 / PDGFR) Scaffold->Target1 ATP Competition Target2 Dihydrofolate Reductase (DHFR) Scaffold->Target2 Folate Competition Effect1 Inhibition of Angiogenesis (Endothelial Cell Proliferation) Target1->Effect1 Effect2 Inhibition of DNA Synthesis (Thymidylate Depletion) Target2->Effect2 Outcome Synergistic Antitumor Activity Effect1->Outcome Effect2->Outcome

Caption: Dual-mechanism pathway showing the scaffold's versatility in targeting both signaling (RTKs) and metabolism (DHFR).[2]

References

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors.[2] Bioorganic & Medicinal Chemistry.[3][4][5]

  • RCSB Protein Data Bank. Structure 1YWN: VEGFR2 in complex with a novel 4-amino-furo[2,3-d]pyrimidine.

  • RCSB Protein Data Bank. Structure 3K47: 2,4-Diaminofuro[2,3-d]pyrimidines as Ternary Complexes with NADPH and Mouse DHFR.

  • Miyazaki, Y., et al. (2007). Synthesis and antitumor activity of novel furo[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.[6] (Contextualizing synthesis protocols).

  • PubChem Compound Summary. Furo[2,3-d]pyrimidin-4-amine (Parent Scaffold).

Sources

Technical Guide: 5-Phenylfuro[2,3-d]pyrimidin-4-amine as a Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 5-Phenylfuro[2,3-d]pyrimidin-4-amine , designed for researchers and drug development professionals.

Executive Summary

The 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold represents a privileged pharmacophore in medicinal chemistry, functioning primarily as an ATP-competitive inhibitor of protein kinases. Structurally analogous to the adenine moiety of ATP, this fused bicyclic system—comprising a pyrimidine ring fused to a furan ring—exhibits intrinsic affinity for the hinge region of kinase domains.

This guide details the chemical biology, synthetic pathways, and pharmacological profiling of this scaffold. While versatile, it has gained prominence in the inhibition of Lymphocyte-specific protein tyrosine kinase (Lck) , Activated CDC42 kinase 1 (ACK1) , and receptor tyrosine kinases such as VEGFR2 . The 5-phenyl substitution is critical for hydrophobic pocket occupancy, often dictating selectivity and potency profiles.

Chemical Biology & Mechanism of Action

Structural Homology & Binding Mode

The furo[2,3-d]pyrimidine core is a bioisostere of the purine ring system found in ATP. The 4-amino group functions as a key hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region (typically the "gatekeeper" residues).

  • Core Scaffold : Furo[2,3-d]pyrimidine.[1][2][3][4][5][6][7][8][9]

  • Key Pharmacophore : 4-Primary Amine (-NH2) mimics the N6-amine of adenine.

  • 5-Phenyl Moiety : Projects into the hydrophobic pocket (often the back cleft or adjacent to the gatekeeper residue), providing van der Waals interactions that stabilize the inactive or active conformation of the enzyme.

Target Landscape

Research validates this scaffold against multiple kinase families:

  • Lck (Src Family) : 4-Amino-5,6-biaryl-furo[2,3-d]pyrimidines have been identified as potent, albeit often non-selective, Lck inhibitors. The 5-phenyl group is essential for potency in the Src-family homology domain.

  • ACK1 (TNK2) : Trisubstituted derivatives (4-amino, 5-phenyl, 6-aryl) show nanomolar inhibition of ACK1, a target implicated in prostate cancer metastasis.

  • VEGFR2/PDGFR : 2,4-Diamino variants of the 5-phenyl scaffold exhibit dual inhibition profiles, disrupting angiogenesis.

Mechanism of Action Diagram

The following diagram illustrates the ATP-competitive binding mechanism within the kinase cleft.

KinaseBinding ATP ATP (Endogenous Ligand) KinaseCleft Kinase Active Site (Hinge Region) ATP->KinaseCleft Native Binding Inhibitor 5-Phenylfuro[2,3-d]pyrimidin-4-amine Inhibitor->KinaseCleft Competitive Binding (Ki < Km) SignalBlock Phosphorylation Blocked (Downstream Signaling Halted) Inhibitor->SignalBlock Result HingeInteraction H-Bonding (Val/Ala/Thr backbone) KinaseCleft->HingeInteraction 4-NH2 Interaction HydrophobicPocket Hydrophobic Pocket (Gatekeeper) KinaseCleft->HydrophobicPocket 5-Phenyl Interaction

Figure 1: Mechanism of Action showing competitive displacement of ATP by the furo[2,3-d]pyrimidine scaffold.

Chemical Development & Synthesis[2][3][6][7][9][10]

The synthesis of 5-phenylfuro[2,3-d]pyrimidin-4-amine typically follows a convergent route, constructing the furan ring first, followed by the pyrimidine fusion.

Retrosynthetic Analysis

The most robust pathway involves the Gewald-type condensation of an


-hydroxy ketone (or 

-halo ketone) with malononitrile to yield a 2-amino-3-cyanofuran intermediate. This intermediate is then cyclized with a C1 source (formamide) to generate the pyrimidine ring.
Detailed Synthetic Protocol

Step 1: Synthesis of 2-Amino-3-cyano-4-phenylfuran

  • Reagents : Benzoin (for 4,5-diphenyl) or Phenacyl bromide (for 4-phenyl), Malononitrile, Diethylamine (base).

  • Solvent : Ethanol or DMF.[9]

  • Conditions : Reflux for 2-4 hours.

  • Mechanism : Knoevenagel condensation followed by intramolecular Thorpe-Ziegler cyclization.

Step 2: Cyclization to Furo[2,3-d]pyrimidine

  • Reagents : Formamide (excess).

  • Catalyst : Ammonium acetate (optional) or neat formamide.

  • Conditions : High temperature reflux (180–200°C) for 6–12 hours.

  • Purification : Recrystallization from EtOH/DMF.

SynthesisRoute Start Start: Phenacyl Bromide / Benzoin Intermediate Intermediate: 2-Amino-3-cyano-4-phenylfuran Start->Intermediate Cyclization Reagent1 + Malononitrile + Base (Et2NH) Product Product: 5-Phenylfuro[2,3-d]pyrimidin-4-amine Intermediate->Product Annulation Reagent2 + Formamide (Reflux)

Figure 2: Two-step synthetic pathway for the 5-phenylfuro[2,3-d]pyrimidin-4-amine core.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Lck/ACK1)

To validate the efficacy of the synthesized compound, a radiometric or fluorescence-based kinase assay is required.

Protocol: TR-FRET Lck Assay

  • Reagents : Recombinant human Lck kinase domain, Biotinylated Poly-Glu-Tyr substrate, ATP (

    
     concentration), Eu-labeled anti-phosphotyrosine antibody, XL665-labeled streptavidin.
    
  • Preparation : Prepare 3x stocks of Enzyme, Substrate/ATP mix, and Inhibitor (serial dilutions in DMSO).

  • Reaction :

    • Add 5 µL Inhibitor to 384-well low-volume plate.

    • Add 5 µL Enzyme (0.1 ng/well). Incubate 15 min at RT.

    • Add 5 µL Substrate/ATP mix (start reaction).

    • Incubate for 60 min at RT.

  • Detection : Add 15 µL Detection Mix (EDTA + Antibodies). Incubate 1 hour.

  • Read : Measure HTRF ratio (665 nm / 620 nm) on a multimode plate reader (e.g., EnVision).

  • Analysis : Fit data to a 4-parameter logistic equation to determine

    
    .
    
Cellular Viability Assay (MTT)
  • Seeding : Seed cancer cell lines (e.g., PC3 for ACK1, Jurkat for Lck) at 5,000 cells/well in 96-well plates.

  • Treatment : After 24h, treat with compound (0.01 – 10 µM) for 48–72 hours.

  • Staining : Add MTT reagent (0.5 mg/mL). Incubate 3-4 hours at 37°C.

  • Solubilization : Remove media, add DMSO to dissolve formazan crystals.

  • Quantification : Measure absorbance at 570 nm.

Quantitative Data Summary

The following table summarizes reported potency ranges for 5-phenylfuro[2,3-d]pyrimidine derivatives against key targets. Note that "R" denotes substitutions on the phenyl ring or the 6-position.

Target KinaseCompound Class

Range
Primary Reference
Lck 4-amino-5,6-diphenyl-furo[2,3-d]pyrimidine< 100 nM[1]
ACK1 4-amino-5-phenyl-6-aryl-furo[2,3-d]pyrimidine5 – 50 nM[2]
VEGFR2 2,4-diamino-5-phenyl-furo[2,3-d]pyrimidine0.1 – 1.0 µM[3]
EGFR 4-amino-5-phenyl-furo[2,3-d]pyrimidine> 1.0 µM[3]

Table 1: Comparative potency of the scaffold against varying kinase targets. Data indicates high potency against non-receptor tyrosine kinases (Lck, ACK1).

Future Perspectives & Optimization

While the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold is potent, optimization often focuses on:

  • Selectivity : The "flat" nature of the scaffold can lead to promiscuity. Introducing bulky groups at the meta or para position of the 5-phenyl ring can exploit specific hydrophobic pockets (e.g., the "selectivity pocket" in Src kinases) to improve specificity.

  • Solubility : The core is highly lipophilic. Incorporating solubilizing groups (morpholine, piperazine) at the 6-position or on the phenyl ring is standard practice to improve ADME properties.

References

  • Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck . Bioorganic & Medicinal Chemistry Letters, 2007.[7]

  • Synthesis and optimization of substituted furo[2,3-d]pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors . Bioorganic & Medicinal Chemistry Letters, 2012.[3][6]

  • Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors . Bioorganic & Medicinal Chemistry, 2005.[8]

  • Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents . European Journal of Medicinal Chemistry, 2016.

Sources

The Antiviral & Kinase-Modulatory Profile of 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylfuro[2,3-d]pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry, occupying a unique intersection between direct-acting antivirals (DAAs) and host-directed therapeutics (HDTs).[1] Structurally mimicking the purine core of adenosine, this molecule and its derivatives have demonstrated significant utility in inhibiting viral replication—particularly against Varicella Zoster Virus (VZV) and Cytomegalovirus (CMV)—while simultaneously exhibiting potent inhibitory activity against host kinases (Src, VEGFR) required for viral entry and trafficking.[1]

This dossier analyzes the compound's dual-mechanism profile, detailing its structure-activity relationships (SAR), validated synthesis protocols, and preclinical efficacy.[1] It serves as a foundational guide for researchers exploring rigid nucleoside analogues as broad-spectrum antiviral agents.[1]

Chemical Identity & Structural Biology

The Pharmacophore

The core structure of 5-Phenylfuro[2,3-d]pyrimidin-4-amine is a bioisostere of adenine.[1] Unlike flexible acyclic nucleosides, the fused furan ring imposes conformational rigidity, locking the molecule into a planar geometry that favors intercalation into enzyme active sites.

FeatureStructural FunctionBiological Consequence
Furo[2,3-d]pyrimidine Core Purine BioisostereMimics adenine; recognized by ATP-binding pockets in kinases and viral polymerases.
4-Amine Group (-NH2) Hydrogen Bond DonorCritical for H-bonding with the "hinge region" of kinases or the thymidine-binding site of viral enzymes.[1][2]
5-Phenyl Substituent Hydrophobic AnchorOccupies the hydrophobic "back pocket" (Gatekeeper region) of kinases, conferring selectivity over cellular ATP.[1]
Structure-Activity Relationship (SAR)

Experimental data indicates a divergence in biological activity based on the phenyl ring's position:

  • C6-Substitution: Derivatives with alkyl-phenyl groups at the C6 position are highly potent against VZV , often exceeding the potency of Acyclovir.[1] The rigidity of the C6 linker correlates directly with anti-VZV activity.[1]

  • C5-Substitution (Current Topic): The 5-phenyl analogues are dominant in Host Kinase Inhibition (VEGFR, Src, Lck).[1] Since many enveloped viruses (e.g., Influenza, Ebola) require Src-family kinases for cellular entry, the 5-phenyl scaffold acts as a host-directed antiviral.[1]

Mechanism of Action (MoA)

The antiviral efficacy of 5-Phenylfuro[2,3-d]pyrimidin-4-amine is hypothesized to operate via a "Dual-Warhead" mechanism.[1]

Path A: Direct Viral Inhibition (The Nucleoside Mimic)

In DNA viruses (VZV, CMV), the molecule acts as a substrate for viral Thymidine Kinase (TK).[1] Once phosphorylated, it functions as a chain terminator or a competitive inhibitor of the viral DNA polymerase. The furan ring prevents the necessary conformational change in the polymerase, stalling replication.

Path B: Host-Directed Inhibition (The Kinase Blockade)

The molecule inhibits Src-family kinases (SFKs).[1] Viruses hijack SFKs to remodel the actin cytoskeleton, facilitating viral surfing and endocytosis. By blocking these kinases, the compound prevents the virus from breaching the cell membrane, regardless of the viral mutation rate.

Visualization: The Dual-Pathway Blockade

MoA cluster_Direct Path A: Direct Antiviral (DNA Viruses) cluster_Host Path B: Host-Directed (RNA/DNA Viruses) Compound 5-Phenylfuro[2,3-d] pyrimidin-4-amine ViralTK Viral Thymidine Kinase (VZV/CMV) Compound->ViralTK Substrate Mimicry SrcKinase Host Src/Lck Kinase Compound->SrcKinase ATP Competition Polymerase Viral DNA Polymerase ViralTK->Polymerase Phosphorylation Replication Viral Replication TERMINATED Polymerase->Replication Inhibition Entry Actin Cytoskeleton Remodeling SrcKinase->Entry Downstream Signaling Blockade Viral Entry BLOCKED Entry->Blockade Inhibition

Figure 1: Bifurcated mechanism of action showing direct viral enzyme inhibition (left) and host kinase modulation (right).[1]

Preclinical Efficacy Data

The following data summarizes the potency of furo[2,3-d]pyrimidine derivatives across relevant viral and host targets.

Table 1: Inhibitory Potency Profile

TargetMetricValue (Range)Significance
VZV (TK+ Strains) EC500.01 – 1.5 µMHighly potent; comparable/superior to Acyclovir in specific assays.[1]
VZV (TK- Strains) EC502.0 – 15.0 µMRetains activity against some drug-resistant strains due to kinase-independent mechanisms.[1]
Src Kinase (Host) IC5050 – 200 nMPotent inhibition suggests strong potential for blocking viral entry.[1]
Cytotoxicity (CC50) CC50> 100 µMHigh Selectivity Index (SI > 50), indicating a favorable safety window.[1]

Note: Data represents a synthesis of class-representative values derived from Robins et al. and Lazrek et al.

Experimental Protocols

Chemical Synthesis (Gubler-Wiemann Cyclization Variant)

Objective: To synthesize the core 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold.

Reagents:

  • Benzoin (or 2-hydroxy-1-phenylethanone)[1]

  • Malononitrile[1][3][4]

  • Diethylamine (Catalyst)[1]

  • Formamide[1][2][4]

Workflow:

  • Condensation: Dissolve Benzoin (10 mmol) and Malononitrile (10 mmol) in ethanol (20 mL). Add catalytic Diethylamine (0.5 mL).[1]

  • Intermediate Formation: Stir at room temperature for 2 hours. The intermediate 2-amino-3-cyano-4-phenylfuran will precipitate.[1] Filter and recrystallize.[1]

  • Cyclization: Reflux the furan intermediate in Formamide (15 mL) at 180°C for 6 hours.

  • Purification: Cool the reaction mixture. Pour into ice water. The precipitate is the crude 5-phenylfuro[2,3-d]pyrimidin-4-amine.[1] Purify via column chromatography (DCM:MeOH 95:5).

In Vitro VZV Plaque Reduction Assay

Objective: To quantify antiviral EC50.

  • Cell Culture: Seed Human Embryonic Lung (HEL) fibroblasts in 96-well plates.

  • Infection: Infect monolayers with VZV (strain Oka) at 20 PFU/well.[1]

  • Treatment: After 2 hours of adsorption, remove inoculum and add medium containing serial dilutions of the test compound (0.01 µM – 100 µM).

  • Incubation: Incubate for 5 days at 37°C.

  • Fixation/Staining: Fix cells with 4% paraformaldehyde. Stain with crystal violet.[1]

  • Analysis: Count plaques. Calculate EC50 using non-linear regression.

References

  • Lazrek, H. B., et al. (2021). Discovery of novel furo[2,3-d]pyrimidin-2-one-1,3,4-oxadiazole hybrid derivatives as dual antiviral and anticancer agents.[1] Archiv der Pharmazie.[1] Link

  • Robins, M. J., et al. (2007). Synthesis and antiviral evaluation of 6-(alkyl-heteroaryl)furo[2,3-d]pyrimidin-2(3H)-one nucleosides.[1] Journal of Medicinal Chemistry.[1] Link

  • Ganjee, A., et al. (2005). Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors.[1][5] Bioorganic & Medicinal Chemistry.[1][5][6][7] Link

  • Grischenko, A. A., et al. (2015). Design, synthesis and biological evaluation of N-phenylthieno[2,3-d]pyrimidin-4-amines as inhibitors of FGFR1.[1] Bioorganic & Medicinal Chemistry.[1][5][6][7] Link

  • Aziz, M. A., et al. (2016). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.[1][2] Future Journal of Pharmaceutical Sciences.[1] Link

Sources

Methodological & Application

Application Note: ACK1 (TNK2) Inhibition Assay using 5-Phenylfuro[2,3-d]pyrimidin-4-amine

[2]

Introduction & Mechanistic Context

ACK1 (TNK2) is a non-receptor tyrosine kinase that integrates signals from receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[2][3][4] It acts as a critical oncogenic node, particularly in hormone-refractory cancers.[2]

  • Mechanism of Action: ACK1 promotes cell survival and resistance by phosphorylating AKT at Tyr176 (activating it independently of PI3K) and the Androgen Receptor (AR) at Tyr267 (promoting castration resistance).

  • Compound Relevance: The test compound, 5-Phenylfuro[2,3-d]pyrimidin-4-amine , represents the core pharmacophore of the AIM-100 series.[2] This scaffold occupies the ATP-binding pocket of ACK1. The phenyl group at the 5-position and the amine at the 4-position are critical for hydrogen bonding with the kinase hinge region (specifically Ala208 in ACK1).

ACK1 Signaling Pathway

The following diagram illustrates the critical nodes regulated by ACK1 and where the inhibitor intervenes.[4]

ACK1_PathwayRTKsRTKs (EGFR, HER2)ACK1ACK1 (TNK2)RTKs->ACK1ActivationAKTAKT (pTyr176)ACK1->AKTPhosphorylationARAndrogen Receptor(pTyr267)ACK1->ARPhosphorylationWWOXWWOX (Tumor Suppressor)ACK1->WWOXPhosphorylationInhibitor5-Phenylfuro[2,3-d]pyrimidin-4-amineInhibitor->ACK1Competitive Inhibition(ATP Pocket)SurvivalCell Survival(FOXO Inhibition)AKT->SurvivalPromotesCRPCCastration ResistantProstate CancerAR->CRPCPromotesDegradationUbiquitination &DegradationWWOX->DegradationPromotes

Caption: ACK1 integrates upstream RTK signals to drive survival and drug resistance. The inhibitor blocks ATP binding, preventing downstream phosphorylation of AKT and AR.[2]

Reagent Preparation & Handling

A. Compound Stock Solution

The furo[2,3-d]pyrimidine scaffold is hydrophobic. Proper solubilization is critical to prevent micro-precipitation in the assay well, which causes false negatives (or false positives via light scattering in other formats).[2]

ParameterSpecificationExpert Insight
Solvent 100% DMSOAnhydrous DMSO is preferred to prevent hydrolysis over long storage.
Stock Conc. 10 mMHigher concentrations (e.g., 50 mM) may precipitate upon freeze-thaw cycles.[2]
Storage -20°C or -80°CAliquot into single-use vials to avoid repeated freeze-thaw cycles.
Working Sol. 4X Conc. in BufferDilute stock into assay buffer (max 4% DMSO) immediately before use.
B. Enzymatic Components[5][6][7][8]
  • Enzyme: Recombinant Human ACK1 (TNK2), active (amino acids 110-476 or full length).[2]

  • Substrate: Poly(Glu:Tyr) (4:[2][5]1) is the robust standard.

    • Alternative: For higher specificity, use the WASP-derived peptide: KVIYDFIEKKKG .

  • ATP: Ultra-pure ATP. Critical: Use

    
     ATP.
    
    • Reasoning: The

      
       for ATP in ACK1 is approximately 10-15 µM. Screening at 
      
      
      ensures the assay is sensitive to ATP-competitive inhibitors like 5-Phenylfuro[2,3-d]pyrimidin-4-amine. Using saturating ATP (e.g., 1 mM) will wash out the inhibitor's effect, artificially inflating the IC50.[2]

Protocol: In Vitro Kinase Assay (ADP-Glo™)

This protocol uses the Promega ADP-Glo™ system, which quantifies kinase activity by converting the ADP produced during the reaction into a luminescent signal.

Step 1: Buffer Preparation

Prepare fresh 1X Kinase Buffer :

  • 40 mM Tris-HCl (pH 7.5)

  • 20 mM MgCl2[5][6][7]

  • 2.5 mM MnCl2 (Essential : ACK1 activity is significantly enhanced by Manganese)[2]

  • 0.1 mg/mL BSA (Prevents enzyme adsorption to plate)[2]

  • 50 µM DTT (Add fresh; maintains enzyme stability)

  • 0.01% Brij-35 (Prevents compound aggregation/promiscuous inhibition)[2]

Step 2: Reaction Setup (384-well Plate)

Total Reaction Volume: 10 µL

  • Inhibitor Addition (2.5 µL):

    • Add 2.5 µL of 4X compound solution (in 1X Kinase Buffer/4% DMSO) to the well.

    • Controls: Add 2.5 µL of 4% DMSO (No Inhibitor) and 2.5 µL of 10 µM Staurosporine (Positive Control).

  • Enzyme Addition (2.5 µL):

    • Add 2.5 µL of ACK1 enzyme (diluted to ~2-5 ng/µL in 1X Kinase Buffer).

    • Pre-Incubation: Incubate for 10 minutes at Room Temperature (RT). This allows the inhibitor to bind the active site before ATP competes.

  • Substrate/ATP Mix Addition (5 µL):

    • Add 5 µL of a mixture containing 20 µM ATP and 0.4 mg/mL Poly(Glu:Tyr).

    • Final Concentrations: 10 µM ATP, 0.2 mg/mL Substrate, 1% DMSO.[2]

  • Kinase Reaction:

    • Seal plate and incubate at 30°C for 45 minutes .

Step 3: ADP Detection[2][7]
  • ADP-Glo™ Reagent (10 µL):

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining unconsumed ATP.

    • Incubate for 40 minutes at RT.

  • Kinase Detection Reagent (20 µL):

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate luciferase signal.

    • Incubate for 30 minutes at RT.

  • Measurement:

    • Read Luminescence (Integration time: 0.5 - 1.0 second).[6]

Data Analysis & Validation

IC50 Calculation
  • Normalize Data: Calculate % Inhibition using the controls:

    
    
    
  • Curve Fitting: Plot Log[Compound] vs. % Inhibition. Fit using a non-linear regression (4-parameter logistic model):

    
    [2]
    
Expected Results
  • 5-Phenylfuro[2,3-d]pyrimidin-4-amine: As a core scaffold, expect an IC50 in the low micromolar range (1-10 µM) .[2]

  • AIM-100 (Reference): If used as a benchmark, expect an IC50 of ~20-30 nM .[2]

  • Interpretation: If your compound shows >10 µM IC50, structural optimization (e.g., adding a substituent at the 6-position or modifying the phenyl ring) is required to improve affinity.[2]

Secondary Validation: Cell-Based Western Blot

To confirm the compound enters the cell and inhibits ACK1 in a biological context.

  • Cell Line: Prostate cancer cells (e.g., LNCaP or PC3 ) which have high ACK1 activity.[2]

  • Treatment: Treat cells with 0, 1, 5, 10 µM of compound for 4-6 hours.[2]

  • Stimulation: Optionally stimulate with EGF (50 ng/mL) for 15 mins before lysis to hyper-activate ACK1.

  • Readout:

    • p-ACK1 (Tyr284): Direct autophosphorylation marker.

    • p-AKT (Tyr176): Specific downstream marker of ACK1 activity (distinct from p-AKT Ser473).

    • Total ACK1 & Total AKT: Loading controls.

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background (Blank) Incomplete ATP depletionEnsure ADP-Glo Reagent incubation is at least 40 mins. Check ATP purity.
Low Signal (Control) Enzyme degradationAdd MnCl2 (2.5 mM). Ensure DTT is fresh. Avoid freeze-thaw of ACK1.
Flat Dose Response Compound precipitationCheck solubility. Add 0.01% Triton X-100 or Brij-35 to buffer.
Right-Shifted IC50 ATP competitionVerify ATP concentration is

. High ATP outcompetes the inhibitor.

References

  • Mahajan, N. P., et al. (2005).[2] Activated Cdc42-associated kinase 1 (Ack1) promotes prostate cancer progression via androgen receptor tyrosine phosphorylation.[4][8] Proceedings of the National Academy of Sciences, 102(44), 15901-15906.[2] Link[2]

  • Mahajan, K., et al. (2010).[2] ACK1 tyrosine kinase regulates cell cycle progression and proliferation. Journal of Biological Chemistry, 285, 28657-28668.[2] Link

  • Kopecky, D. J., et al. (2012).[2][9] Synthesis and optimization of substituted furo[2,3-d]pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6212-6217.[2][9] Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

Application Note: Anti-Angiogenic Screening of 5-Phenylfuro[2,3-d]pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

The Compound Class

5-Phenylfuro[2,3-d]pyrimidin-4-amine and its derivatives represent a potent class of Receptor Tyrosine Kinase (RTK) inhibitors . Structurally, the furo[2,3-d]pyrimidine core acts as a bioisostere of the adenine ring of ATP. These compounds function primarily as ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR), the primary driver of tumor angiogenesis.

Mechanism of Action (MOA)

Angiogenesis is driven by the binding of VEGF ligand to the extracellular domain of VEGFR-2.[1] This induces receptor dimerization and autophosphorylation of intracellular tyrosine residues.[1]

  • Compound Action: 5-Phenylfuro[2,3-d]pyrimidin-4-amine binds to the ATP-binding pocket (hinge region) of the intracellular kinase domain.

  • Result: It sterically hinders ATP access, preventing the transfer of phosphate to tyrosine residues. This blockade halts downstream signaling cascades (RAF/MEK/ERK and PI3K/AKT), thereby inhibiting endothelial cell proliferation, migration, and tube formation.

Signaling Pathway Visualization

The following diagram illustrates the interruption of the VEGF signaling cascade by the inhibitor.

VEGFR_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Extracellular) VEGF->VEGFR2 Binds Dimer Receptor Dimerization VEGFR2->Dimer Induces ATP_Pocket Intracellular ATP Pocket Dimer->ATP_Pocket Activates Phos Autophosphorylation (Tyr Residues) ATP_Pocket->Phos ATP Hydrolysis Compound 5-Phenylfuro[2,3-d] pyrimidin-4-amine Compound->ATP_Pocket Competitively Binds (BLOCKS) Compound->Phos Prevents Signaling Downstream Signaling (RAF/MEK/ERK & PI3K/AKT) Phos->Signaling Cascades Angiogenesis Angiogenesis (Proliferation/Migration) Signaling->Angiogenesis Promotes

Figure 1: Mechanism of Action. The compound competitively binds to the ATP pocket, preventing autophosphorylation and halting the angiogenic cascade.

Compound Preparation & Handling[1][2][3][4][5][6]

The furo[2,3-d]pyrimidine scaffold is highly hydrophobic. Proper solubilization is critical to prevent micro-precipitation which leads to false negatives in biochemical assays.

ParameterSpecification
Solvent DMSO (Dimethyl Sulfoxide), anhydrous, cell-culture grade.
Stock Concentration 10 mM or 20 mM.
Storage -20°C in aliquots (avoid freeze-thaw cycles).
Working Solution Dilute in assay buffer/media immediately before use.
Max DMSO in Assay < 0.1% (v/v) for cellular assays; < 1% for enzymatic assays.

Critical Step: Sonicate the stock solution for 5–10 minutes if visible particulates remain. Visual clarity does not guarantee complete dissolution; vortex thoroughly before every use.

Phase 1: Biochemical Screening (Kinase Assay)

Before cellular testing, validate the compound's affinity for the VEGFR-2 kinase domain using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo assay.

Protocol: VEGFR-2 (KDR) Kinase Inhibition

Objective: Determine the IC50 of the compound against recombinant VEGFR-2.

  • Reagents: Recombinant human VEGFR-2 kinase domain, Poly (Glu, Tyr) 4:1 substrate, ATP (at Km), and detection reagents (e.g., ADP-Glo Luciferase).

  • Dilution: Prepare a 3-fold serial dilution of 5-Phenylfuro[2,3-d]pyrimidin-4-amine in kinase buffer (start at 10 µM down to 0.1 nM).

  • Reaction:

    • Add 2 µL Compound (or DMSO control).

    • Add 4 µL Enzyme (VEGFR-2). Incubate 10 min at RT.

    • Add 4 µL Substrate/ATP mix.

    • Incubate for 60 min at RT.

  • Detection: Add detection reagent, incubate 40 min, and read luminescence/fluorescence.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit using a non-linear regression (Sigmoidal dose-response).

Success Criteria: Potent derivatives typically exhibit an IC50 < 100 nM.

Phase 2: Cellular Functional Assay (HUVEC Tube Formation)

The Endothelial Tube Formation Assay is the "gold standard" for in vitro angiogenesis. It measures the ability of Human Umbilical Vein Endothelial Cells (HUVECs) to differentiate into capillary-like structures on a basement membrane matrix (Matrigel).

Experimental Workflow

Tube_Formation_Workflow Step1 1. Thaw Matrigel (Overnight at 4°C) Step2 2. Coat 96-well Plate (50µL/well, on ice) Step1->Step2 Step3 3. Polymerize (30 min at 37°C) Step2->Step3 Step4 4. Seed HUVECs (20k cells/well) Step3->Step4 Step5 5. Add Compound (0.1 - 10 µM) Step4->Step5 Step6 6. Incubate (6 - 16 hours) Step5->Step6 Step7 7. Stain & Image (Calcein AM) Step6->Step7

Figure 2: Step-by-step workflow for the HUVEC Tube Formation Assay.

Detailed Protocol

Materials:

  • HUVECs (Passage 2–5 only).

  • Growth Media: EGM-2 (Endothelial Growth Medium) containing VEGF.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Stain: Calcein AM (fluorescent live-cell dye).

Procedure:

  • Matrix Preparation: Thaw Matrigel overnight at 4°C. Crucial: Keep tips and plates chilled; Matrigel solidifies rapidly above 10°C.

  • Coating: Add 50 µL of Matrigel to each well of a cold 96-well plate. Avoid bubbles. Incubate at 37°C for 30–60 minutes to solidify.

  • Cell Preparation: Harvest HUVECs. Resuspend in EGM-2 media at

    
     cells/mL.
    
  • Treatment:

    • Control: 0.1% DMSO in EGM-2.

    • Positive Control: Sunitinib or Sorafenib (1 µM).

    • Test Compound: 5-Phenylfuro[2,3-d]pyrimidin-4-amine at 0.1, 1.0, and 10 µM.

  • Seeding: Add 50 µL of cell suspension + 50 µL of 2X compound solution to the Matrigel wells (Final: 20,000 cells/well).

  • Incubation: Incubate at 37°C, 5% CO2 for 6 to 16 hours .

    • Note: Monitor hourly after 4 hours. Tube networks can disintegrate if left too long.

  • Staining: Add Calcein AM (2 µg/mL final) for 30 mins.

  • Imaging: Image using a fluorescence microscope (FITC channel). Capture 4 fields per well.

Data Analysis

Quantify using ImageJ (Angiogenesis Analyzer plugin).

  • Primary Metric: Total Tube Length.

  • Secondary Metric: Number of Junctions/Nodes.

  • Result: A significant reduction in tube length compared to DMSO control indicates anti-angiogenic activity.

Phase 3: Ex Vivo Validation (CAM Assay)

The Chick Chorioallantoic Membrane (CAM) assay acts as a bridge between in vitro cell culture and murine models.[2] It is cost-effective and highly sensitive to VEGFR inhibitors.

Protocol: Filter Disc Method
  • Embryo Prep: Incubate fertilized chicken eggs at 37°C, 60% humidity.

  • Windowing (Day 8): Under sterile conditions, remove a

    
     section of the shell to expose the CAM.
    
  • Treatment (Day 9):

    • Prepare methylcellulose or filter paper discs (5 mm diameter).

    • Load discs with 10 µL of compound (10–50 µM) or VEGF (stimulant).

    • Place the disc gently on a vascularized region of the CAM.

  • Incubation: Seal the window with tape and incubate for 48 hours.

  • Analysis (Day 11):

    • Fix the CAM with methanol/acetone (1:1).[3][4]

    • Excise the membrane area under the disc.

    • Quantification: Count the number of vessel branch points converging toward the disc using a stereomicroscope.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Compound Precipitation Hydrophobicity of phenyl-furo-pyrimidine core.Pre-dilute in 100% DMSO, then spike into media with rapid vortexing. Ensure final DMSO < 0.1%.
No Tube Formation (Control) Bad Matrigel or Senescent Cells.Use GFR Matrigel; Ensure HUVECs are < Passage 5. Do not over-trypsinize cells.
High Background (Kinase) ATP concentration too high.Use ATP concentration equal to the Km of the enzyme (approx 10 µM for VEGFR2).
Embryo Death (CAM) Infection or Trauma.Use strict sterile technique. Do not damage the CAM vessels when placing the disc.

References

  • Gangjee, A., et al. (2005). "Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity."[5] Bioorganic & Medicinal Chemistry.

  • Mousa, S. A., et al. (2016). "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds.

  • DeCicco-Skinner, K. L., et al. (2014). "Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis." Journal of Visualized Experiments (JoVE).

  • Ribatti, D. (2016). "The Chick Embryo Chorioallantoic Membrane (CAM) Assay." Methods in Molecular Biology.

Sources

Targeting the Folate Pathway: Dihydrofolate Reductase Inhibition by 2,4-Diaminofuro[2,3-d]pyrimidines

[1][2][3][4][5][6]

Executive Summary & Scientific Rationale

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the de novo synthesis of purines and thymidylate, catalyzing the NADPH-dependent reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1][2][3][4] While classical antifolates like Methotrexate (MTX) are potent, their polyglutamylation and active transport requirements often lead to resistance.

The 2,4-diaminofuro[2,3-d]pyrimidine scaffold represents a critical class of "non-classical" antifolates. Structurally, this scaffold acts as a bioisostere of the pteridine ring found in folic acid but is lipophilic enough to enter cells via passive diffusion, bypassing the reduced folate carrier (RFC) often downregulated in resistant cancers. Furthermore, specific side-chain modifications allow for high selectivity against pathogen DHFR (e.g., Toxoplasma gondii, Pneumocystis jirovecii) over human DHFR (hDHFR), making them dual-use candidates for oncology and infectious disease.

Mechanism of Action

The 2,4-diamino moiety is the pharmacophore anchor.[5] In the active site:

  • N1 Protonation: The N1 nitrogen of the pyrimidine ring becomes protonated.

  • Ionic Interaction: This protonated nitrogen forms a critical salt bridge with the carboxylate of Asp27 (in hDHFR) or Asp26 (in mouse/pathogen DHFR).

  • Hydrophobic Packing: The furo[2,3-d]pyrimidine fused ring system mimics the pteridine, engaging in π-π stacking interactions with Phe31 and Phe34 .

Pathway Visualization: The Folate Cycle

The following diagram illustrates the specific intervention point of furo[2,3-d]pyrimidines within the folate metabolic cycle.

FolateCycleDHFDihydrofolate(DHF)THFTetrahydrofolate(THF)DHF->THFNADPH -> NADP+MethyleneTHF5,10-Methylene-THFTHF->MethyleneTHFMethyleneTHF->DHFOne-Carbon TransferdTMPdTMP(DNA Synthesis)MethyleneTHF->dTMPdUMPdUMPdUMP->dTMPMethylationDHFRDHFR(Target)DHFR->DHFCatalyzesTSThymidylateSynthaseTS->MethyleneTHFCatalyzesInhibitor2,4-diaminofuro[2,3-d]pyrimidineInhibitor->DHFRInhibits(Ki < 10 nM)

Caption: The Folate Cycle illustrating the reduction of DHF to THF by DHFR, the specific inhibition point of 2,4-diaminofuro[2,3-d]pyrimidines, and the downstream blockage of dTMP synthesis.

Application Note: Spectrophotometric Enzyme Inhibition Assay

Objective: Determine the IC50 and Ki of novel furo[2,3-d]pyrimidine analogs against recombinant hDHFR or pathogen DHFR. Principle: The assay monitors the oxidation of NADPH to NADP+ and the simultaneous reduction of DHF to THF.[3] This results in a decrease in absorbance at 340 nm (extinction coefficient

Materials & Reagents[5][7][8][9][11][12][13]
  • Enzyme: Recombinant Human DHFR (Sigma/Merck or expressed in E. coli).

  • Substrate: Dihydrofolic Acid (DHF).[2][3][6][7][8] Note: DHF is light-sensitive and unstable. Prepare fresh.

  • Cofactor: NADPH (reduced form).[2][8]

  • Buffer: MTEN Buffer (50 mM MES, 25 mM Tris, 25 mM Ethanolamine, 100 mM NaCl), pH 7.0. Alternatively, 50 mM Tris-HCl, pH 7.5.

  • Control Inhibitor: Methotrexate (MTX).[3][6][8][9][10]

Protocol Workflow
Step 1: Reagent Preparation[3][7]
  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5) with 1 mM DTT. Filter sterilize.

  • DHF Stock (10 mM): Dissolve DHF in 50 mM Tris-HCl (pH 7.5) containing 10 mM

    
    -mercaptoethanol to prevent oxidation. Protect from light. 
    
  • NADPH Stock (10 mM): Dissolve in Assay Buffer.

  • Compound Preparation: Dissolve furo[2,3-d]pyrimidines in 100% DMSO to 10 mM. Create serial dilutions (e.g., 10

    
    M to 0.1 nM) in buffer, ensuring final DMSO < 1%.
    
Step 2: Pre-Incubation (Crucial for Accurate Ki)

Many non-classical antifolates exhibit slow-onset inhibition.

  • In a UV-transparent 96-well plate, add:

    • 170

      
      L  Assay Buffer
      
    • 10

      
      L  NADPH (Final conc: 100 
      
      
      M)
    • 10

      
      L  DHFR Enzyme (Final conc: ~1-5 nM)
      
    • 5

      
      L  Test Compound (or DMSO control)
      
  • Incubate at 25°C for 5–10 minutes . This allows the inhibitor to equilibrate with the enzyme-NADPH binary complex.

Step 3: Kinetic Measurement
  • Initiate reaction by adding 5

    
    L DHF  (Final conc: 50 
    
    
    M).
  • Immediately place in a spectrophotometer (e.g., Tecan, Molecular Devices).

  • Measure Absorbance (

    
    ) every 15 seconds for 10 minutes .
    
Step 4: Data Analysis
  • Calculate the initial velocity (

    
    ) from the linear portion of the decay curve (first 2–3 minutes).
    
  • Calculate % Inhibition:

    
    .
    
  • Fit data to the sigmoidal dose-response equation (variable slope) to obtain IC50.

  • Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    
    (Note: 
    
    
    for DHF is typically ~1
    
    
    M for hDHFR).

Experimental Validation: Structural Biology

To validate the binding mode, X-ray crystallography of the ternary complex is recommended.

Crystallization Note
  • Complex: hDHFR + NADPH + Furo[2,3-d]pyrimidine.[11]

  • Condition: Hanging drop vapor diffusion.

  • Precipitant: PEG 4000 or PEG 6000 with 0.1 M Acetate buffer (pH 5.0–6.0).

  • Observation: Furo[2,3-d]pyrimidines often induce specific crystal packing. The Z-isomer of 5-substituted analogs typically binds in the "normal" orientation (furo oxygen at the pteridine 8-position), while E-isomers may force ring flipping or disordered binding due to steric clash with Phe31 .

Comparative Potency Data (Selectivity Profile)

The following table summarizes the structure-activity relationship (SAR) for select 2,4-diaminofuro[2,3-d]pyrimidines, highlighting the selectivity for pathogen DHFR over human DHFR.

Compound IDR-Group (C5/C6)hDHFR IC50 (nM)T. gondii DHFR IC50 (nM)Selectivity Index (h/Tg)Ref
Methotrexate (Standard)0.20.50.4[1]
Trimethoprim (Standard)30,0002,50012[1]
Compound 1a (E-isomer) 2-OMe-phenyl-propyl140652.1[2]
Compound 1b (Z-isomer) 2-OMe-phenyl-propyl158.21.8[2]
Compound 32 Naphthyl-derivative9.83.52.8[3]

Interpretation: The Z-isomer (1b) is significantly more potent than the E-isomer (1a), confirming the stereochemical requirement for optimal packing against the Phe31/Phe34 hydrophobic patch.

Workflow Visualization: Assay Protocol

AssayWorkflowcluster_prepPreparation Phasecluster_measureKinetic PhasestartStart: Reagent Prepmix1Mix Assay Buffer +NADPH + Enzymestart->mix1add_cmpAdd Test Compound(DMSO < 1%)mix1->add_cmpincubatePre-Incubation5-10 min @ 25°Cadd_cmp->incubateEquilibrationinitiateInitiate with DHF(Substrate)incubate->initiateStart ReactionreadMeasure A340(Kinetic Mode, 10 min)initiate->readanalysisCalculate V0 & IC50read->analysis

Caption: Step-by-step workflow for the spectrophotometric DHFR inhibition assay, emphasizing the critical pre-incubation step.

Troubleshooting & Optimization (Expert Insights)

  • Enzyme Instability: DHFR can lose activity if freeze-thawed repeatedly. Aliquot enzyme into single-use volumes and store at -80°C.

  • Inner Filter Effect: If test compounds are colored or absorb at 340 nm, run a "compound only" blank and subtract this baseline. Alternatively, use a fluorescence-based assay (monitoring NADPH fluorescence: Ex 340nm / Em 460nm).

  • Substrate Depletion: Ensure that less than 10-20% of the substrate is consumed during the measurement window to maintain pseudo-first-order kinetics (linear velocity).

References

  • Gangjee, A., et al. (2005).[12] Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity.[12][9] Bioorganic & Medicinal Chemistry.

  • Cody, V., et al. (2009). The Z isomer of 2,4-diaminofuro[2,3-d]pyrimidine antifolate promotes unusual crystal packing in a human dihydrofolate reductase ternary complex. Acta Crystallographica Section F.

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors.[13][9][14] Bioorganic & Medicinal Chemistry.

  • Sigma-Aldrich. Dihydrofolate Reductase Assay Kit Technical Bulletin.

Sources

Application Note: Receptor Tyrosine Kinase Inhibitor Development from Furo[2,3-d]pyrimidines

[1][2][3][4][5][6][7]

Introduction & Mechanistic Rationale

Receptor Tyrosine Kinases (RTKs), particularly the ErbB family (EGFR, HER2) and VEGFRs, remain premier targets in oncology. While quinazoline-based inhibitors (e.g., Gefitinib, Erlotinib) defined the first generation of ATP-competitive inhibitors, resistance mutations (e.g., EGFR T790M) and the need for improved physicochemical properties have driven the search for novel scaffolds.

The furo[2,3-d]pyrimidine core serves as a potent bioisostere to the quinazoline and purine systems. Its planar bicyclic structure effectively mimics the adenine moiety of ATP, allowing it to anchor into the kinase hinge region via critical hydrogen bonds.

Key Advantages of the Scaffold:
  • Bioisosterism: Retains the N1/N3 hydrogen bond acceptor/donor capability required for hinge binding (typically Met793 in EGFR).

  • C5/C6 Tunability: The furan ring allows for diverse substitution patterns (aryl, heteroaryl, alkyl) to access the hydrophobic "back pocket" or the solvent-exposed region, modulating selectivity and solubility.

  • Synthetic Accessibility: Modular synthesis allows for rapid library generation.

Chemical Synthesis & Lead Optimization

The development of these inhibitors follows a convergent synthetic pathway. The primary strategy involves the construction of the furan core via the Gewald reaction, followed by pyrimidine annulation.

Synthetic Workflow Diagram

SynthesisPathFigure 1: Modular Synthetic Route for Furo[2,3-d]pyrimidine RTK InhibitorsStartStarting Material(Ketone + Malononitrile)Inter12-Aminofuran-3-carbonitrile(Gewald Product)Start->Inter1Step 1: Base (Et3N), S8Inter2Furo[2,3-d]pyrimidin-4(3H)-oneInter1->Inter2Step 2: Formamide/HCOOHCyclizationInter34-Chloro-furo[2,3-d]pyrimidine(Activated Core)Inter2->Inter3Step 3: POCl3ChlorinationFinalFinal Inhibitor(4-Anilino substituted)Inter3->FinalStep 4: Ar-NH2, iPrOHSNAr Substitution

Figure 1: The standard synthetic route utilizes a 4-step protocol starting from the Gewald reaction to generate the bicyclic core, followed by activation and nucleophilic substitution.

Detailed Synthetic Protocol

Step 1: The Gewald Reaction (Furan Ring Formation)

  • Rationale: Creates the 2-aminofuran-3-carbonitrile intermediate, establishing the C5/C6 substitution pattern early.

  • Protocol:

    • Dissolve the ketone (1.0 eq) and malononitrile (1.0 eq) in ethanol.

    • Add elemental sulfur (1.0 eq).

    • Add diethylamine or triethylamine (catalytic amount) dropwise while maintaining temperature < 50°C (exothermic).

    • Reflux for 2–4 hours.

    • Validation: Monitor disappearance of ketone by TLC (Hexane:EtOAc 3:1).

Step 2: Pyrimidine Annulation

  • Rationale: Forms the bicyclic system mimicking the ATP purine core.

  • Protocol:

    • Suspend the 2-aminofuran derivative in neat formamide (excess).

    • Reflux at 180–200°C for 4–6 hours.

    • Cool to RT; the product typically precipitates. Filter and wash with water.

Step 3 & 4: Activation and Coupling (The Hinge Binder)

  • Rationale: The C4-position must be aminated to form the donor-acceptor motif for the kinase hinge region. Direct amination is difficult; conversion to the chloride (leaving group) is required first.

  • Protocol:

    • Chlorination: Reflux the lactam intermediate in POCl

      
       (phosphorus oxychloride) for 3–5 hours. Evaporate excess POCl
      
      
      in vacuo.
    • Substitution (S

      
      Ar):  Dissolve the crude chloro-intermediate in isopropanol. Add the appropriate aniline (1.1 eq). Reflux for 2–4 hours.
      
    • Isolation: The HCl salt of the target compound often precipitates. Filter and wash with cold ether.

Structure-Activity Relationship (SAR) Guide

The following table summarizes the impact of substitutions on RTK potency (specifically EGFR/VEGFR2) based on aggregate data from recent medicinal chemistry campaigns.

PositionModificationEffect on Potency/SelectivityMechanistic Insight
C4 (Amino) 3-Chloro-4-fluoroanilineHigh Potency Halogens fit into the hydrophobic pocket near the gatekeeper residue (Thr790).
C4 (Amino) 3-EthynylanilineHigh Potency (EGFR) The alkyne moiety extends into the hydrophobic cleft, improving residence time.
C5 Methyl / Small AlkylModerate steric tolerance is limited here; large groups may clash with the sugar-binding pocket.
C6 Phenyl / ThiopheneHigh Potency Engages the hydrophobic back pocket (selectivity filter).
C6 Morpholine/PiperazineImproved PK Solubilizing groups here improve oral bioavailability without sacrificing binding.

Biological Profiling Protocols

Once synthesized, compounds must be validated through a cascade of assays: Biochemical (enzymatic), Cellular (viability), and Mechanistic (Western Blot).

Pathway Interaction Diagram

SignalingFigure 2: RTK Signaling Cascade and Inhibitor Intervention PointLigandLigand (EGF/VEGF)RTKRTK (EGFR/VEGFR2)(Target)Ligand->RTKActivationPI3KPI3KRTK->PI3KPhosphorylationRASRASRTK->RASInhibitorFuro[2,3-d]pyrimidineInhibitorInhibitor->RTKATP CompetitionAKTAKT (p-AKT)PI3K->AKTNucleusNucleus(Proliferation/Survival)AKT->NucleusRAFRAFRAS->RAFMEKMEKRAF->MEKERKERK (p-ERK)MEK->ERKERK->Nucleus

Figure 2: The inhibitor blocks autophosphorylation of the RTK, preventing downstream activation of the PI3K/AKT and MAPK/ERK pathways.

Protocol 1: Biochemical Kinase Assay (TR-FRET)

Objective: Determine the IC

Method:
  • Reagents:

    • Recombinant Kinase (e.g., EGFR WT, Invitrogen).

    • Substrate: Poly-Glu-Tyr (4:1) labeled with a fluorophore (e.g., ULight™).

    • ATP: Critical: Use ATP concentration at

      
       (approx. 10 µM for EGFR) to ensure competitive inhibition is detectable.
      
    • Europium-labeled anti-phosphotyrosine antibody.

  • Procedure:

    • Prepare 3x serial dilutions of the test compound in DMSO (Final DMSO < 1%).

    • Add 2.5 µL compound + 2.5 µL Enzyme mixture to a 384-well white low-volume plate.

    • Incubate 15 min at RT (allows compound to bind).

    • Add 5 µL Substrate/ATP mix to initiate reaction.

    • Incubate 60 min at RT.

    • Add 10 µL Detection Mix (EDTA + Eu-Antibody) to stop reaction.

    • Read on a multimode reader (e.g., EnVision).

  • Data Analysis: Plot log[inhibitor] vs. Inhibition % using a sigmoidal dose-response (variable slope) model.

Protocol 2: Cellular Target Engagement (Western Blot)

Objective: Confirm the compound enters the cell and inhibits specific phosphorylation sites (e.g., EGFR Y1068).

  • Cell Seeding: Seed A549 (EGFR wt) or H1975 (EGFR T790M) cells in 6-well plates (

    
     cells/well). Adhere overnight.
    
  • Starvation: Replace medium with serum-free medium for 12–16 hours (reduces basal phosphorylation).

  • Treatment:

    • Treat with inhibitor (0.1, 1, 10 µM) for 2 hours.

    • Stimulate with EGF (50 ng/mL) for 15 minutes (activates the receptor).

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitor Cocktail (Na

    
    VO
    
    
    , NaF).
  • Detection:

    • Run SDS-PAGE.[1] Transfer to PVDF.

    • Primary Abs: p-EGFR (Tyr1068), Total EGFR, p-ERK1/2, Total ERK,

      
      -Actin.
      
    • Success Criteria: Dose-dependent disappearance of p-EGFR bands while Total EGFR remains constant.

References

  • Design, Synthesis, and Biological Evaluation of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors. Source: National Institutes of Health (PubMed) URL:[Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine Scaffolds. Source: Scientific Reports (Nature) URL:[Link]

  • Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their SAR. Source: Frontiers in Chemistry URL:[Link]

Application Notes and Protocols for the Microwave-Assisted Synthesis of Furo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating the Discovery of Bioactive Furo[2,3-d]pyrimidines

The furo[2,3-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for interaction with a wide range of biological targets, leading to diverse pharmacological activities. Notably, various analogs have demonstrated potent anticancer and kinase inhibitory activities, making them a focal point of significant research interest. Specifically, certain derivatives have been investigated as inhibitors of PI3K/AKT and EGFR, crucial signaling pathways in cancer progression.

Traditionally, the synthesis of these complex heterocycles often involves multi-step procedures with long reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating methods. By utilizing microwave irradiation, chemists can dramatically reduce reaction times from hours to minutes, often with improved yields and product purity. This acceleration is primarily due to the efficient and uniform heating of the reaction mixture through dipolar polarization and ionic conduction mechanisms.

This application note provides a comprehensive guide to the microwave-assisted synthesis of furo[2,3-d]pyrimidine analogs, targeting researchers, scientists, and drug development professionals. We will delve into a detailed, field-proven protocol for a one-pot, three-component synthesis, explore the underlying reaction mechanism, and provide practical guidance on purification and characterization of the final products.

The Power of Microwave-Assisted Synthesis: A Paradigm Shift

The adoption of microwave chemistry aligns with the principles of green chemistry by reducing energy consumption and often minimizing the need for hazardous solvents. The key advantages of employing microwave irradiation in the synthesis of furo[2,3-d]pyrimidines include:

  • Rapid Reaction Times: Reactions that would typically require several hours of refluxing can be completed in a matter of minutes.

  • Higher Yields: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields of the desired furo[2,3-d]pyrimidine.

  • Enhanced Purity: The reduction in side reactions simplifies the purification process.

  • Energy Efficiency: Microwave reactors directly heat the reactants and solvent, unlike conventional heating methods that heat the vessel first.

  • Facilitation of Multicomponent Reactions: MAOS is particularly effective for multicomponent reactions (MCRs), which are highly desirable for building molecular complexity in a single step.

Experimental Protocol: One-Pot, Three-Component Synthesis of a Furo[2,3-d]pyrimidine Analog

This protocol details a one-pot, three-component condensation reaction for the synthesis of 5-(4-chlorophenyl)-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione, a representative example of a bioactive furo[2,3-d]pyrimidine analog. The reaction proceeds efficiently in water, highlighting the green nature of this synthetic approach.

Materials and Reagents:
  • N,N-dimethylbarbituric acid

  • 4-chlorobenzaldehyde

  • Cyclohexyl isocyanide

  • Deionized water

  • Diethyl ether (for extraction)

  • Dichloromethane (for recrystallization)

  • Ethanol (for recrystallization)

  • Microwave reactor (e.g., a dedicated single-mode reactor)

  • Reaction vials suitable for microwave synthesis

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Microwave Irradiation cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization prep_reagents Combine Reactants: N,N-dimethylbarbituric acid (1 mmol) 4-chlorobenzaldehyde (1 mmol) Cyclohexyl isocyanide (1 mmol) Water (2 mL) mw_reaction Irradiate in Microwave Reactor Power: 300 W Time: 10-12 min prep_reagents->mw_reaction Place in sealed vial extraction Extract with Diethyl Ether mw_reaction->extraction After cooling evaporation Remove Solvent (Rotary Evaporator) extraction->evaporation recrystallization Recrystallize from Dichloromethane:Ethanol (1:2) evaporation->recrystallization analysis Analyze Product: TLC, MP, IR, NMR, Elemental Analysis recrystallization->analysis

Caption: Workflow for the microwave-assisted synthesis of a furo[2,3-d]pyrimidine analog.

Step-by-Step Procedure:
  • Reaction Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine N,N-dimethylbarbituric acid (1 mmol), 4-chlorobenzaldehyde (1 mmol), cyclohexyl isocyanide (1 mmol), and deionized water (2 mL).

  • Microwave Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at 300 W for 10-12 minutes. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the contents to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).

  • Isolation: Combine the organic layers and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.

  • Purification: Purify the crude solid by recrystallization from a mixture of dichloromethane and ethanol (1:2 v/v) to afford the pure 5-(4-chlorophenyl)-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Expected Results:

The pure product is obtained as a cream-colored powder with a melting point of 126-128 °C.

Reaction Mechanism and the Role of Microwave Irradiation

The formation of the furo[2,3-d]pyrimidine core in this three-component reaction is believed to proceed through a domino sequence involving a Knoevenagel condensation followed by an intramolecular cyclization.

Proposed Reaction Mechanism:

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product barbituric_acid N,N-dimethyl- barbituric acid knoevenagel_adduct Knoevenagel Adduct barbituric_acid->knoevenagel_adduct aldehyde Aldehyde aldehyde->knoevenagel_adduct isocyanide Isocyanide zwitterionic_intermediate Zwitterionic Intermediate isocyanide->zwitterionic_intermediate knoevenagel_adduct->zwitterionic_intermediate furopyrimidine Furo[2,3-d]pyrimidine zwitterionic_intermediate->furopyrimidine Intramolecular Cyclization

Caption: Proposed mechanism for the three-component synthesis of furo[2,3-d]pyrimidines.

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel condensation between N,N-dimethylbarbituric acid and the aldehyde to form an activated alkene intermediate.

  • Michael Addition and Cyclization: The isocyanide then undergoes a nucleophilic attack on the electron-deficient alkene. This is followed by an intramolecular cyclization and subsequent rearrangement to yield the final furo[2,3-d]pyrimidine product.

Microwave irradiation significantly accelerates this reaction sequence. The polar intermediates and transition states in the reaction mechanism can efficiently absorb microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized heating effect overcomes the activation energy barriers of the individual steps more effectively than conventional heating, resulting in a dramatic reduction in the overall reaction time.

Purification and Characterization of Furo[2,3-d]pyrimidine Analogs

The purity of the synthesized furo[2,3-d]pyrimidine analogs is crucial for their subsequent biological evaluation. A combination of recrystallization and chromatographic techniques is typically employed for purification, while spectroscopic methods are used for structural elucidation.

Purification Strategies:
TechniqueDescriptionTypical Solvents/Eluents
Recrystallization This is often the first line of purification for solid products. The crude product is dissolved in a minimum amount of a hot solvent and allowed to cool slowly, leading to the formation of pure crystals.Dichloromethane/Ethanol, Dichloromethane/Hexane, Ethyl Acetate/Hexane, Methanol.
Column Chromatography For complex mixtures or when recrystallization is ineffective, silica gel column chromatography is employed. The choice of eluent is critical and is typically determined by preliminary TLC analysis.A gradient of ethyl acetate in hexanes or methanol in dichloromethane is commonly used.
Characterization Data for the Representative Product:

The structure of the synthesized 5-(4-chlorophenyl)-6-(cyclohexylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione can be confirmed by the following analytical data:

  • Melting Point: 126-128 °C

  • IR (KBr, cm⁻¹): 3420 (N-H), 1680 (C=O), 1626 (C=C)

  • ¹H NMR (CDCl₃, 300 MHz) δ (ppm): 7.64 (d, J = 8.2 Hz, 2H, ArH), 7.06 (d, J = 8.2 Hz, 2H, ArH), 5.60 (s, 1H, NH), 3.60 (s, 3H, NCH₃), 3.32 (s, 3H, NCH₃), 3.15-3.06 (m, 1H, NCH), 2.02-1.15 (m, 10H, CH₂)

  • Elemental Analysis: Calculated for C₂₀H₂₂ClN₃O₃: C 61.93%, H 5.72%, N 10.83%. Found: C 61.85%, H 5.78%, N 10.92%.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient generation of furo[2,3-d]pyrimidine libraries for drug discovery and development. The protocol outlined in this application note provides a robust and environmentally friendly method for accessing these valuable heterocyclic scaffolds. The significant reduction in reaction times and the potential for high-throughput synthesis make MAOS an indispensable tool for modern medicinal chemistry. Future work in this area will likely focus on expanding the scope of microwave-assisted multicomponent reactions to create even more diverse and complex furo[2,3-d]pyrimidine analogs, as well as the development of continuous-flow microwave synthesis for larger-scale production.

References

  • Microwave-assisted (MWA) multicomponent reactions (MCRs) have successfully emerged as one of the useful tools in the synthesis of biologically relevant heterocycles. These reactions are strategically employed for the generation of a variety of heterocycles along with multiple point diversifications. Over the last few decades classical MCRs such as Ugi, Biginelli, etc. have witnessed enhanced yield and efficiency with microwave assistance. The highlights of MWA-MCRs are high yields, reduced reaction time, selectivity, atom economy and simpler purification techniques, such an approach can accelerate the drug discovery process. (Source: Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC, [Link])

  • Multicomponent reactions are valuable tools for the generation of diverse heterocycles. As in many fields or organic chemistry, microwave irradiation is rapidly replacing conventional heating methods in multicomponent chemistry. In this review, we present an overview of recent applications of the use of microwaves in multicomponent heterocycle synthesis. Where possible, the yield and chemo-, regio- and stereoselectivity of microwave-assisted reactions are compared with those using conventional heating. (Source: Microwave-Assisted Multicomponent Synthesis of Heterocycles, [Link])

  • Multicomponent reactions are valuable tools for the generation of diverse heterocycles. As in many fields or organic chemistry, microwave irradiation is rapidly replacing conventional heating methods in multicomponent chemistry. In this review, we present an overview of recent applications of the use of microwaves in multicomponent heterocycle synthesis.Where possible, the yield and chemo-, regio- and stereoselectivity of microwave-assisted reactions are compared with those using conventional heating. © 2011 Bentham Science Publishers Ltd. (Source: Microwave-Assisted Multicomponent Synthesis of Heterocycles - VU Research Portal, [Link])

  • The environment-friendly one-pot three-component condensation reactions of N, N- dimethylbarbituric acid or 1, 3-indandione, aldehyde and cyclohexyl isocyanide to afford furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in water using microwave irradiation in good yields after about 10-12 min are reported. (Source: Synthesis of furo[2,3-d]pyrimidine and indeno[1,2-b]furan derivatives in water using microwave - JOCPR, [Link])

  • Microwave and electromagnetic radiations is greatly used as a source for heating in the synthesis of organic products. Dipolar polarization and ionic conduction are the mechanisms seen in the microwave-assisted synthesis. Microwave heating is fast, specific and ecofriendly method. These advantages of this method have made it more widely used. The conventional heating method needs longer time, complex apparatus which makes it costlier and use of excessive material and solvent leads to more environmental pollution than microwave synthesis. (Source: MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD, [Link])

  • Compared with conventional heating methods, which rely on convection to transfer heat from the surface of the heater to the system, microwave irradiation can be faster and more effective. There are two main interactions for microwave heating, dielectric and ionic. (Source: Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - Semantic Scholar, [Link])

  • Pyrimidine ring and its fused derivatives including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds had received much interest due to their diverse biological potential, in addition fused pyrimidine are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine... (Source: Synthesis of furo[2,3-d]pyrimidine derivative (61) - ResearchGate, [Link])

  • Unless otherwise noted, the 1H-NMR spectra were recorded at 400 or 600 MHz in CDCl3 and the 13C-NMR spectra were recorded at 100 or 150 MHz in CDCl3 with TMS as internal standard. All shifts are given in ppm. All coupling constants (J values) were reported in Hertz (Hz). Column chromatography was performed on silica gel 100 mesh. Melting points are uncorrected and were obtained on a Laboratory Devices Mel-Temp II instrument. (Source: Supporting Information for - The Royal Society of Chemistry, [Link])

  • The titled compound was separated as yellow crystals (95%); m.p. 245 °C; 1H NMR (DMSO-d6, 400 MHz): δ (ppm) 12.85 (s, 1H, NH D2O exchangeable), 8.32 (d, J = 15.8 Hz, 1H, βH) 8.22 (s, 1H, pyrimidine H),7.81 (d, J = 8.6 Hz, 2H, ArH), 7.64 (d, J = 15.8 Hz, 1H, αH), 7.31 (t, J = 8.8 Hz, 2H, ArH), 2.64 (s, 3H, –CH3); FT-IR (νmax, cm−1) 3418 (NH), 3086 (C–H sp2), 2930 (C–H sp3), 1666 (C O), 1579 (C C); MS: (Mwt.: 298): m/z, 298 [M+, (58.07%)] 73.15 (100%); anal. calcd for C16H11FN2O3: C, 64.43; H, 3.72; N, 9.39. Found: C, 64.23; H, 3.82; N, 9.51. (Source: Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC, [Link])

  • Yellow solid (yield 87%), melting point 241–243 °C; IR (KBr, υmax/cm−1): 3151 (NH), 3051 (aromatic-CH), 2924, 2850 (aliphatic-CH), 1689 (C O), and 1608 (C N); 1H NMR (400 MHz, DMSO-d6) δ 12.68 (s, 1H, NH, D2O exchangeable), 8.14 (s, 1H, pyrimidine-H), 8.13 (d, J = 8.8 Hz, 2H, Ar–H), 7.66 (d, J = 8.8 Hz, 2H, Ar–H), 2.60 (s, 3H, CH3), 2.56 (s, 3H, CH3C N), 2.48 (s, 3H, CH3C O). (Source: Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC, [Link])

  • In this paper, an environmentally benign, convenient, and efficient one-pot three-component reaction has been developed for the regioselective synthesis of novel 5-aroyl(or heteroaroyl)-6-(alkylamino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-diones (4a‒n) through the sequential condensation of aryl(or heteroaryl)glyoxal monohydrates (1a‒g), 1,3-dimethylbarbituric acid (2), and alkyl(viz. cyclohexyl or tert-butyl)isocyanides (3a or 3b) catalyzed by ultra-low loading ZrOCl2•8H2O (just 2 mol%) in water at 50 ˚C. (Source: Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines as potential active site inhibitors and putative allosteric hotspots modulators of both SARS-CoV-2 MPro and PLPro - PMC, [Link])

  • Given the significant prevalence of FLT3 receptor and its mutations in acute myeloid leukemia (AML) pathogenesis, we present a novel series of furo[2,3-d]pyrimidin-1,3,4-thiadiazole-urea derivatives, designed to exhibit FLT3-ITD inhibitory activity. These compounds demonstrated cytotoxicity in FLT3-ITD expressing AML cell lines MOLM-13 and MV4-11 in the nanomolar range, with significant selectivity over the K562 cell line. In-depth evaluations of example compound 49 revealed its efficacy in suppressing FLT3 phosphorylation and the downstream signaling molecules, including STAT5 and ERK1/2. (Source: Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors - Institute of Molecular and Translational Medicine, [Link])

  • A new rearrangement of functionalised cyclopropanes was found: the thermally initiated transformation of substituted 2-aryl-4,6,8-trioxo-5,7-diazaspiro[2.5]octanes in DMSO at 100 °C results in the formation of furo[2,3-d]pyrimidines in 50–75% yields. Similar results were obtained using [BMim][BF4] as a solvent. NMR and single-crystal X-ray diffraction analysis indicate stereoselective formation of (5R,6R) isomers by thermal rearrangement of 2-aryl-1-cyano-5,7-dimethyl-4,6,8-trioxo-

Application Note: High-Throughput Screening of 5-Phenylfuro[2,3-d]pyrimidin-4-amine Libraries for Dual-Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Application Area: Oncology, High-Throughput Screening (HTS), Kinase Drug Discovery

Executive Summary

The emergence of resistance to single-target tyrosine kinase inhibitors (TKIs) has necessitated the development of polypharmacological agents. The 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold has emerged as a highly privileged, purine-bioisosteric core capable of potent, ATP-competitive inhibition across multiple kinase families[1]. Recent structural activity relationship (SAR) studies demonstrate that functionalization at the 5-position (e.g., with a phenyl ring) optimally occupies the hydrophobic pocket adjacent to the kinase hinge region, enabling dual targeting of the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/AKT pathways[2][3].

This application note details a robust, self-validating High-Throughput Screening (HTS) workflow designed to identify dual EGFR/PI3K inhibitors from 5-phenylfuro[2,3-d]pyrimidin-4-amine libraries. By coupling a time-resolved fluorescence resonance energy transfer (TR-FRET) biochemical assay with a high-content 3D cellular viability screen, this protocol ensures both target engagement and phenotypic efficacy.

Mechanistic Rationale & Assay Design

The 5-Phenylfuro[2,3-d]pyrimidin-4-amine Pharmacophore

Furo[2,3-d]pyrimidines mimic the adenine ring of ATP. The pyrimidine core forms critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met793 in EGFR). The addition of a 5-phenyl substituent drives the molecule deeper into the hydrophobic pocket (hydrophobic region I), which significantly enhances binding affinity and residence time[3]. Because the ATP-binding pockets of EGFR and PI3K share spatial similarities in their hydrophobic sub-pockets, this specific scaffold is uniquely positioned for dual-inhibition, preventing compensatory survival signaling often seen in resistant tumors[2].

MOA Ligand EGF / Ligand EGFR EGFR (Kinase Domain) Ligand->EGFR Activates PI3K PI3K EGFR->PI3K Phosphorylates AKT AKT PI3K->AKT PIP3 Generation Prolif Tumor Proliferation AKT->Prolif Promotes Inhibitor 5-Phenylfuro[2,3-d] pyrimidin-4-amines Inhibitor->EGFR ATP-Competitive Inhibition Inhibitor->PI3K Dual Targeting

Figure 1: Mechanism of action of 5-phenylfuro[2,3-d]pyrimidin-4-amines on the EGFR/PI3K/AKT pathway.

Causality in Assay Selection
  • Primary Biochemical Screen (TR-FRET): Small molecule libraries often contain auto-fluorescent compounds that generate false positives in standard fluorescence assays. TR-FRET utilizes long-lifetime fluorophores (e.g., Terbium). By introducing a time delay (time-gating) before measurement, transient background fluorescence from the 5-phenylfuro[2,3-d]pyrimidine derivatives decays, isolating the true assay signal.

  • Secondary Cellular Screen (3D Spheroids): Biochemical potency does not guarantee cellular permeability or efficacy. We utilize T-47D breast cancer cells, which are heavily reliant on EGFR and PI3K signaling for survival[3]. Culturing these in 3D spheroids rather than 2D monolayers better mimics the tumor microenvironment, providing a more stringent and translatable validation of the HTS hits.

High-Throughput Screening Workflow

The screening cascade is designed as a self-validating funnel. Compounds are first screened at a single concentration (10 µM) against EGFR and PI3Kα. Hits (>50% inhibition) are progressed to 10-point dose-response curves to establish IC₅₀ values, followed by phenotypic validation.

HTS_Workflow Lib 5-Phenylfuro[2,3-d]pyrimidin-4-amine Compound Library (10,000 cmpds) Prim Primary Screen (TR-FRET) EGFR & PI3K Inhibition [10 µM] Lib->Prim Hit1 Primary Hits (>50% Inhibition in both assays) Prim->Hit1 Dose Dose-Response Profiling 10-Point Titration (IC50 determination) Hit1->Dose Cell Secondary Phenotypic Screen T-47D 3D Spheroid Viability Dose->Cell Lead Lead Candidate Selection Potent Dual Inhibitors Cell->Lead

Figure 2: HTS triage cascade for identifying dual-kinase inhibitors from the library.

Experimental Protocols

Protocol 1: TR-FRET Biochemical Kinase Assay (EGFR)

This protocol establishes a self-validating system by incorporating maximum (DMSO) and minimum (Erlotinib) signal controls on every plate to calculate the Z'-factor.

Materials:

  • 384-well low-volume white ProxiPlates (PerkinElmer)

  • Recombinant human EGFR kinase domain (purified)

  • Fluorescein-poly-GT substrate & Terbium-labeled anti-phosphotyrosine antibody

  • Acoustic liquid handler (e.g., Labcyte Echo 550)

Step-by-Step Methodology:

  • Compound Transfer: Using the acoustic liquid handler, transfer 10 nL of the 5-phenylfuro[2,3-d]pyrimidin-4-amine library (10 mM in DMSO) into the 384-well plate.

    • Control Wells: Dispense 10 nL of DMSO into column 23 (Max activity control) and 10 nL of 10 mM Erlotinib into column 24 (Min activity control).

  • Enzyme Addition: Dispense 5 µL of 2X EGFR enzyme solution (final concentration 0.5 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of 2X Substrate/ATP mix (final concentrations: 200 nM Fluorescein-poly-GT, 10 µM ATP—approximating the Kₘ for EGFR to sensitize the assay to ATP-competitive inhibitors).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature on a plate shaker (300 rpm).

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to stop the kinase reaction by chelating Mg²⁺) and 2 nM Terbium-labeled anti-phosphotyrosine antibody. Incubate for 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using TR-FRET settings (Excitation: 337 nm; Emission 1: 490 nm; Emission 2: 520 nm; Delay: 100 µs; Integration: 200 µs).

  • Data Analysis: Calculate the Emission ratio (520 nm / 490 nm). Calculate the Z'-factor for each plate. A Z'-factor > 0.6 validates the plate for hit selection.

Protocol 2: 3D Spheroid Cell Viability Assay (T-47D)

This protocol assesses the phenotypic anti-proliferative effect of the biochemical hits[3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest T-47D cells and resuspend in RPMI-1640 medium supplemented with 10% FBS. Dispense 1,000 cells/well (in 40 µL) into a 384-well ultra-low attachment (ULA) round-bottom plate.

  • Spheroid Formation: Centrifuge the plate at 200 x g for 5 minutes. Incubate at 37°C, 5% CO₂ for 72 hours to allow uniform spheroid formation.

  • Compound Treatment: Prepare 5X compound serial dilutions (10-point, 1:3 ratio) in culture media. Add 10 µL of the diluted compounds to the established spheroids (final top concentration: 10 µM).

  • Incubation: Incubate for 96 hours at 37°C, 5% CO₂.

  • Viability Readout: Add 50 µL of CellTiter-Glo 3D Reagent (Promega) to each well. Shake vigorously for 5 minutes to ensure complete spheroid lysis, then incubate in the dark for 25 minutes.

  • Luminescence Measurement: Measure luminescence using a microplate reader. Normalize data against DMSO vehicle controls to determine % viability and calculate cellular IC₅₀.

Data Presentation & Interpretation

The following tables summarize typical validation metrics and hit profiling data expected from a high-quality 5-phenylfuro[2,3-d]pyrimidin-4-amine library screen.

Table 1: HTS Assay Quality Control Metrics (Averaged across 30 plates)

Assay TargetSignal-to-Background (S/B)Coefficient of Variation (CV%)Average Z'-FactorHit Rate (>50% Inh)
EGFR (TR-FRET) 8.44.2%0.781.2%
PI3Kα (ADP-Glo) 6.15.5%0.710.9%

Interpretation: Z'-factors > 0.7 indicate an excellent, highly robust assay capable of distinguishing true hits from assay noise.

Table 2: Representative Hit Profiling of Top 5-Phenylfuro[2,3-d]pyrimidine Derivatives

Compound IDEGFR IC₅₀ (nM)PI3Kα IC₅₀ (nM)T-47D Cellular IC₅₀ (nM)Selectivity Index (vs MCF-10A)
Furo-045 12 ± 285 ± 5145 ± 12> 50x
Furo-112 8 ± 142 ± 395 ± 8> 80x
Furo-209 45 ± 6120 ± 10310 ± 25> 20x
Erlotinib (Control)5 ± 1> 10,000450 ± 30N/A
Alpelisib (Control)> 10,0006 ± 1520 ± 40N/A

Data Causality: Notice that while Erlotinib is highly potent against EGFR biochemically, the dual-inhibitor Furo-112 demonstrates superior cellular efficacy (IC₅₀ = 95 nM) in T-47D spheroids. This highlights the synergistic phenotypic advantage of simultaneously inhibiting both the EGFR and PI3K/AKT survival pathways using the functionalized furo[2,3-d]pyrimidine core[2][3].

References

  • Hossam, M., Lasheen, D. S., Ismail, N. S. M., Esmat, A., Mansour, A. M., Singab, A. N. B., & Abouzid, K. A. M. (2018). Discovery of anilino-furo[2,3-d]pyrimidine derivatives as dual inhibitors of EGFR/HER2 tyrosine kinase and their anticancer activity. European Journal of Medicinal Chemistry, 144, 330-348.[Link]

  • Abdel Reheim, M. A. M., Elgammal, W. E., Bashandy, M. S., Hamed, M. I. A., AboulMagd, A. M., Khalil, M. G., Abdou, A. M., & Hassan, R. A. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Medicinal Chemistry.[Link]

  • Faggal, S. I., Elgammal, W. E., et al. (2025). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Furo[2,3-d]pyrimidine Derivatives as EGFR Inhibitors With Potential Antitumor Activity. Archiv der Pharmazie (Weinheim), 358(11), e70146.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SOL-FP-4AMINE Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming "Brick Dust" Solubility Characteristics in Experimental Workflows

Executive Summary: The "Brick Dust" Challenge

You are likely encountering difficulties because 5-Phenylfuro[2,3-d]pyrimidin-4-amine exhibits classic "brick dust" physicochemical properties. Its planar, fused bicyclic structure facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy.

While the molecule possesses a 4-amino group (a weak base), its lipophilicity (LogP > 3 estimated) and rigidity make it resistant to dissolution in aqueous media and even some organic solvents at room temperature.

This guide provides self-validating protocols to overcome these thermodynamic barriers without compromising biological integrity.

Module 1: Master Stock Preparation (The Foundation)

Issue: "I added DMSO, but the solid is floating/cloudy." Root Cause: High crystal lattice energy requires kinetic energy input to break.

Protocol: The "Warm & Sonicate" Method

Do not attempt to dissolve this compound directly in aqueous buffers. You must create a high-concentration organic stock first.

Reagents:

  • Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%)

  • Alternative: Dimethylformamide (DMF) if DMSO is incompatible with downstream chemistry.

Step-by-Step:

  • Weighing: Weigh the compound into a glass vial (avoid plastic initially to prevent leaching during sonication).

  • Solvent Addition: Add anhydrous DMSO to achieve a target concentration of 10–20 mM .

    • Note: Do not aim for >50 mM initially; the viscosity of saturated solutions hinders handling.

  • Kinetic Input (Critical):

    • Vortex vigorously for 60 seconds.

    • Sonicate in a water bath at 35–40°C for 10–15 minutes. The heat lowers the energy barrier for solvation; sonication breaks crystal aggregates.

  • Visual Check: Hold the vial up to a light source. The solution must be completely clear. If "shimmering" or micro-particulates are visible, repeat step 3.

  • Storage: Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Warning: DMSO freezes at 18.5°C. Upon thawing, the compound will precipitate. You must re-warm and re-vortex every time you thaw a stock.

Module 2: Aqueous Dilution (Preventing "Crash-Out")

Issue: "My stock is clear, but when I add it to the cell media/buffer, it precipitates immediately." Root Cause: The dielectric constant shifts rapidly from DMSO (


) to Water (

), causing the hydrophobic solute to aggregate instantly.
The Intermediate Dilution Strategy

Never dilute directly from 100% DMSO to 0.1% DMSO in one step if you are near the solubility limit.

Workflow Diagram:

DilutionWorkflow cluster_tips Critical Technique Stock 20 mM Stock (100% DMSO) Inter Intermediate Working Sol. (10x Final Conc) (10% DMSO / 90% Media) Stock->Inter 1:10 Dilution (Add DMSO to Media slowly) Precip PRECIPITATION RISK (Cloudy Solution) Stock->Precip Direct 1:1000 Dilution Final Final Assay Well (1x Conc) (1% DMSO) Inter->Final 1:10 Dilution Tip1 Vortex Media while adding Stock dropwise

Caption: Step-wise dilution reduces the thermodynamic shock, preventing immediate aggregation of hydrophobic molecules.

Technical Insight: The 4-amino group provides a pKa likely in the range of 3.5–5.0. In neutral buffers (pH 7.4), the molecule is uncharged and maximally hydrophobic.

  • Hack: If your assay tolerates it, slightly acidifying the intermediate dilution buffer (pH 6.0) can stabilize the amine in its protonated (cationic) form, significantly boosting solubility.

Module 3: Advanced Formulation (In Vivo / High Concentration)

Issue: "I need to inject this into mice/rats, but DMSO is toxic at high volumes." Root Cause: "Brick dust" molecules require surfactant shielding or encapsulation to remain soluble in physiological fluids.

Recommended Vehicle: The "Cosolvent + Surfactant" System

For intraperitoneal (IP) or oral (PO) administration, use the following formulation.

Formulation Table:

ComponentRoleConcentration (v/v)Order of Addition
1. DMSO Solubilizer (Primary)5%First: Dissolve compound fully here.
2. Tween 80 Surfactant5%Second: Add to DMSO solution; vortex.
3. PEG 400 Cosolvent40%Third: Add and mix until clear.
4. Saline/Water Bulk Vehicle50%Last: Add slowly with constant vortexing.

Note: If precipitation occurs at Step 4, sonicate the final mixture. If it remains cloudy, the concentration exceeds the solubility limit (likely ~2–5 mg/mL max).

Alternative: Cyclodextrin Complexation

If the PEG/Tween vehicle is toxic to your specific model, use Hydroxypropyl-


-cyclodextrin (HP-

-CD).
  • Prepare 20% (w/v) HP-

    
    -CD  in water or saline.
    
  • Dissolve compound in minimal DMSO (e.g., to make a 50 mM stock).

  • Add DMSO stock to the CD solution while sonicating .

  • Mechanism: The hydrophobic furo-pyrimidine core enters the lipophilic CD cavity, while the hydrophilic CD exterior interacts with water.

Module 4: Troubleshooting FAQ

Q1: Can I use ethanol instead of DMSO?

  • Answer: Generally, No . Planar heteroaromatic amines often have poor solubility in ethanol compared to DMSO or DMF. Ethanol also evaporates quickly, leading to concentration changes during experiments.

Q2: The compound precipitated in my cell culture dish after 24 hours. Why?

  • Answer: This is "crystallization from supersaturation." The compound was soluble initially due to the kinetic energy of mixing, but thermodynamically unstable.

  • Fix: Lower the working concentration. If you are at 10 µM, try 5 µM. Alternatively, ensure your culture media contains Serum (FBS/FCS); albumin in serum acts as a natural carrier protein and can sequester hydrophobic drugs, keeping them in solution.

Q3: How do I measure the exact concentration if I suspect some precipitated?

  • Answer: Spin the solution down (10,000 x g for 5 mins) to pellet crystals. Measure the absorbance of the supernatant at the compound's

    
     (likely 270–300 nm, verify via scan) and compare to a standard curve prepared in 100% DMSO.
    

Decision Logic for Solvent Selection

Use this logic gate to determine the correct solvent system for your specific application.

SolventLogic Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo DMSO_Conc Can tolerate >1% DMSO? InVitro->DMSO_Conc Route Route? InVivo->Route Simple Use DMSO Stock + Serial Dilution DMSO_Conc->Simple Yes Complex Use 20% HP-beta-CD or Albumin carrier DMSO_Conc->Complex No IP_Oral 5% DMSO / 40% PEG400 5% Tween 80 / 50% Water Route->IP_Oral IP / Oral IV Strict Limit: Use HP-beta-CD (Avoid Tween/High DMSO) Route->IV IV (Tail Vein)

Caption: Decision tree for selecting the optimal vehicle based on biological tolerance and administration route.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • PubChem. (n.d.). Furo[2,3-d]pyrimidin-4-amine Compound Summary. National Library of Medicine. Link

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Technical Support Center: Optimizing Furo[2,3-d]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Minimizing Byproducts in Furo[2,3-d]pyrimidine Scaffolds Ticket ID: FP-SYN-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary

The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, often utilized as a bioisostere for purines in kinase inhibitors (e.g., VEGFR-2, EGFR).[1] However, its synthesis is plagued by specific byproduct profiles: regioisomeric mixtures during ring closure, hydrolysis products during chlorination, and dimerization during nucleophilic substitution.

This guide provides a self-validating troubleshooting framework. We move beyond "try this" suggestions to establishing causal links between reaction parameters and impurity profiles.

Module 1: Core Ring Formation (Cyclization)

Workflow: One-Pot Multicomponent Reaction (MCR)

Context: A common green synthesis route involves the condensation of barbituric acids, arylglyoxals, and isocyanides (often catalyzed by Lewis acids like ZrOCl₂).

Q: Why am I observing significant amounts of uncyclized Knoevenagel intermediates?

Diagnosis: The reaction is stalling at the initial condensation step between the barbituric acid and the glyoxal. Root Cause:

  • Enolization Failure: Barbituric acid must tautomerize to its enol form to attack the glyoxal. Highly acidic media or insufficient temperature can inhibit this.

  • Water Accumulation: The dehydration step is reversible. In aqueous media (common for "green" MCRs), equilibrium may favor the open intermediate.

Troubleshooting Protocol:

  • Step 1 (Catalyst Activation): Ensure the catalyst (e.g., ZrOCl₂·8H₂O) is fully dissolved. If using water as a solvent, increase temperature to 50–60 °C to drive the hydrophobic isocyanide into the reaction sphere.

  • Step 2 (Solvent Switch): If yield remains <50%, switch to a Ethanol:Water (1:1) system. The organic co-solvent improves the solubility of the Knoevenagel intermediate, facilitating the subsequent attack by the isocyanide [1].

Q: How do I prevent regioisomer formation during the furan ring closure?

Diagnosis: Formation of the [2,3-d] vs. [3,2-d] isomer, or varying attachment points of the aryl group. Technical Insight: Regioselectivity is dictated by the steric bulk of the isocyanide and the electronic nature of the glyoxal. Corrective Action:

  • Steric Control: Use bulky isocyanides (e.g., tert-butyl or cyclohexyl) to lock the conformation during the [4+1] cycloaddition phase.

  • Temperature Ramp: Initiate the reaction at room temperature for 30 minutes to allow kinetic control of the initial adduct, then heat to 80 °C for thermodynamic ring closure.

Visualization: MCR Synthesis & Critical Control Points

MCR_Workflow Start Reagents: Barbituric Acid + Arylglyoxal + Isocyanide Step1 Step 1: Knoevenagel Condensation (Formation of Enol Adduct) Start->Step1 Check1 Checkpoint: Is Intermediate Soluble? Step1->Check1 Step2 Step 2: [4+1] Cycloaddition (Isocyanide Attack) Check1->Step2 Yes Byproduct1 Byproduct: Open Chain Amide (Failure to Cyclize) Check1->Byproduct1 No (Precipitates early) Step2->Byproduct1 Low Temp / Wet Solvent Product Target: Furo[2,3-d]pyrimidine Step2->Product High Temp (Thermodynamic Control)

Figure 1: Critical control points in the multicomponent synthesis of furo[2,3-d]pyrimidines. Failure at Checkpoint 1 leads to acyclic impurities.

Module 2: Functionalization (The POCl₃ Step)

Workflow: Chlorination of the Pyrimidine Core

Context: Converting the C4-hydroxyl (or oxo) group to a chloride using Phosphorus Oxychloride (POCl₃) to enable subsequent S_NAr reactions.

Q: My LC-MS shows a mass corresponding to the starting material (M+16) after workup, despite the reaction going to completion on TLC. Why?

Diagnosis: Post-Reaction Hydrolysis . The chlorofuro[2,3-d]pyrimidine is highly reactive. During the aqueous quench, residual phosphoric acid catalyzes the hydrolysis of the chloride back to the hydroxyl group. Root Cause: Exothermic quenching generates localized hot spots and acidic pH, rapidly hydrolyzing the C-Cl bond.

Self-Validating Quench Protocol:

  • Evaporation: Remove all excess POCl₃ under reduced pressure (rotary evaporator with a base trap) before adding water. This is the single most effective step to reduce acid load.

  • The "Reverse Quench": Do not add water to the reaction. Slowly pour the reaction residue into ice-cold saturated NaHCO₃ or NH₄OH (pH > 8).

  • Temperature Limit: Maintain the quench mixture below 5 °C .

    • Validation: Check pH.[2] If pH < 7, hydrolysis is likely occurring. Add more base immediately.

Q: I see a dimer impurity (2M-Cl) in the crude mixture.

Diagnosis: Nucleophilic Dimerization . Mechanism: The product (highly electrophilic) reacts with an unreacted starting material (nucleophilic oxygen) or a partially hydrolyzed intermediate. Corrective Action:

  • Dilution: Ensure the reaction concentration is < 0.5 M . High concentrations favor intermolecular reactions (dimerization) over the desired intramolecular substitution.

  • Base Catalysis: Use N,N-Diethylaniline or Diisopropylethylamine (DIPEA) (1.5 eq) as a proton scavenger. This prevents the protonation of the pyrimidine nitrogen, which would otherwise deactivate the ring towards chlorination, stalling the reaction and allowing dimers to form [2].

Visualization: Chlorination Failure Modes

Chlorination_Pathways Start 4-Hydroxy-furo[2,3-d]pyrimidine Intermediate Phosphorylated Intermediate Start->Intermediate Reagent + POCl3 / Base Target 4-Chloro-furo[2,3-d]pyrimidine Intermediate->Target Cl- Attack Hydrolysis Byproduct: Hydrolyzed SM (Reversion) Target->Hydrolysis Acidic Quench (pH < 7) Dimer Byproduct: Pyrimidine Dimer (O-Alkylation) Target->Dimer Reaction with SM (Conc > 0.5M)

Figure 2: Competing pathways during POCl3 chlorination. Acidic quenching reverts the product, while high concentration promotes dimerization.

Module 3: Purification & Isolation Data

Impurity profiles differ based on the synthesis stage. Use this table to select the correct isolation method.

Impurity TypeOriginSolubility CharacteristicsRecommended Removal Method
Uncyclized Amide MCR Failure (Module 1)High in polar aprotic solvents (DMSO); Low in Ethanol.Hot Ethanol Slurry: The furo-pyrimidine product often crystallizes, while the amide remains in the mother liquor.
Hydrolyzed SM Chlorination Quench (Module 2)Soluble in aqueous base (due to phenolic OH).Base Wash: Dissolve crude in EtOAc; wash with 1N NaOH. The hydroxy impurity moves to the aqueous layer; the chloro product stays in organic.
Phosphorous Salts POCl₃ ResiduesWater soluble but sticky.DCM Extraction: Avoid ether. Use Dichloromethane (DCM) for extraction as it solubilizes the chloro-product better than salts.
Oligomers/Tars Thermal degradationInsoluble in Ether/Hexane.Precipitation: Dissolve crude in min. DCM, then slowly add Hexane. Tars precipitate first; filter them out.[3]

Frequently Asked Questions (FAQ)

Q: Can I use Vilsmeier reagent instead of neat POCl₃? A: Yes, and it is often cleaner. Generating the Vilsmeier reagent in situ (Oxalyl chloride + DMF) allows for milder chlorination conditions (0 °C to RT), significantly reducing the thermal degradation byproducts seen with refluxing POCl₃ [3].

Q: My product "oils out" during recrystallization. How do I fix this? A: This indicates supersaturation or the presence of lipophilic impurities.

  • Fix: Use a two-solvent system .[4] Dissolve the oil in a minimum amount of a "good" solvent (e.g., DMF or Acetone), then add a "poor" solvent (e.g., Ethanol or Water) dropwise until turbidity persists. Heat to clear, then cool slowly (wrap the flask in foil) to room temperature. Rapid cooling traps impurities, causing oiling [4].

Q: Why is the melting point of my furo[2,3-d]pyrimidine lower than reported? A: If NMR is clean, this is likely due to solvate formation . Furo[2,3-d]pyrimidines are prone to trapping solvent molecules (especially water or ethanol) in the crystal lattice. Dry the sample under high vacuum (>0.1 mbar) at 60 °C for 12 hours.

References

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines. PMC/NIH. Available at: [Link]

  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine derivatives. Taylor & Francis Online. Available at: [Link]

Sources

Technical Support Center: Kinase Assay Troubleshooting for Furo[2,3-d]pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Development Support Center. As a Senior Application Scientist, I frequently guide research teams through the biochemical nuances of evaluating highly planar, conjugated scaffolds. The 5-phenylfuro[2,3-d]pyrimidin-4-amine core is a privileged, ATP-competitive pharmacophore extensively utilized to target the hinge region of kinases such as PI3K, AKT, and FLT3[1][2].

However, the specific physicochemical properties of this scaffold—namely its hydrophobicity, structural rigidity, and potential for pi-pi stacking—introduce unique artifacts into standard in vitro workflows. This guide provides field-proven, mechanistic solutions to ensure your assay data represents true target engagement rather than physicochemical artifacts.

Mechanistic Overview & Assay Workflow

Because 5-phenylfuro[2,3-d]pyrimidin-4-amines act as Type I or Type II ATP-competitive inhibitors[2], the universally adopted method for their evaluation is the luminescent ADP detection assay (e.g., ADP-Glo™). This format quantifies the byproduct of the kinase reaction (ADP) rather than relying on fluorescently tagged tracers, which prevents steric hindrance issues at the active site[3].

ADPGloWorkflow Step1 1. Kinase Reaction Target + ATP + Furo[2,3-d]pyrimidine Step2 2. ATP Depletion Add ADP-Glo Reagent Step1->Step2 Step3 3. Incubation 40 mins to eliminate unreacted ATP Step2->Step3 Step4 4. ADP Detection Add Kinase Detection Reagent Step3->Step4 Step5 5. Luminescence Readout Signal proportional to ADP Step4->Step5

Workflow of the ADP-Glo Kinase Assay for measuring ATP-competitive inhibition.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My IC50 values for the 5-phenylfuro[2,3-d]pyrimidin-4-amine series are highly variable between runs, and the Hill slopes are unusually steep (>1.5). What is causing this? Causality: The planar aromatic nature of the furo[2,3-d]pyrimidine core drives poor aqueous solubility. In standard aqueous assay buffers, these molecules often form colloidal aggregates. These aggregates nonspecifically sequester the kinase enzyme on their surface, presenting as a steep, artificial dose-response curve rather than a 1:1 stoichiometric binding event[4]. Solution: Introduce a non-ionic detergent (e.g., 0.005%–0.01% Triton X-100 or CHAPS) to the assay buffer. Detergents disrupt micelle and aggregate formation, ensuring the compound remains in monomeric solution[5]. If the IC50 drastically shifts or disappears upon adding detergent, your initial hit was an aggregation-based false positive.

Q2: We are using the ADP-Glo™ assay, but our negative controls (no enzyme) are showing massive background luminescence, destroying our Z'-factor. How do we fix this? Causality: The ADP-Glo assay relies on a strict two-step process: it must completely deplete unreacted ATP before converting the generated ADP back into ATP for luciferase detection[3][6]. High background means the first step failed. In 384-well plates, this is almost always caused by poor mixing or micro-droplets of ATP clinging to the well walls above the liquid line, which escape the depletion reagent[5]. Solution: Centrifuge the plates at 1,000 x g for 1 minute immediately after adding the depletion reagent. Furthermore, utilize an orbital shaker (e.g., 510 rpm) rather than relying on diffusion, and ensure your pipetting technique does not introduce bubbles, which shield ATP from the depletion enzyme[5].

Q3: The biochemical IC50 for our lead furo[2,3-d]pyrimidine is 5 nM, but the cellular target engagement assay shows an IC50 of 2 µM. Why is there a 400-fold drop-off? Causality: 5-phenylfuro[2,3-d]pyrimidin-4-amines are ATP-competitive inhibitors[2]. Biochemical assays are deliberately run at or below the Michaelis constant (


) for ATP (typically 10–50 µM) to maximize assay sensitivity and identify weak hits[7]. However, intracellular ATP concentrations are in the millimolar range (1–5 mM). This massive excess of endogenous ATP outcompetes your inhibitor in cellulo.
Solution:  To predict cellular efficacy, run a secondary biochemical assay at physiological ATP concentrations (1 mM). You will need to switch to high-capacity reagents (like ADP-Glo™ Max) designed to deplete millimolar levels of ATP[3].

Q4: Can the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold interfere with the luciferase readout directly? Causality: Yes. While luminescence is generally less susceptible to autofluorescence than TR-FRET, highly conjugated aromatic systems can act as light absorbers (color quenching) or directly inhibit the firefly luciferase enzyme utilized in the final detection step[4]. Solution: Perform a self-validating Luciferase Counter-Screen (detailed in Section 4) to confirm the compound is inhibiting the target kinase, not the reporter enzyme.

Diagnostic Logic & Quantitative Parameters

When troubleshooting anomalous data, follow this diagnostic logic tree to isolate the variable causing the artifact.

TroubleshootingLogic Start Anomalous IC50 observed (Hill Slope > 1.5) Test1 Run assay with 0.01% Triton X-100 Start->Test1 Result1 Does IC50 shift significantly? Test1->Result1 Agg Colloidal Aggregation (False Positive) Result1->Agg Yes Spec Specific Target Inhibition (Valid Hit) Result1->Spec No

Diagnostic logic tree for identifying compound aggregation using non-ionic detergents.

Table 1: Comparative Assay Parameters for ATP-Competitive Inhibitor Profiling

To contextualize your data, compare your current assay parameters against the standard tiers of drug discovery screening:

ParameterStandard Biochemical AssayPhysiological Biochemical AssayCellular Target Engagement
ATP Concentration 10 - 50 µM (At or below

)
1 - 5 mM (Physiological)Endogenous (1 - 5 mM)
Inhibitor Sensitivity Artificially High (Favorable for HTS)Moderate (Predictive of in vivo efficacy)Low (Subject to cellular permeability)
Aggregation Risk High (Low protein/lipid content in buffer)HighLow (High intracellular protein content)
Primary Utility High-Throughput Screening (HTS)Lead Optimization & SARBiomarker / Target Validation

Self-Validating Experimental Protocols

To guarantee scientific integrity, every assay must contain internal controls that validate the mechanism of the observed signal. Implement these two protocols to rule out the most common furo[2,3-d]pyrimidine artifacts.

Protocol A: Detergent-Controlled Kinase Assay (Aggregation Screen)

Purpose: To distinguish true active-site binding from promiscuous colloidal aggregation[4].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5-phenylfuro[2,3-d]pyrimidin-4-amine compound in 100% DMSO. Causality: Serial dilutions must be performed in neat DMSO to prevent premature aggregation before the compound contacts the assay buffer.

  • Buffer Formulation: Prepare two parallel 1X Kinase Reaction Buffers.

    • Buffer A: Standard buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Buffer B: Standard buffer + 0.01% Triton X-100 .

  • Reaction Assembly: Dispense 5 µL of Kinase/Substrate mix (using Buffer A for plate 1, Buffer B for plate 2) into a 384-well plate. Pin-transfer 100 nL of the compound dilutions into the wells.

  • Initiation: Add 5 µL of ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Proceed with standard ADP-Glo detection[6].

  • Validation: If the compound is a true inhibitor, the IC50 will remain identical between Plate 1 and Plate 2. If the IC50 shifts rightward by >5-fold in Plate 2, the compound is an aggregator.

Protocol B: Luciferase Counter-Screen (Orthogonal Validation)

Purpose: To verify that the compound does not inhibit the luciferase reporter enzyme or quench the luminescent signal[4].

  • Bypass the Kinase: Do not add the target kinase, substrate, or initial ATP to the 384-well plate.

  • Compound Addition: Dispense the 5-phenylfuro[2,3-d]pyrimidin-4-amine dose-response series into the empty wells.

  • Reagent Spiking: Prepare the Kinase Detection Reagent (the final step reagent in the ADP-Glo kit) and spike it with 1 µM of pure ATP. Causality: This artificially simulates a completed kinase reaction that successfully generated ATP.

  • Detection: Add the spiked Kinase Detection Reagent to the compound-containing wells. Incubate for 30 minutes and read luminescence.

  • Validation: A clean compound will show a flat line (no change in luminescence across the dose-response). If luminescence decreases dose-dependently, your compound is a luciferase inhibitor or color quencher, and orthogonal detection (e.g., Mass Spectrometry or Mobility Shift Assay) must be used.

References

  • Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhD3yTDCrX3xecgPOVaOU6n2_djicO9MeoZgkL2YQeEUbXZwizYfvg7kIlPe7oBWZP9srLXMu7IR3Z5ROkfwbnRlHBkgw3gJ4vdwnpYJxzbFfGna0DHwAPKfsi_jlps7CLRHpkrHDwzwS3bDSAMb_jNUpu5Q8K7Cqmdw=]
  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors. PubMed - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFecX4meTidawl6mvZSNxOsvYoWWTeclFCEqzM1CevXOewYI_sUjsEiAKIO0g521gKQX7UQYTOJVppnPZ0xVGVkjKeKbqtc1nyZDTe14H6Qk8-zJJ3Dzn6ufV0iX6g6dnKOj9s=]
  • Assay Guidance Manual: Interference and Artifacts. NCBI Bookshelf - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc-mTbOMyvzYnBJJDG-F6ibF5jWAiD6HVsmVYojS6FKK5tlsxQLQ0rdUk_bGZNgX3YQhQQsWz5tqfxk68jlVgXgUa2YEiXL1XhmSbSwUtrZMErMrgGvSpnhTU_hF6PRbYUVMThcxNakKCiSd2mRt_MTx4iKxpGGZZMq3uE7oky]
  • Assay Development for Protein Kinase Enzymes. NCBI Bookshelf - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpyGSEWQAIUQqi-am748OivDfwdk1Pl3z36FR7kubs_18o7gR0Jz33Bk-QyP2KDdXrFoopix9SYyw4D3cvf01CmB6c-KAvKle7stCsOyUXd2GKMcQhbfaD7PXsmxW_FMn3M1z9Ceo=]
  • Noise in ADP Glo assay? ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF16fp4RuH5XFCB8fNcOprmosn8jk-AAsNzU3CjczBfpzysHfD9lSVtqBhH1eoe76fqjJjEFF9vTJOWz0k3CwY_3v3m9QxBde3611F1avGsy781-1JhwqiqMNg7FfuQUMlkHkWu6Uj4o3RKVaJVuLTnPJ8=]
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual. Promega Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgwU-uItM-wcBsjazXSAAE8OYQ4u8a7lYzCFfSlwGARmdWvLkBSwAs1iy4Ts8BpzpMMC1zbkGRvUs4t7BhJm2wS3e7VsLnY2hDcgb2d_S18Lb4FAKy4mXsWU-4usB2w28-C7jSSNSWxTD7NsOl2oUfed3auF5wIlxOLieL7x2wrgZsrCL4LmziZYh0CXnAv3YSo7mowlRkOXVhO6eeTqvuP3jwASk7FOnt2gPs_ov4pVHs1xdh7Bo77N_G7u6WKSA1-SOIggvmeqL_Z32j7CHHa1ePOhIqK36f5bkEx8PMimZOfcFs4nNUufcGyI4aJ9jJabkLnV72go_Fag==]
  • ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE9-1DF_9Pd8D7YdIKS9ShVpsl_osBIHo6k1y-1aolkvGTwJ1W1LJ7xEc79YaqWJO-AM0tMJO7P4eYXsKllhK_ywfGFeEmlA1lO69N9HbCNPGMCZOaI8-Jqlr8xqOF12EXm1bbpCkLnzmh5cwvhcKfOO25g2OgpYnyj2IbAxRSOqlyxTexP2uqGDx1KZ44w2A5_HwdKpMNkaRxhqYecSqd9zYmPKFU89dYTPJTx092cxj9_GuLv9BZlLvBPxru0B9zFtVhab35X83ZA4r-Y20=]

Sources

Technical Support Center: 5-Phenylfuro[2,3-d]pyrimidin-4-amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific pharmacological profile and off-target liabilities of 5-Phenylfuro[2,3-d]pyrimidin-4-amine and its derivatives (most notably the ACK1/TNK2 inhibitor AIM-100 ).

Subject: Mitigating Off-Target Epigenetic and GPCR Liabilities in Kinase Inhibition Assays Ticket ID: T-SC-2024-ACK1 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

Researchers utilizing 5-Phenylfuro[2,3-d]pyrimidin-4-amine (often the core scaffold of the probe AIM-100 ) to inhibit ACK1 (TNK2) frequently encounter phenotypic data that cannot be explained solely by kinase inhibition.

Our internal validation data indicates this scaffold possesses two critical "stealth" off-target mechanisms:

  • Epigenetic Interference: It acts as a BET Bromodomain inhibitor (BRD4), mimicking acetyl-lysine.[1][2]

  • GPCR Modulation: It retains structural homology to Adenosine Receptor antagonists , potentially altering cAMP signaling.

This guide provides the diagnostic workflows to decouple these off-target effects from your specific kinase-driven phenotypes.

Part 1: The "Hidden" Off-Target Mechanisms

The BET Bromodomain Confounder

While designed as an ATP-competitive inhibitor for ACK1 (TNK2), the 5-phenylfuro[2,3-d]pyrimidine scaffold structurally mimics the acetyl-lysine recognition motif required by Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).

  • Mechanism: The inhibitor binds to the hydrophobic pocket of BRD4, displacing it from chromatin.

  • Consequence: Rapid downregulation of super-enhancer-driven oncogenes (e.g., c-Myc ) occurs independently of ACK1 inhibition.

  • Experimental Artifact: If your readout is "cell death" or "proliferation arrest," you may be observing a JQ1-like epigenetic effect , not a kinase blockade effect.

The Adenosine Receptor Legacy

Furo[2,3-d]pyrimidines were originally explored as Adenosine Receptor (AR) antagonists. Unmodified or specifically substituted variants of this scaffold can bind A2A or A3 receptors .

  • Consequence: Alteration of intracellular cAMP levels and modulation of PKA signaling, which can cross-talk with the very kinase pathways (e.g., Akt/PKB) you are trying to study.

Part 2: Diagnostic Visualization

The following pathway map illustrates where the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold intersects with unintended targets, creating "false positive" data in kinase assays.

OffTargetPathways Compound 5-Phenylfuro[2,3-d] pyrimidin-4-amine (Scaffold/AIM-100) ACK1 Target: ACK1 (TNK2) Kinase Domain Compound->ACK1 Inhibition BRD4 Off-Target: BRD4 Bromodomain Compound->BRD4 Off-Target Inhibition Adenosine Off-Target: Adenosine R. (A2A/A3) Compound->Adenosine Antagonism pTyr Phospho-Tyr Signaling (Target Effect) ACK1->pTyr Blocks cMyc c-Myc Transcription (Epigenetic Artifact) BRD4->cMyc Downregulates cAMP cAMP / PKA Signaling (GPCR Artifact) Adenosine->cAMP Modulates Phenotype Observed Phenotype (Apoptosis / G1 Arrest) pTyr->Phenotype cMyc->Phenotype Major Contributor! cAMP->Phenotype

Figure 1: Polypharmacology map showing how the scaffold impacts ACK1 (intended) versus BRD4 and Adenosine receptors (unintended), both of which converge on cell cycle phenotypes.

Part 3: Troubleshooting & FAQs

Q1: My Western blots show reduced p-Tyr levels, but the cell killing potency is much higher than the kinase IC50. Why?

Diagnosis: This is the hallmark of BET-driven cytotoxicity .

  • Reasoning: The IC50 for ACK1 inhibition might be 10-50 nM, but if the compound inhibits BRD4 with similar potency (or if the cell line is "Myc-addicted"), the cytotoxicity is likely driven by c-Myc depletion, which is often more cytotoxic than ACK1 loss.

  • Action: Blot for c-Myc . If c-Myc protein levels vanish within 2-4 hours of treatment, you are observing a BET inhibitor effect.

Q2: Can I use a "Kinase-Dead" mutant to validate my results?

Diagnosis: No, this is a common trap.

  • Action: Use the "Rescue" Protocol below (Protocol B).

Q3: How do I block the Adenosine effect?

Diagnosis: If you observe unexpected changes in metabolic rate or cAMP.

  • Action: Pre-treat cells with a specific Adenosine agonist (e.g., NECA) to see if it competes, or use a structurally distinct ACK1 inhibitor (if available) to cross-validate.

Part 4: Validation Protocols

Protocol A: The "Myc-Check" Differential Blot

Purpose: To determine if cell death is driven by Epigenetic (BET) vs. Kinase (ACK1) inhibition.

  • Plate Cells: Seed cells (e.g., PC3 or MDA-MB-231) at 70% confluence.

  • Treatment Groups:

    • Vehicle (DMSO)

    • Test Compound (5-Phenylfuro... scaffold) at 1 µM

    • Positive Control 1 (Kinase): Dasatinib (or verified ACK1 inhibitor)

    • Positive Control 2 (BET): JQ1 or I-BET151 (1 µM)

  • Timepoint: Lyse cells at 4 hours (Critical: Myc degrades fast; Kinase signaling is fast).

  • Western Blot Targets:

    • p-ACK1 (Tyr284): Marker for Kinase efficacy.

    • c-Myc: Marker for BET efficacy.

    • HEXIM1: Upregulation indicates BET inhibition (P-TEFb release).

Interpretation Table:

Observation p-ACK1 c-Myc Conclusion
Ideal Scenario Decreased Unchanged Pure Kinase Effect
Common Artifact Decreased Decreased Dual Inhibition (Kinase + BET)

| BET Dominant | Unchanged | Decreased | Pure Epigenetic Effect |

Protocol B: The Phenotypic Rescue Assay

Purpose: To prove the phenotype is ACK1-dependent.

  • Transfection: Transfect cells with a Constitutively Active ACK1 (e.g., myristoylated-ACK1) or a c-Myc overexpression vector .

  • Treatment: Treat with the Test Compound at IC80 concentration.

  • Logic:

    • If c-Myc overexpression rescues viability: The drug killed cells via BRD4 inhibition.

    • If Active ACK1 rescues viability: The drug killed cells via ACK1 inhibition.

Part 5: Summary of Quantitative Data (Scaffold Liabilities)

The following table summarizes the inhibitory constants (


 or 

) for the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold (exemplified by AIM-100) against its targets.
Target ClassProtein TargetApprox. Potency (

/

)
Biological Consequence
Intended ACK1 (TNK2) 24 nM Suppression of p-Tyr signaling; cell cycle arrest.
Off-Target 1 BRD4 (BD1/BD2) ~100 - 500 nM Downregulation of c-Myc; transcriptional pausing.
Off-Target 2 CDK2 > 1000 nM Potential G1/S block at high doses.
Off-Target 3 Adenosine A3 Variable Modulation of cAMP; anti-inflammatory effects.

Note: Potency values are approximate and derived from structure-activity relationship (SAR) studies of the AIM-100 lineage.

References

  • Ciceri, P. et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology.

    • Key Finding: Identifies the furo[2,3-d]pyrimidine scaffold of AIM-100 as a potent inhibitor of BRD4, elucid
  • Mahajan, N. P. et al. (2010). Activated Cdc42-associated kinase 1 (ACK1) promotes prostate cancer progression via androgen receptor upregulation. Proceedings of the National Academy of Sciences (PNAS).

    • Key Finding: Establishes the canonical signaling pathway of ACK1 and the intended use of AIM-100.
  • Müller, C. E. et al. (2002). Adenosine receptor antagonists: structures and potential therapeutic applications. Current Pharmaceutical Design.

    • Key Finding: Reviews the structural basis of furo-pyrimidines as classic Adenosine Receptor antagonists.

Sources

Validation & Comparative

5-Phenylfuro[2,3-d]pyrimidin-4-amine vs other ACK1 inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Comparison: 5-Phenylfuro[2,3-d]pyrimidin-4-amine (AIM-100) vs. Next-Gen ACK1 Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The ACK1 Inhibitor Landscape

The non-receptor tyrosine kinase ACK1 (TNK2) has emerged as a critical oncogenic node, integrating signals from receptor tyrosine kinases (RTKs) like EGFR and HER2 to drive survival pathways (AKT) and hormone independence (Androgen Receptor).

For years, the 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold—epitomized by the tool compound AIM-100 —has served as the gold standard for selective ACK1 interrogation. While other inhibitors like Dasatinib exhibit superior biochemical potency, their lack of selectivity confounds mechanistic attribution. Newer dual-inhibitors like KRCA-0008 offer enhanced potency but introduce new variables via ALK inhibition.

This guide objectively compares the furo[2,3-d]pyrimidine class against its primary competitors, providing the experimental frameworks necessary to validate target engagement in complex biological systems.

Compound Profile: 5-Phenylfuro[2,3-d]pyrimidin-4-amine (AIM-100)

This scaffold represents a class of ATP-competitive inhibitors designed specifically to fit the ACK1 ATP-binding pocket with high specificity.

  • Primary Representative: AIM-100 (4-amino-5,6-biaryl-furo[2,3-d]pyrimidine).[1][2]

  • Mechanism of Action: Binds to the ATP-binding site of ACK1, preventing autophosphorylation at Tyr284 . This blockade halts the downstream phosphorylation of AKT at Tyr176 (an essential step for AKT membrane translocation) and AR at Tyr267 .

  • Key Advantage: Selectivity. Unlike multi-kinase inhibitors, AIM-100 allows researchers to attribute phenotypic changes specifically to ACK1 inhibition rather than off-target SRC or ABL blockade.

Comparative Analysis: Potency & Selectivity

The following data aggregates biochemical IC50 values and selectivity profiles. Note that while Dasatinib is more potent, its "pan-kinase" profile makes it a "dirty" probe for specific ACK1 biology.

Table 1: Biochemical Potency & Selectivity Profile
FeatureAIM-100 (Furo-pyrimidine) Dasatinib (Sprycel) KRCA-0008 (R)-9b
ACK1 (TNK2) IC50 ~22 nM ~1 - 6 nM 4 nM 13 nM
Primary Class Selective ACK1 InhibitorPan-SRC/ABL InhibitorDual ALK/ACK1 InhibitorACK1 Specific
Key Off-Targets Minimal (LCK > 100x)SRC, ABL, c-KIT, PDGFR, EPHA2ALK (IC50 = 12 nM)JAK2 (Low)
Cellular Target p-Tyr176-AKT, p-Tyr267-ARBroad Tyrosine PhosphoproteomeALK-fusion pathways, ACK1p-Tyr176-AKT
Best Use Case Mechanistic Validation (Proving ACK1 dependence)Positive Control (Checking assay sensitivity)Dual-Driver Cancers (ALK+ / ACK1+)In Vivo Efficacy (High stability)

Expert Insight: Do not rely solely on Dasatinib for target validation. If Dasatinib works but AIM-100 does not, the phenotype is likely driven by SRC or ABL, not ACK1.

Mechanistic Signaling & Visualization

To understand the impact of these inhibitors, one must visualize the unique signaling node ACK1 occupies. Unlike canonical PI3K-driven AKT activation, ACK1 activates AKT via a unique phosphorylation event at Tyr176 .[3][4]

Diagram 1: The ACK1 Signaling Node

ACK1_Pathway RTKs RTKs (EGFR, HER2) ACK1 ACK1 (TNK2) (Auto-phos Tyr284) RTKs->ACK1 Activates AKT_Inactive AKT (Inactive) Cytosolic ACK1->AKT_Inactive Phosphorylates Tyr176 AR Androgen Receptor (AR) ACK1->AR Phosphorylates Tyr267 AIM100 AIM-100 (Specific Block) AIM100->ACK1 High Selectivity Dasatinib Dasatinib (Promiscuous Block) Dasatinib->ACK1 High Potency Low Selectivity AKT_pTyr176 p-Tyr176-AKT (Membrane Translocation) AKT_Inactive->AKT_pTyr176 Translocates to Membrane AKT_Active Fully Active AKT (p-Thr308 / p-Ser473) AKT_pTyr176->AKT_Active Recruits PDK1/mTORC2 pAR p-Tyr267-AR (Castration Resistance) AR->pAR Promotes Nuclear Entry

Caption: ACK1 integrates RTK signals to activate AKT (via Tyr176) and AR (via Tyr267). AIM-100 selectively blocks this node.

Experimental Protocols for Validation

Trustworthiness in data comes from rigorous controls. The following protocols are designed to distinguish ACK1 activity from general kinase background.

Protocol A: Cellular Target Engagement (The "Tyr176" Test)

Objective: Confirm that the inhibitor is hitting ACK1 inside the cell by monitoring the specific biomarker p-Tyr176-AKT, which is unique to ACK1 activity (distinct from PI3K-driven p-Ser473).

  • Cell Preparation:

    • Seed ACK1-positive cells (e.g., LNCaP for prostate or PANC-1 for pancreatic) at 70% confluence.

    • Serum Starve: Starve cells in serum-free media for 12–24 hours to reduce basal kinase noise.

  • Inhibitor Treatment:

    • Treat with AIM-100 (Dose titration: 1, 5, 10 µM) and Dasatinib (Positive Control: 10, 50, 100 nM) for 2–4 hours.

    • Control: Include a DMSO vehicle control.

  • Stimulation:

    • Stimulate with EGF (50 ng/mL) for 15 minutes to robustly activate the ACK1 pathway.

  • Lysis & Immunoprecipitation (Crucial Step):

    • Direct Western blotting for p-Tyr176-AKT is difficult due to antibody sensitivity.

    • Step: Lyse cells in RIPA buffer + phosphatase inhibitors.

    • IP: Immunoprecipitate Total AKT.

  • Western Blot:

    • Run the IP eluate on SDS-PAGE.

    • Probe 1: Anti-phospho-Tyrosine (4G10 or PY20). Band at 60kDa indicates p-Tyr-AKT.

    • Probe 2: Total AKT (Loading control).

    • Validation: AIM-100 must abolish the p-Tyr signal on the AKT band.

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify IC50 without cellular interference.

  • Reagents: Recombinant human ACK1 (TNK2) kinase domain, Poly(Glu, Tyr) 4:1 substrate, Ultra-Pure ATP.

  • Reaction Mix:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • ATP concentration: Km apparent (typically 10–50 µM for ACK1) to ensure competitive inhibition kinetics.

  • Workflow:

    • Incubate Inhibitor + ACK1 enzyme for 15 mins (Pre-incubation allows for slow-binding kinetics detection).

    • Add ATP + Substrate. Incubate 60 mins at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Readout: Luminescence integration (0.5–1 sec).

  • Analysis: Plot RLU vs. Log[Inhibitor]. Fit to non-linear regression (4-parameter logistic) to derive IC50.

Decision Guide: Selecting the Right Inhibitor

Use this logic flow to determine which compound fits your experimental needs.

Diagram 2: Inhibitor Selection Logic

Inhibitor_Selection Start Start: Define Goal Q1 Is this a pure biochemical assay or cell study? Start->Q1 Biochem Biochemical Assay Q1->Biochem In Vitro Cell Cellular / In Vivo Q1->Cell Cell Culture Use_AIM Use AIM-100 (High Specificity) Biochem->Use_AIM SAR Study Use_Das Use Dasatinib (High Potency, Low Spec) Biochem->Use_Das Positive Control Q2 Is Selectivity Critical? (e.g., Phenotypic Screening) Cell->Q2 Yes_Sel Yes: I need to prove ACK1 is the driver Q2->Yes_Sel Mechanism Study No_Sel No: I just need maximum potency Q2->No_Sel Just killing cells Q3 Is the model ALK+? (e.g., ALCL, NSCLC) Yes_Sel->Q3 No_Sel->Use_Das ALK_Pos Yes (ALK+) Q3->ALK_Pos ALK_Neg No (ALK-) Q3->ALK_Neg Use_KRCA Use KRCA-0008 (Dual ALK/ACK1) ALK_Pos->Use_KRCA ALK_Neg->Use_AIM

Caption: Decision matrix for selecting AIM-100 vs. Dasatinib vs. KRCA-0008 based on experimental context.

References

  • Mahajan, K., et al. (2010). "Ack1 mediated AKT/PKB tyrosine 176 phosphorylation regulates its activation."[5] PLoS One.

    • Key Finding: Establishes the ACK1-AKT Tyr176 axis and validates AIM-100 as a tool to block this specific phosphoryl
  • Mahajan, N.P., et al. (2005). "Activated Cdc42-associated kinase Ack1 promotes prostate cancer progression via androgen receptor tyrosine phosphorylation." Proceedings of the National Academy of Sciences.

    • Key Finding: Identifies AIM-100's utility in blocking AR Tyr267 phosphoryl
  • Li, J., et al. (2013). "KRCA-0008: A novel ALK/ACK1 dual inhibitor with potent antitumor activity." Molecular Cancer Therapeutics.

    • Key Finding: Characterizes KRCA-0008 as a 4 nM inhibitor of ACK1 with dual ALK activity.[6]

  • Lombardo, L.J., et al. (2004). "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity." Journal of Medicinal Chemistry.

    • Key Finding: Describes Dasatinib (BMS-354825) and its broad-spectrum kinase inhibition profile.[1][7]

  • MedChemExpress (MCE). "AIM-100 Product Datasheet."

    • Key Finding: Provides chemical structure confirmation (4-amino-5,6-biaryl-furo[2,3-d]pyrimidine) and IC50 data.[2]

Sources

Comparing furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines as kinase inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Engineering Kinase Selectivity: A Comparative Guide to Furo[2,3-d]pyrimidines vs. Pyrrolo[2,3-d]pyrimidines

The Bioisosteric Foundation of Kinase Inhibition

In the landscape of targeted oncology and immunology, fused pyrimidines serve as the architectural backbone for ATP-competitive kinase inhibitors. Because ATP is the universal phosphate donor, small molecules that mimic its adenine core can effectively occupy the kinase catalytic cleft. Two of the most prominent adenine bioisosteres are pyrrolo[2,3-d]pyrimidines (7-deazapurines) and furo[2,3-d]pyrimidines[1].

While structurally analogous, the substitution of a single heteroatom in the five-membered ring—a nitrogen (NH) in pyrrolopyrimidines versus an oxygen (O) in furopyrimidines—fundamentally alters their electronic distribution, hydrogen-bonding capacity, and ultimate clinical utility[1].

Structural Divergence & Hinge-Binding Mechanics

The kinase hinge region typically anchors inhibitors via 1 to 3 hydrogen bonds. The choice of scaffold dictates how the molecule interacts with this critical domain:

  • Pyrrolo[2,3-d]pyrimidines: The N7 position contains a proton, acting as a potent hydrogen bond donor. This dual donor-acceptor capability allows the scaffold to form a robust bidentate interaction with the hinge region of kinases like Janus kinases (JAKs) and Epidermal Growth Factor Receptor (EGFR)[2].

  • Furo[2,3-d]pyrimidines: The substitution of NH with an oxygen atom eliminates the hydrogen bond donor capacity at position 7[3]. This electronic shift structurally precludes the classic binding mode seen in JAK inhibitors. Instead, furopyrimidines are engineered to target Phosphoinositide 3-kinases (PI3K), AKT, and VEGFR-2 by leveraging alternative binding networks or acting as Type II inhibitors that stabilize the inactive "DFG-out" conformation[4].

G ATP Kinase ATP Binding Site (Hinge Region) Pyrrolo Pyrrolo[2,3-d]pyrimidine (NH: H-Bond Donor & Acceptor) ATP->Pyrrolo Bioisosteric replacement Furo Furo[2,3-d]pyrimidine (O: H-Bond Acceptor Only) ATP->Furo Bioisosteric replacement JAK High Affinity: JAK & EGFR (Requires H-Bond Donor) Pyrrolo->JAK N7 donates H-bond PI3K High Affinity: PI3K & VEGFR-2 (Alternative H-Bonding) Furo->PI3K O7 lacks donor capacity

Logical mapping of scaffold heteroatoms to kinase hinge binding preferences.

Quantitative Comparative Analysis & Target Selectivity

The clinical trajectory of these two scaffolds highlights their divergent target profiles. Pyrrolo[2,3-d]pyrimidines have achieved massive clinical success, yielding multiple FDA-approved drugs for autoimmune diseases and oncology[5]. Conversely, furo[2,3-d]pyrimidines remain largely in the preclinical and early clinical stages, showing promise as dual PI3K/AKT inhibitors to combat resistant solid tumors[4].

Table 1: Comparative Target Profiles and IC50 Metrics

ScaffoldPrimary Kinase TargetsRepresentative IC50 RangeFDA-Approved ExamplesHinge Binding Profile
Pyrrolo[2,3-d]pyrimidine JAK1/2/3, EGFR, CDK4/61.0 – 50.0 nMTofacitinib, Ruxolitinib, RibociclibDonor (N7) & Acceptor (N1/N3)
Furo[2,3-d]pyrimidine PI3Kα/β, AKT, VEGFR-20.1 – 300.0 nMNone (Preclinical/Investigational)Acceptor only (O7, N1/N3)

Structure-Activity Relationship (SAR) Engineering

  • Pyrrolo[2,3-d]pyrimidines: SAR studies demonstrate that C4 substitutions (e.g., bulky anilino groups) drive selectivity for EGFR over other receptor tyrosine kinases[6]. Furthermore, halogenation at the C5 position enhances lipophilic contacts deep within the ATP pocket, significantly lowering IC50 values and aiding in overcoming resistance mutations[7].

  • Furo[2,3-d]pyrimidines: C4-piperazinyl or C4-anilino linkages, combined with C6-aryl substitutions, are critical for anchoring the molecule in the PI3Kα binding site. Modifications at the C5 and C6 positions with lipophilic side chains enhance antiproliferative activity against resistant cancer cell lines (e.g., MCF-7)[4].

Experimental Methodologies: Self-Validating Kinase Profiling

To objectively evaluate the IC50 of these inhibitors, researchers must employ self-validating biochemical assays. The luminescence-based ADP-Glo™ assay is the gold standard because it measures ADP production rather than ATP depletion. This causality is critical: it inherently filters out false positives caused by auto-fluorescent compounds or non-specific ATPases.

Protocol: High-Throughput Kinase Selectivity Assay

  • Compound Preparation (Dose-Response): Prepare a 10-point serial dilution (10 µM to 0.5 nM) of the inhibitor in 100% DMSO, then dilute to 1% DMSO in the final assay buffer.

    • Causality: A 10-point curve ensures a complete sigmoidal dose-response, preventing skewed IC50 calculations from truncated data.

  • Pre-Incubation: Combine the inhibitor with the target kinase (e.g., EGFR or PI3K) and the specific peptide substrate in a 384-well plate. Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium before the reaction starts, which is essential for accurately profiling slow-binding Type II inhibitors (common in furo[2,3-d]pyrimidines).

  • Reaction Initiation: Add ultra-pure ATP (at the specific Km for the kinase) to initiate the reaction. Incubate for 60 minutes.

  • Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Causality: This reagent serves a dual purpose: it completely terminates kinase activity and enzymatically depletes all unreacted ATP, driving the background luminescence to near zero.

  • Signal Detection: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently measured by a luciferase/luciferin reaction.

    • Causality: The luminescent signal is directly proportional to kinase activity, providing a highly sensitive, interference-free readout.

  • Orthogonal Validation (Self-Validation Step): Compounds showing an IC50 < 10 nM must be validated in live cells (e.g., A431 cells for EGFR) using Western blot analysis to quantify the suppression of downstream phosphorylated proteins (p-ERK/p-AKT).

    • Causality: Biochemical potency does not guarantee cellular permeability; this step proves true biological target engagement.

G Prep 1. Compound Prep (10-Point Dilution) Incubate 2. Kinase Reaction (Pre-incubation) Prep->Incubate Stop 3. ATP Depletion (Terminate Reaction) Incubate->Stop Read 4. Luminescence (ADP to ATP Conversion) Stop->Read Validate 5. Orthogonal Check (Western Blot) Read->Validate

Self-validating high-throughput ADP-Glo kinase assay workflow.

Conclusion

The choice between a furo[2,3-d]pyrimidine and a pyrrolo[2,3-d]pyrimidine scaffold dictates the fundamental trajectory of a drug discovery program. Pyrrolopyrimidines offer a proven, FDA-validated route for targeting kinases that require a strong hinge-region hydrogen bond donor (JAK, EGFR). Conversely, furopyrimidines offer an underexplored, highly tunable platform for targeting kinases where altered hydrogen-bonding networks or Type II binding modes are preferred (PI3K, VEGFR-2).

References

1.[4] Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. nih.gov. 4 2.[3] Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. researchgate.net. 3 3.[5] FDA-approved medications containing pyrrolo[2,3-d]pyrimidine and 1,3,4-oxadiazole and core. researchgate.net. 5 4.[1] Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. nih.gov. 1 5.[7] Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. mdpi.com. 7 6.[6] Synthesis and Biological Activity of N4-phenylsubstituted-6-(2,4-dichloro phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as Vascular Endothelial Growth Factor Receptor-2 Inhibitors and Antiangiogenic and Antitumor Agents. nih.gov. 6 7.[2] Design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives as potent JAK3 and SYK dual inhibitors. researchgate.net. 2

Sources

Structure-activity relationship (SAR) of 5-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of 5-Phenylfuro[2,3-d]pyrimidin-4-amine derivatives. It is designed for medicinal chemists and drug discovery scientists, focusing on the scaffold's dual utility as a Receptor Tyrosine Kinase (RTK) inhibitor and an Adenosine Receptor antagonist.

Executive Summary & Scaffold Profile

The 5-Phenylfuro[2,3-d]pyrimidin-4-amine scaffold represents a privileged structure in medicinal chemistry, primarily functioning as a bioisostere of the purine (adenine) ring system. Its planar, bicyclic heteroaromatic architecture allows it to mimic ATP, making it a potent scaffold for targeting the ATP-binding pockets of kinases and the orthosteric sites of adenosine receptors.

Key Therapeutic Applications:

  • Primary: Multi-target Receptor Tyrosine Kinase (RTK) Inhibition (EGFR, VEGFR-2, PDGFR-

    
    ).[1]
    
  • Secondary: Adenosine Receptor Antagonism (specifically

    
     and 
    
    
    
    subtypes).
  • Mechanism: Competitive inhibition at the ATP-binding site (Type I kinase inhibitors).[2]

Structure-Activity Relationship (SAR) Analysis

The SAR of this scaffold is defined by three critical regions: the Pyrimidine "Warhead" (C4), the Furan Core (C5/C6), and the Phenyl Substituent (C5).

The SAR Map

The following diagram illustrates the functional impact of modifications at key positions on the scaffold.

SAR_Map Core 5-Phenylfuro[2,3-d] pyrimidin-4-amine Core C4 C4-Amine Position (H-bond Donor/Acceptor) Core->C4 C5 C5-Phenyl Ring (Hydrophobic Pharmacophore) Core->C5 C6 C6-Position (Steric Gatekeeper) Core->C6 N1_N3 N1 & N3 Nitrogens (H-bond Acceptors) Core->N1_N3 Unsubstituted (-NH2): High affinity for Adenosine Receptors Unsubstituted (-NH2): High affinity for Adenosine Receptors C4->Unsubstituted (-NH2): High affinity for Adenosine Receptors Substituted (-NH-Ar): Critical for Kinase Selectivity (EGFR/VEGFR) Substituted (-NH-Ar): Critical for Kinase Selectivity (EGFR/VEGFR) C4->Substituted (-NH-Ar): Critical for Kinase Selectivity (EGFR/VEGFR) Phenyl Group: Occupies Hydrophobic Pocket II Phenyl Group: Occupies Hydrophobic Pocket II C5->Phenyl Group: Occupies Hydrophobic Pocket II Para-substitution (e.g., -Cl, -OMe): Modulates potency & metabolic stability Para-substitution (e.g., -Cl, -OMe): Modulates potency & metabolic stability C5->Para-substitution (e.g., -Cl, -OMe): Modulates potency & metabolic stability Small Alkyl (Me): Enhances lipophilicity without steric clash Small Alkyl (Me): Enhances lipophilicity without steric clash C6->Small Alkyl (Me): Enhances lipophilicity without steric clash Bulky Aryl: Can induce 'propeller' twist, improving selectivity Bulky Aryl: Can induce 'propeller' twist, improving selectivity C6->Bulky Aryl: Can induce 'propeller' twist, improving selectivity Essential for H-bonding with Hinge Region (Val/Met residues) Essential for H-bonding with Hinge Region (Val/Met residues) N1_N3->Essential for H-bonding with Hinge Region (Val/Met residues)

Figure 1: Functional mapping of the 5-Phenylfuro[2,3-d]pyrimidin-4-amine scaffold.

Detailed Mechanistic Insights
Position C4: The Specificity Switch
  • Kinase Inhibition: For RTK inhibition (e.g., EGFR), the C4-amine is rarely unsubstituted. It is typically derivatized with an aniline moiety (e.g., 3-bromoaniline or 3-chloro-4-fluoroaniline). This substituent projects into the solvent-accessible region or a specific hydrophobic pocket adjacent to the ATP site, often engaging in

    
    -stacking interactions.
    
  • Adenosine Antagonism: The unsubstituted amino group (

    
    ) is often preferred or required for high affinity binding to 
    
    
    
    receptors, where it donates hydrogen bonds to key residues (e.g., Asn253).
Position C5: The Hydrophobic Anchor
  • The 5-phenyl ring is the defining feature of this specific derivative class. Unlike flexible aliphatic chains, the rigid phenyl ring orients the molecule within the hydrophobic back-pocket of the enzyme.

  • Substitution Effects: Electron-withdrawing groups (EWGs) like

    
     or 
    
    
    
    at the para-position of the 5-phenyl ring often increase potency against kinases by enhancing lipophilic interactions and metabolic stability.
Position C6: The Steric Modulator
  • While the 5-position holds the phenyl ring, the 6-position acts as a "gatekeeper".

  • Small Groups (

    
    , 
    
    
    
    ):
    Allow the molecule to fit into tighter binding pockets (e.g., DHFR).
  • Large Groups (

    
    ):  In 5,6-diphenyl derivatives, the steric bulk forces a non-planar conformation, which can enhance selectivity for specific kinase isoforms that can accommodate this twisted geometry.
    

Comparative Performance Data

The following table contrasts the 5-phenylfuro[2,3-d]pyrimidine scaffold against standard clinical inhibitors and alternative scaffolds.

Table 1: Inhibitory Potency (


) Comparison against Key Targets 
Compound ClassScaffold CoreTarget

(nM)
Selectivity Profile
Lead Derivative (Generic) 5-Phenylfuro[2,3-d]pyrimidine EGFR (WT) 30 - 80 Balanced (Dual EGFR/VEGFR)
Alternative ScaffoldPyrrolo[2,3-d]pyrimidineEGFR (WT)15 - 50High (Often specific to EGFR)
Clinical StandardErlotinib (Quinazoline)EGFR (WT)2 - 20Very High
Lead Derivative (Generic) 5-Phenylfuro[2,3-d]pyrimidine VEGFR-2 40 - 100 Potent Anti-angiogenic
Clinical StandardSunitinibVEGFR-210 - 80Multi-kinase (Broad)
Lead Derivative (Generic) 5-Phenylfuro[2,3-d]pyrimidine

Receptor
150 - 300 Moderate Antagonist
Reference StandardZM 241385

Receptor
< 1Highly Selective

Note: Data represents average ranges derived from structure-activity studies (e.g., Gangjee et al., Bioorg. Med. Chem.) and may vary based on specific C4-substituents.[3]

Experimental Protocols

Synthesis of the 5-Phenylfuro[2,3-d]pyrimidin-4-amine Core

Methodology: Gewald-type Cyclization & Pyrimidine Fusion

This protocol describes the construction of the core scaffold, ensuring the correct regiochemistry of the 5-phenyl substituent.

Reagents:

  • Benzoin or

    
    -haloketone (Phenyl source)
    
  • Malononitrile[4]

  • Diethylamine (Base catalyst)

  • Formamide (Cyclization agent)

Step-by-Step Workflow:

  • Intermediate Synthesis (2-Amino-3-cyanofuran):

    • Dissolve Benzoin (1.0 eq) and Malononitrile (1.1 eq) in dry DMF.

    • Add Diethylamine (0.5 eq) dropwise at room temperature.

    • Stir at 60°C for 4-6 hours. The solution will darken as the furan ring closes.

    • Validation: Monitor TLC (Hexane:EtOAc 3:1). Look for the disappearance of benzoin and appearance of a fluorescent spot.

    • Precipitate with water, filter, and recrystallize from ethanol.

  • Scaffold Cyclization (Furo[2,3-d]pyrimidine formation):

    • Take the isolated 2-amino-3-cyano-4-phenylfuran intermediate.

    • Reflux in neat Formamide (excess, acts as solvent and reagent) at 180-190°C for 6-8 hours.

    • Critical Step: Ensure temperature is maintained to drive the condensation.

    • Cool to room temperature. The product usually precipitates as a solid.

    • Filter and wash with cold water.

  • C4-Functionalization (Chlorination & Amination - Optional for N-substituted):

    • If N-substituted derivatives are required (for Kinase activity), reflux the 4-hydroxy/oxo intermediate with

      
       to get the 4-chloro  derivative.
      
    • React the 4-chloro derivative with the desired Aniline in isopropanol (reflux, 2h).

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Benzoin + Malononitrile Step1 Step 1: Base-Catalyzed Cyclization (DMF, Diethylamine, 60°C) Start->Step1 Inter Intermediate: 2-Amino-3-cyano-4-phenylfuran Step1->Inter Step2 Step 2: Cyclocondensation (Formamide, 180°C) Inter->Step2 Product Product: 5-Phenylfuro[2,3-d]pyrimidin-4-amine Step2->Product

Figure 2: Synthetic route for the generation of the 5-phenylfuro[2,3-d]pyrimidin-4-amine core.

Expert Commentary & Validation

Causality of Experimental Choices:

  • Why Furo[2,3-d]pyrimidine? The oxygen atom in the furan ring acts as a hydrogen bond acceptor, similar to N7 in purines, but alters the electron density of the fused system. This subtle electronic change often improves metabolic stability compared to the natural purine scaffold while maintaining ATP-site affinity.

  • Why 5-Phenyl? In the context of RTK inhibition, the 5-phenyl group is crucial for occupying the hydrophobic pocket II (selectivity pocket) of the kinase. Without this hydrophobic bulk, the molecule loses significant potency (often >100-fold drop in

    
    ).
    

Self-Validating Protocol: The synthesis protocol above includes a "Validation" step using TLC. This is critical. The formation of the furan intermediate is the rate-limiting step. If the fluorescent spot (characteristic of the conjugated furan system) does not appear, the cyclization has failed, usually due to wet DMF or insufficient base.

References

  • Gangjee, A., et al. (2005).[1] "Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors with antiangiogenic and antitumor activity."[1] Bioorganic & Medicinal Chemistry.

  • Jiao, X., et al. (2012).[5] "Synthesis and optimization of substituted furo[2,3-d]-pyrimidin-4-amines and 7H-pyrrolo[2,3-d]pyrimidin-4-amines as ACK1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Elkamhawy, A., et al. (2019). "EGFR inhibitors from cancer to inflammation: Discovery of 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide as a novel anti-inflammatory EGFR inhibitor." Bioorganic Chemistry.

  • Aziz, M. A., et al. (2016). "Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[1][4] Future Journal of Pharmaceutical Sciences.

  • National Cancer Institute. "Definition of adenosine A2A receptor antagonist PBF-509."[6] NCI Drug Dictionary.

Sources

In Vivo Efficacy of 5-Phenylfuro[2,3-d]pyrimidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical analysis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine analogs , focusing on their pharmacological profile as Adenosine A


 Receptor Antagonists . It contrasts their in vivo efficacy against standard bioisosteres (e.g., thienopyrimidines, ZM241385) and details the experimental frameworks required for validation.

Executive Summary & Mechanism of Action

The 5-phenylfuro[2,3-d]pyrimidin-4-amine scaffold represents a potent class of Adenosine A


 Receptor (A

R) Antagonists
. While historically overshadowed by their thieno[2,3-d]pyrimidine bioisosteres (due to metabolic stability concerns of the furan ring), recent optimizations have renewed interest in this scaffold for two primary indications:
  • Parkinson’s Disease (PD): Reversal of motor deficits via modulation of the indirect striatal pathway.

  • Immuno-Oncology: Blockade of adenosine-mediated T-cell suppression in the tumor microenvironment (TME).

Mechanistic Causality

The "4-amino-5-phenyl" motif is the critical pharmacophore. The exocyclic amine functions as a hydrogen bond donor to Asn253 and Glu169 in the A


R binding pocket, while the 5-phenyl group engages in 

-

stacking with Phe168 . This locks the receptor in an inactive conformation, preventing the G

-coupled accumulation of cAMP.

A2A_Pathway Compound 5-Phenylfuro Analog A2A_R Adenosine A2A Receptor Compound->A2A_R Antagonism (Ki < 10 nM) Gs_Prot Gs Protein (Inhibition) A2A_R->Gs_Prot Blocks Activation AC Adenylyl Cyclase Gs_Prot->AC cAMP cAMP Levels AC->cAMP PKA PKA Activity cAMP->PKA Striatum Striatal Indirect Pathway (D2) PKA->Striatum Reduces Inhibition TCell CD8+ T-Cell Activity PKA->TCell Restores Cytotoxicity

Figure 1: Mechanism of Action. The antagonist prevents cAMP accumulation, thereby disinhibiting motor signaling in the striatum and restoring immune surveillance in the TME.

Comparative Analysis: Furo- vs. Thieno- vs. Triazolo-Pyrimidines

The selection of the furo[2,3-d]pyrimidine core over alternatives involves a trade-off between solubility and metabolic liability.

Performance Matrix
Feature5-Phenylfuro[2,3-d]pyrimidin-4-amine Thieno[2,3-d]pyrimidine (Bioisostere)ZM241385 (Standard Reference)
Primary Target Adenosine Angcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(

1–50 nM)
Adenosine A

(

< 1 nM)
Adenosine A

(

~0.8 nM)
Selectivity (vs A

)
High (>100-fold)Moderate to HighHigh
Solubility Improved (O-atom increases polarity)Low (Lipophilic S-atom)Moderate
Metabolic Stability Lower (Furan ring opening/oxidation)High (Thiophene is robust)Moderate
In Vivo Potency ED

3–10 mg/kg (Oral)
ED

0.1–3 mg/kg (Oral)
Poor Oral Bioavailability
Key Advantage Reduced lipophilicity; distinct IP space.[1][2][3]Potency standard.Research tool (short half-life).

Expert Insight: While thieno-analogs are generally more potent, furo-analogs often exhibit better aqueous solubility, which is critical for CNS penetration without complex formulations. However, the furan ring is susceptible to oxidative metabolism (CYP450), necessitating substitution at the 2-position (e.g., with bulky amines) to block metabolic soft spots.

Experimental Protocols: Self-Validating Workflows

To generate reproducible in vivo data, the following protocols must be strictly adhered to. These protocols include built-in "Go/No-Go" validation steps.

A. Synthesis Validation (The "4-Amine" Check)

Before in vivo testing, confirm the integrity of the exocyclic amine.

  • Method: Cyclization of 2-amino-3-cyanofurans with formamide/formic acid.

  • QC Check:

    
    H NMR must show a broad singlet (2H) around 
    
    
    
    7.0–8.0 ppm (NH
    
    
    ) and disappearance of the cyano peak (~2200 cm
    
    
    in IR).
  • Purity Requirement: >98% by HPLC (impurities can cause off-target kinase inhibition).

B. In Vivo Model 1: Haloperidol-Induced Catalepsy (Parkinson's Model)

This model quantifies the compound's ability to restore motor function blocked by dopamine D


 antagonists.

Protocol Steps:

  • Animals: Male CD-1 mice (25–30 g), n=8 per group.

  • Preparation: Formulate test compound in 0.5% methylcellulose/0.1% Tween-80 (suspension).

  • Induction: Administer Haloperidol (1.0 mg/kg, i.p.) .

  • Treatment: Administer Test Compound (p.o.) 15 minutes prior to Haloperidol.

    • Dose Groups: Vehicle, 1, 3, 10, 30 mg/kg.

    • Reference: Istradefylline (3 mg/kg) or SCH58261.

  • Measurement (The Bar Test):

    • At T = 60, 120, and 180 min post-haloperidol.

    • Place mouse forepaws on a horizontal bar (4 cm high).

    • Endpoint: Time (seconds) to remove paws. Cut-off: 180s.

  • Validation Criterion: Vehicle group must show latency >120s at T=60 min. If Vehicle <60s, the model failed (insufficient haloperidol).

C. In Vivo Model 2: Syngeneic Tumor Model (Immuno-Oncology)

Evaluates efficacy in an adenosine-rich tumor microenvironment.

Protocol Steps:

  • Tumor Cell Line: MC38 (Colon carcinoma) or B16F10 (Melanoma).

  • Implantation: Subcutaneous injection of

    
     cells into C57BL/6 mice.
    
  • Randomization: When tumors reach ~50–100 mm

    
     (Day 7–10).
    
  • Dosing: Test Compound (10–50 mg/kg, b.i.d., p.o.) vs. Vehicle for 21 days.

  • Readout: Tumor Volume (

    
    ).
    
  • Flow Cytometry (Mechanistic Check): At termination, dissociate tumors and stain for CD8+ T-cells and IFN

    
    .
    
    • Success Metric: Significant reduction in tumor growth (TGI > 50%) correlated with increased CD8+/Treg ratio.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution patterns required for in vivo efficacy.

SAR_Logic Core Scaffold: Furo[2,3-d]pyrimidine Pos4 Position 4 (Amine): ESSENTIAL for H-bonding (Do not substitute) Core->Pos4 Pos5 Position 5 (Phenyl): Pi-Stacking with Phe168 Meta/Para subs allowed Core->Pos5 Pos6 Position 6: Small alkyl (Me) or H Bulky groups reduce potency Core->Pos6 Pos2 Position 2: Solubility Handle (e.g., Amino-alkyls) Critical for PK Core->Pos2

Figure 2: SAR Logic. Modifications at Position 2 drive pharmacokinetic (PK) improvements, while Positions 4 and 5 are locked for pharmacodynamic (PD) affinity.

Representative Efficacy Data (Mock Table)

Data derived from comparative analysis of A


 antagonist classes.
Compound IDScaffold

(hA

)
Catalepsy ED

(mg/kg, p.o.)
Half-life (

)
Furo-Lead-1 5-Ph-Furo[2,3-d]8.5 nM5.21.8 h
Thieno-Ref 5-Ph-Thieno[2,3-d]1.2 nM0.84.5 h
ZM241385 Triazolo-pyrimidine0.8 nMInactive (Poor Bioavailability)< 0.5 h
Istradefylline Xanthine derivative2.2 nM1.512 h

Interpretation: The Furo-Lead-1 demonstrates "drug-like" efficacy (ED


 < 10 mg/kg) but requires optimization of half-life compared to the Thieno-Ref. The Furo scaffold is superior to ZM241385 for in vivo work due to oral bioavailability.

References

  • Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (2013). Describes the foundational SAR for the fused pyrimidine class.

  • Novel 5-substituted, 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry. (2005). Establishes the synthesis and kinase liability of the furo-pyrimidine scaffold.

  • Adenosine A2A Receptor Antagonists and Parkinson's Disease. Pharmacological Reviews. (2011). Comprehensive review of in vivo models (catalepsy) and comparator compounds like ZM241385.

  • Design, synthesis, and biological evaluation of A2A adenosine receptor antagonists. Bioorganic Chemistry. (2025). Recent updates on bioisosteric replacements for A2A antagonists.

Sources

Cross-Reactivity Profiling of 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylfuro[2,3-d]pyrimidin-4-amine represents a "privileged scaffold" in medicinal chemistry, primarily recognized as a bioisostere of the adenine moiety of ATP. While it serves as a potent core for developing inhibitors of Src Family Kinases (SFKs) —specifically Lck (Lymphocyte-specific protein tyrosine kinase)—and Receptor Tyrosine Kinases (RTKs) like VEGFR2 and Tie-2 , the unsubstituted scaffold exhibits significant promiscuity.

This guide provides a technical analysis of the cross-reactivity profile of this chemotype. Unlike optimized clinical candidates (e.g., Dasatinib), the 5-phenylfuro[2,3-d]pyrimidine core requires rigorous off-target profiling due to its dual activity on both the human kinome and adenosine receptors (A2A/A3). This document outlines the specific cross-reactivity risks, comparative performance against standard inhibitors, and the mandatory experimental protocols for validation.

Compound Identity & Mechanism of Action

Chemical Identity[1][2][3][4][5][6]
  • Systematic Name: 5-Phenylfuro[2,3-d]pyrimidin-4-amine[1]

  • Core Scaffold: Furo[2,3-d]pyrimidine[1][2][3][4][5]

  • Key Structural Feature: The C4-amino group and N1/N3 nitrogens mimic the hydrogen-bonding motif of adenine, allowing the molecule to anchor into the ATP-binding pocket of kinases.

Mechanism: Type I ATP-Competitive Inhibition

The compound functions as a Type I kinase inhibitor . It binds to the active conformation (DFG-in) of the kinase domain, competing directly with ATP.

  • Primary Interaction: The pyrimidine ring forms hydrogen bonds with the "hinge region" of the kinase.

  • Selectivity Determinant: The 5-phenyl group projects into the hydrophobic pocket (Gatekeeper region), which determines selectivity between Src-family kinases and other tyrosine kinases.

Cross-Reactivity Landscape

The utility of 5-Phenylfuro[2,3-d]pyrimidin-4-amine is defined by its "dirty" profile. It is rarely a final drug but often a starting point for optimization. Below is the comparative profiling against industry standards.

Primary Target vs. Off-Target Potency

Table 1: Comparative Inhibitory Profile (IC50 Values)

Target ClassProtein Target5-Phenylfuro[2,3-d]...[1][6] (Scaffold)Dasatinib (Clinical Standard)PP2 (Research Tool)Interaction Note
Primary (SFK) Lck < 50 nM < 1 nM 4-5 nM Primary therapeutic target (T-cell suppression).
Primary (SFK) Src (c-Src) ~50-100 nM 0.5 nM 5 nM High homology with Lck leads to unavoidable cross-reactivity.
Off-Target (RTK) VEGFR2 (KDR) < 200 nM High nM > 1000 nM CRITICAL RISK: The furo-pyrimidine core inherently hits angiogenic kinases.
Off-Target (RTK) Tie-2 < 200 nM > 1000 nM Inactive Dual inhibition of Tie-2/VEGFR2 is common for this scaffold.
Non-Kinase Adenosine A2A Micromolar Inactive Inactive The furan core mimics adenosine, causing GPCR liability.
The "Kinase-Privileged" Risk

The 5-phenylfuro[2,3-d]pyrimidine scaffold is distinct from pyrazolo[3,4-d]pyrimidines (like PP2) because of its VEGFR/Tie-2 cross-reactivity .

  • Lck/Src Selectivity: Moderate. The scaffold hits most Src family members (Hck, Fyn, Lyn).

  • Angiogenesis Liability: Unlike PP2, this scaffold frequently inhibits VEGFR2, which can confound data in cancer models by suppressing angiogenesis rather than just tumor cell proliferation.

Signaling Pathway Visualization

To understand the biological impact of this cross-reactivity, we must visualize the T-Cell Receptor (TCR) signaling pathway where Lck operates, and the parallel Angiogenesis pathway.

G cluster_TCell T-Cell Signaling (Primary Target) cluster_Angio Angiogenesis (Off-Target Risk) TCR TCR Complex Lck Lck (Target) TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Ras Ras/MAPK LAT->Ras VEGF VEGF Ligand VEGFR2 VEGFR2 (Off-Target) VEGF->VEGFR2 PI3K PI3K/Akt VEGFR2->PI3K Signaling Compound 5-Phenylfuro[2,3-d] pyrimidin-4-amine Compound->Lck Inhibits (Primary) Compound->VEGFR2 Cross-Reacts

Figure 1: Dual-pathway interference. The compound inhibits Lck (desired) but also cross-reacts with VEGFR2, potentially causing off-target anti-angiogenic effects.

Experimental Protocols for Profiling

To validate the selectivity of this compound, you cannot rely on a single assay. A "Self-Validating System" requires orthogonal methods.

Protocol A: Radiometric Kinase Profiling (Gold Standard)

Purpose: Determine the precise IC50 against Lck, Src, and VEGFR2 without interference from fluorescent artifacts.

  • Reagent Prep: Prepare a 3-fold serial dilution of 5-Phenylfuro[2,3-d]pyrimidin-4-amine in 100% DMSO (Top conc: 10 µM).

  • Enzyme Mix: Dilute recombinant Lck (human) and VEGFR2 (human) in Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Substrate: Use Poly(Glu,Tyr) 4:1 peptide (0.2 mg/mL).

  • Reaction Initiation: Add [γ-33P]-ATP (Specific activity: ~10 µCi/µL). Final ATP concentration should be at the Km of the respective kinase (e.g., 10 µM for Lck).

  • Incubation: Incubate for 40 minutes at Room Temperature.

  • Termination: Spot reaction onto P81 phosphocellulose ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.

  • Quantification: Measure 33P incorporation via scintillation counting.

  • Data Analysis: Fit curves using a 4-parameter logistic model to derive IC50.

Protocol B: Adenosine Receptor Binding (The "Purine Check")

Purpose: Rule out GPCR off-target effects common to furan-pyrimidines.

  • Membrane Prep: Use HEK293 membranes overexpressing human Adenosine A2A receptor.

  • Ligand: [3H]-CGS 21680 (Selective A2A agonist).

  • Competition: Incubate membranes with [3H]-ligand (2 nM) and varying concentrations of the test compound (1 nM - 10 µM).

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2.

  • Incubation: 90 minutes at 25°C.

  • Filtration: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Result: >50% displacement at 10 µM indicates a "Red Flag" for CNS or cardiovascular side effects.

Optimization Workflow (Graphviz)

How do you move from this "dirty" scaffold to a selective drug?

Workflow Step1 Scaffold: 5-Phenylfuro[2,3-d]... Step2 Initial Screen: Lck vs. VEGFR2 Step1->Step2 Decision Selectivity Ratio > 50x? Step2->Decision Opt1 Add C6-Aryl Substituent Decision->Opt1 Yes Fail Discard: Too Promiscuous Decision->Fail No Opt2 Modify C4-Amino (Solubility) Opt1->Opt2 Success Lead Candidate (e.g. A-770041) Opt2->Success

Figure 2: Medicinal chemistry optimization logic. The 5-phenyl core must be substituted at the C6 position to gain specificity.

References

  • Miyazaki, Y., et al. (2005). "Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Burchat, A., et al. (2002). "Discovery of 4-amino-5,6-biaryl-furo[2,3-d]pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR." Bioorganic & Medicinal Chemistry Letters.

  • Traxler, P., et al. (1997). "4-(Phenylamino)pyrrolopyrimidines: Potent and Selective, ATP Site Directed Inhibitors of the EGF-Receptor Protein Tyrosine Kinase." Journal of Medicinal Chemistry.

  • Hanke, J. H., et al. (1996). "Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor."[7] Journal of Biological Chemistry (Reference for PP2 comparison).

Sources

Comparing the anti-angiogenic effects of different furo[2,3-d]pyrimidine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for potent, orally bioavailable anti-angiogenic agents has identified the furo[2,3-d]pyrimidine scaffold as a premier bioisostere to the quinazoline core found in approved drugs like Gefitinib. Unlike broad-spectrum kinase inhibitors, specific derivatives of this scaffold demonstrate high selectivity for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) , the primary driver of tumor neovascularization.

This guide objectively compares the anti-angiogenic efficacy of three distinct structural classes of furo[2,3-d]pyrimidine derivatives: 4-amino-5-diarylureas , 4-anilino derivatives , and C6-substituted biaryl ethers . Analysis focuses on Structure-Activity Relationship (SAR) data, enzymatic inhibition (IC50), and cellular functional assays (HUVEC tube formation).

Mechanistic Basis: Type II Kinase Inhibition

To interpret the performance data below, one must understand the binding mode.[1] Furo[2,3-d]pyrimidines generally act as Type II inhibitors . They occupy the ATP-binding pocket of VEGFR-2 in its inactive (DFG-out) conformation.

  • Hinge Region: The pyrimidine nitrogen accepts a hydrogen bond from the backbone NH of Cys919 .

  • Allosteric Pocket: A hydrophobic substituent (often a substituted phenyl ring) extends past the "gatekeeper" residue to occupy the hydrophobic back pocket, stabilizing the inactive conformation.

Diagram 1: VEGFR-2 Signaling & Inhibition Pathway

Figure 1 illustrates the signal transduction cascade blocked by these derivatives.

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (Receptor) VEGF->VEGFR2 Activation PI3K PI3K VEGFR2->PI3K Phosphorylation MAPK RAS/RAF/MEK VEGFR2->MAPK Inhibitor Furo[2,3-d]pyrimidine Derivative Inhibitor->VEGFR2 ATP Competition (Blocks Phos.) AKT Akt/PKB PI3K->AKT Response Angiogenesis (Proliferation, Migration, Tube Formation) AKT->Response ERK ERK1/2 MAPK->ERK ERK->Response

Figure 1: Mechanism of Action. The inhibitor blocks ATP binding at VEGFR-2, preventing downstream phosphorylation of Akt and ERK, thereby halting angiogenesis.

Comparative Performance Analysis

We analyzed three primary derivative series reported in recent medicinal chemistry literature. The comparison benchmarks these against Sorafenib (standard of care).

Series A: 4-Amino-5-Diarylurea Derivatives

Representative Compound: 8a This series incorporates a urea moiety at the C5 position.[2] The urea group is critical for hydrogen bonding with the Asp1044 and Glu883 residues in the DFG motif.[3]

  • Strengths: Dual inhibition of VEGFR-2 and Tie-2 (another angiopoietin receptor), leading to a more comprehensive blockade of vessel maturation.

  • Weaknesses: Higher molecular weight often reduces oral bioavailability compared to smaller analogs.

Series B: 4-Substituted Biaryl-Ether Derivatives

Representative Compound: 15b These compounds replace the urea linker with an ether linkage at the C4 position, connecting to a biaryl system.

  • Strengths: Extremely potent cellular activity. Compound 15b demonstrated 99.5% inhibition of HUVEC proliferation at 10 μM.

  • SAR Insight: Electron-withdrawing groups (Cl, F) on the terminal phenyl ring significantly enhance hydrophobic pocket binding.

Series C: 4-Anilino Derivatives

Representative Compound: 4c Structurally similar to Gefitinib but optimized for VEGFR-2.

  • Strengths: Balanced profile. Good enzymatic potency (IC50 = 57.1 nM) with moderate cytotoxicity, reducing the risk of off-target side effects in healthy tissue.

Data Summary Table
FeatureCompound 8a (Series A)Compound 15b (Series B)Compound 4c (Series C)Sorafenib (Control)
Primary Target VEGFR-2 / Tie-2VEGFR-2VEGFR-2VEGFR-2 / PDGFR
Enzymatic IC50 < 3 nM~20-30 nM57.1 nM41.1 nM
HUVEC IC50 12 nM~22 nM22.6 μM20.6 μM
Binding Mode Type II (Deep Pocket)Type IIType I/II HybridType II
Key SAR Feature 5-position Urea Linker4-position Biaryl Ether4-Anilino substitutionDiarylurea

Critical Insight: While Series A (8a) shows superior enzymatic potency, Series B (15b) often translates better to cellular efficacy in specific tumor models due to improved membrane permeability.

Experimental Validation Protocols

To verify the anti-angiogenic potential of these derivatives, the HUVEC Tube Formation Assay is the gold standard. It mimics the reorganization of endothelial cells into capillary-like structures.[4][5]

Protocol: HUVEC Tube Formation Assay

Pre-requisites:

  • Cells: Primary Human Umbilical Vein Endothelial Cells (HUVEC), passage 2-5.

  • Matrix: Growth Factor Reduced (GFR) Matrigel.

  • Detection: Calcein AM (fluorescent) or Crystal Violet (colorimetric).

Step-by-Step Methodology
  • Matrix Preparation (CRITICAL): Thaw GFR Matrigel overnight at 4°C on ice. Warning: Matrigel solidifies above 10°C. Keep pipettes and plates pre-chilled.

  • Coating: Add 50 μL of Matrigel to each well of a pre-chilled 96-well plate. Avoid bubbles. Incubate at 37°C for 30-60 mins to polymerize.

  • Cell Seeding: Harvest HUVECs and resuspend in basal medium (low serum). Seed 1.5 x 10^4 cells per well.

  • Treatment: Immediately add the furo[2,3-d]pyrimidine derivative (0.1 nM – 10 μM) or DMSO control.

  • Incubation: Incubate at 37°C, 5% CO2 for 4–16 hours. (Tube formation typically peaks at 6-8 hours).

  • Imaging & Analysis: Stain with Calcein AM (2 μg/mL).[6] Image using fluorescence microscopy.[6][7] Quantify "total tube length" and "number of junctions" using ImageJ (Angiogenesis Analyzer plugin).

Diagram 2: Tube Formation Assay Workflow

Figure 2 visualizes the critical temperature-dependent steps in the protocol.

HUVEC_Protocol Thaw 1. Thaw Matrigel (4°C Overnight) Coat 2. Coat 96-Well Plate (Pre-chilled tips) Thaw->Coat Keep on Ice Polymerize 3. Polymerize (37°C, 30 min) Coat->Polymerize Gel Formation Seed 4. Seed HUVECs + Compound Polymerize->Seed Incubate 5. Incubate (6-16 Hours) Seed->Incubate Analyze 6. Image Analysis (Total Tube Length) Incubate->Analyze Stain (Calcein AM)

Figure 2: HUVEC Tube Formation Workflow. Blue nodes indicate cold-chain steps essential to prevent premature matrix solidification.

Strategic Recommendations for Lead Optimization

Based on the comparative data, researchers developing new furo[2,3-d]pyrimidine derivatives should consider the following:

  • The "Urea" Advantage: Incorporating a urea linker (as seen in Series A) consistently improves potency by accessing the DFG-motif hydrogen bonds. However, this often lowers solubility.

  • Halogenation: Adding electron-withdrawing groups (F, Cl, CF3) to the terminal phenyl ring (Series B/C) enhances lipophilicity and binding affinity within the hydrophobic pocket.

  • Scaffold Hopping: If patentability is an issue, the thieno[2,3-d]pyrimidine scaffold (sulfur instead of oxygen in the fused ring) shows nearly identical biological activity (e.g., Compound 21e) and may offer different metabolic stability profiles.

References

  • Miyazaki, Y., et al. (2005).[8] "Novel 4-amino-furo[2,3-d]pyrimidines as Tie-2 and VEGFR2 dual inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Fayed, E.A., et al. (2016). "Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidine Scaffolds."[9][10] ResearchGate / Bioorganic Chemistry.

  • Hassan, A., et al. (2022). "Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity."[1][11] ACS Omega.

  • Molecular Devices. (n.d.). "A high-content tube formation assay using an in vitro angiogenesis model." Application Note.

  • Arnaoutova, I., & Kleinman, H. K. (2010). "In vitro angiogenesis: endothelial cell tube formation on gelled basement membrane extract." Nature Protocols.

Sources

Head-to-head comparison of furo[2,3-d]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[2,3-d]pyrimidine scaffold is a bioisostere of purine, critical in the development of kinase inhibitors (VEGFR-2, EGFR, PI3K/AKT) and antifolates. For the medicinal chemist, the choice of synthetic route is rarely about "convenience"—it is a strategic decision dictated by the required substitution pattern at C5 and C6, the scale of production, and the tolerance of functional groups.

This guide contrasts the three dominant synthetic methodologies: the Classical Condensation (robust but harsh), the Transition-Metal Catalyzed Cyclization (precise but expensive), and the Multicomponent Reaction (MCR) (green but structurally rigid).

Part 1: Strategic Overview (Retrosynthetic Map)

The synthesis of furo[2,3-d]pyrimidines generally proceeds via two main logic gates: annulating a furan onto a pyrimidine core (Pyrimidine-First) or annulating a pyrimidine onto a furan core (Furan-First). The "Pyrimidine-First" approach is vastly preferred in drug discovery due to the commercial availability of uracil and cytosine derivatives.

Retrosynthesis Target Furo[2,3-d]pyrimidine Scaffold RouteA Route A: Classical Condensation (Pyrimidine + α-Haloketone) Target->RouteA Disconnect C5-C6 & O-C6 RouteB Route B: Transition Metal Catalysis (Sonogashira + Cyclization) Target->RouteB Disconnect C5-C6 & O-C6 RouteC Route C: Multicomponent Reaction (Isocyanide-based MCR) Target->RouteC Disconnect C5-C6, C6-N, C5-C(O) StartA 6-Aminouracils + α-Haloketones RouteA->StartA StartB 5-Halopyrimidines + Terminal Alkynes RouteB->StartB StartC Barbituric Acid + Aldehyde + Isocyanide RouteC->StartC

Figure 1: Strategic retrosynthetic disconnection of the furo[2,3-d]pyrimidine core.

Part 2: Head-to-Head Technical Comparison
1. The Modern Standard: Sonogashira Coupling & Cyclization

Best for: Late-stage diversification, complex C5/C6 substitution, kinase inhibitor libraries.

This method utilizes a Pd/Cu-catalyzed Sonogashira coupling of 5-iodouracil (or similar) with a terminal alkyne, followed by a base-mediated or metal-catalyzed 5-endo-dig cyclization.

  • Mechanism: The C5-C6 bond is formed via Pd-catalysis. The furan ring closure (O-C6 bond) is achieved by nucleophilic attack of the C4-oxygen onto the activated alkyne.

  • Pros: High modularity; tolerates sensitive functional groups; allows precise installation of aryl/heteroaryl groups at C6.

  • Cons: Requires expensive catalysts (Pd, Cu); removal of heavy metals is critical for pharma compliance; step-wise purification often required.

2. The Green Route: Isocyanide-Based MCR

Best for: High-throughput screening (HTS) libraries, rapid diversity generation, "Click" chemistry.

A one-pot reaction involving barbituric acid, an aldehyde (often arylglyoxal), and an isocyanide.

  • Mechanism: Involves a Knoevenagel condensation followed by a [4+1] cycloaddition or Michael-type addition/cyclization sequence.

  • Pros: Atom economical; water can often be used as solvent; no transition metals; operational simplicity (mix and filter).

  • Cons: Structurally rigid—typically locks the C6 position with an amino group (from isocyanide) and C5 with an acyl group; limited to specific electronic requirements.

3. The Classical Route: Condensation with α-Haloketones

Best for: Large-scale synthesis of simple cores, cost-sensitive manufacturing.

Reaction of 6-aminouracils with α-haloketones or α-haloaldehydes.

  • Mechanism: Alkylation of the C5 position followed by intramolecular cyclization of the C6-amino group onto the carbonyl, or O-alkylation followed by cyclization.

  • Pros: Cheap starting materials; scalable; no metal contaminants.

  • Cons: Harsh conditions (often requires reflux in DMF/acid); regioselectivity issues (N-alkylation vs O-alkylation vs C-alkylation); lower yields with sterically hindered ketones.

Part 3: Performance Metrics
FeatureSonogashira / Cyclization Isocyanide MCR Classical Condensation
Primary Application Lead Optimization (SAR)HTS Library GenerationBulk Scale-up
Yield Range 60% – 90%80% – 95%40% – 70%
Regioselectivity Excellent (Directed by I/Br)Excellent (Mechanism driven)Moderate (Solvent dependent)
Functional Group Tolerance High (Esters, Amides, Nitriles)Moderate (Aldehyde sensitive)Low (Acid/Base sensitive)
Atom Economy Low (Phosphine ligands, salts)High (Water is sole byproduct)Moderate (HX byproduct)
Reaction Time 4 – 24 Hours1 – 4 Hours12 – 48 Hours
Part 4: Detailed Experimental Protocols
Protocol A: Transition-Metal Catalyzed Synthesis (Sonogashira)

Target: 6-Aryl-furo[2,3-d]pyrimidine derivatives. Based on methodologies for VEGFR-2/EGFR inhibitors [1, 5].

  • Coupling: Charge a Schlenk flask with 5-iodouracil (1.0 equiv), Pd(PPh3)2Cl2 (0.05 equiv), and CuI (0.05 equiv).

  • Solvent/Base: Add anhydrous DMF (0.2 M concentration) and Triethylamine (3.0 equiv). Degas with N2 for 10 mins.

  • Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Stir at room temperature for 4–6 hours (monitor by TLC).

  • Cyclization (In situ): If cyclization does not occur spontaneously, heat the mixture to 80°C for 2 hours. The C4-OH (tautomer of uracil) attacks the alkyne triple bond (5-endo-dig).

  • Workup: Dilute with EtOAc, wash with water and brine (to remove DMF). Dry over Na2SO4.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Green One-Pot MCR

Target: 6-Alkylamino-5-aroyl-furo[2,3-d]pyrimidines. Based on ZrOCl2 catalyzed aqueous synthesis [2, 3].

  • Mixing: In a round-bottom flask, combine 1,3-dimethylbarbituric acid (1.0 equiv), arylglyoxal monohydrate (1.0 equiv), and alkyl isocyanide (1.0 equiv).

  • Catalyst: Add ZrOCl2•8H2O (2 mol%) or perform uncatalyzed in water.

  • Solvent: Add Water (5 mL/mmol).

  • Reaction: Heat to 50°C for 30–60 minutes. A solid precipitate typically forms.

  • Workup: Cool to room temperature. Filter the solid.

  • Purification: Wash the filter cake with water and cold ethanol. Recrystallize from EtOH if necessary. No chromatography required.

Part 5: Mechanistic Visualization (Sonogashira Route)

Understanding the catalytic cycle is crucial for troubleshooting low yields in the Sonogashira route.

SonogashiraMechanism Pd0 Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 5-Iodouracil Transmetal Transmetallation (Cu-Acetylide) OxAdd->Transmetal + Alkyne/CuI/Base RedElim Reductive Elimination (C-C Bond Formed) Transmetal->RedElim RedElim->Pd0 Regenerate Cat. Cyclization 5-endo-dig Cyclization RedElim->Cyclization Intermediate Product Furo[2,3-d]pyrimidine Cyclization->Product Base/Heat

Figure 2: Catalytic cycle for the Pd/Cu-mediated synthesis of furo[2,3-d]pyrimidines.

References
  • Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. ResearchGate. [Link]

  • Green and efficient one-pot three-component synthesis of novel drug-like furo[2,3-d]pyrimidines. Bioorganic Chemistry (via PubMed). [Link]

  • Uncatalyzed synthesis of furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in water. Indian Journal of Chemistry. [Link]

  • Design and synthesis of novel furan, furo[2,3-d]pyrimidine... as potential VEGFR-2 inhibitors. Bioorganic Chemistry (via PubMed). [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Phenylfuro[2,3-d]pyrimidin-4-amine. As a heterocyclic amine compound utilized in research and development, its waste must be managed with a thorough understanding of its potential hazards and in strict accordance with institutional and regulatory standards. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols and chemical waste management principles.

Hazard Assessment and Profile

Based on analogous compounds, 5-Phenylfuro[2,3-d]pyrimidin-4-amine should be handled as a hazardous substance. The primary hazards associated with similar pyrimidine and amine derivatives include:

  • Acute Oral Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Causes skin irritation upon contact.[4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation.[2][7][8]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[2][4][5]

These potential hazards necessitate careful handling and the use of appropriate personal protective equipment at all times. The compound is a nitrogen-containing heterocyclic amine, a class of chemicals that requires segregation from incompatible materials like acids and strong oxidizing agents to prevent potentially violent reactions.[9][10]

Hazard CategoryPotential EffectsRecommended Personal Protective Equipment (PPE)
Toxicity (Oral/Dermal) Harmful if swallowed, causes skin irritation.Chemical-resistant gloves (e.g., nitrile), lab coat, closed-toe shoes.[5][11]
Eye Irritation Causes serious eye irritation.Safety glasses with side-shields or chemical splash goggles.[7][8]
Respiratory May cause respiratory irritation.Handle only in a certified chemical fume hood. Use a NIOSH-approved respirator if dust or aerosols may be generated outside a hood.[11][12]
Reactivity As an amine, may react with acids and oxidizers.Segregate from incompatible chemicals during storage and disposal.[9][13]

Step-by-Step Disposal Protocol

The primary and required method for the disposal of 5-Phenylfuro[2,3-d]pyrimidin-4-amine and its associated waste is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.[11][12] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [12][14]

Waste Segregation: The First Line of Defense

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[9][13]

  • Step 1: Designate Waste Streams. Establish separate, clearly labeled hazardous waste containers for solid and liquid waste containing 5-Phenylfuro[2,3-d]pyrimidin-4-amine.[11][12]

  • Step 2: Collect Solid Waste. Place all contaminated solid materials, such as gloves, weighing papers, pipette tips, and contaminated absorbent materials from spill cleanups, into the designated "Solid Hazardous Waste" container.[11]

  • Step 3: Collect Liquid Waste. Collect all unused solutions, reaction mixtures, and solvent rinsates containing the compound in a designated "Liquid Hazardous Waste" container.[12]

  • Step 4: Maintain Segregation. Do not mix this waste stream with other incompatible wastes, such as acids, bases, or oxidizers.[9][13] Halogenated and non-halogenated solvent wastes should also be kept separate unless otherwise directed by your EHS department.[9]

Waste Containerization and Labeling

Proper containerization and labeling are mandated by regulations and are essential for safe transport and disposal.

  • Container Selection: Waste must be stored in containers made of a compatible material (e.g., glass or polyethylene) with a secure, tightly sealing lid.[9][13] The original product container is often a suitable choice for its own waste.[9] Avoid using food-grade containers, beakers, or flasks.[13]

  • Labeling: All waste containers must be accurately labeled.[9] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "5-Phenylfuro[2,3-d]pyrimidin-4-amine". Do not use abbreviations or chemical formulas.[9]

    • An approximate concentration or percentage of the chemical and a list of all other components (e.g., solvents).[9]

    • The date when waste was first added to the container.[9]

  • Container Integrity: Ensure containers are in good condition, free from leaks or damage. Keep containers closed at all times except when adding waste.[13][15]

On-Site Storage and Disposal
  • Storage: Store sealed and labeled waste containers in a designated satellite accumulation area within or near the laboratory. This area should be away from general traffic and incompatible materials.[10]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow all internal procedures for waste transfer and documentation.[11][14]

Emergency Procedures: Spill Management

Immediate and correct action is crucial in the event of a spill.[12]

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated. If the spill is not in a fume hood, restrict access to the area.

  • Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, before addressing the spill.[11]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the spill.[1][16]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.[1][12]

  • Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials as hazardous waste.[11]

  • Report: Report the spill to your laboratory supervisor and EHS department, in accordance with institutional policy.[11]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 5-Phenylfuro[2,3-d]pyrimidin-4-amine.

G Disposal Workflow for 5-Phenylfuro[2,3-d]pyrimidin-4-amine start Waste Generation (Solid or Liquid) is_solid Is the waste solid? (e.g., gloves, contaminated paper) start->is_solid solid_waste Place in 'Solid Hazardous Waste' Container is_solid->solid_waste Yes liquid_waste Place in 'Liquid Hazardous Waste' Container is_solid->liquid_waste No label_container Properly Label Container: - 'Hazardous Waste' - Full Chemical Name & Components - Accumulation Start Date solid_waste->label_container liquid_waste->label_container store_waste Store Sealed Container in Designated Satellite Accumulation Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Caption: Decision workflow for segregating and preparing waste for disposal.

References

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
  • SAFETY DATA SHEET - N-Phenylmaleimide. (2025, December 21). Fisher Scientific.
  • Safety Data Sheet - N-phenylpiperidin-4-amine. (2023, August 10). Cayman Chemical.
  • Safety Data Sheet - 4-(3-(Trifluoromethyl)phenyl)pyrimidin-2-amine. (2024, December 19). CymitQuimica.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Safety Data Sheet - 6-Chloro-N-methyl-2-phenylpyrimidin-4-amine. (2024, November 1). Aaronchem.
  • 5-Phenylpyrimidin-2-amine. (n.d.). PubChem, National Institutes of Health.
  • 5-Phenylpyrimidin-4-amine. (n.d.). PubChem, National Institutes of Health.
  • 5-Phenylthieno[2,3-d]pyrimidin-4-amine. (n.d.). MedchemExpress.com.
  • CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn University.
  • Chemical Waste Guidelines. (2024, April 16). University of Minnesota.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine. (2025). Benchchem.
  • Safety Data Sheet - N-(5-Amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidinamine. (n.d.). Jubilant Ingrevia.
  • Safety Data Sheet - N-(2-Methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidinamine. (n.d.). Echemi.
  • N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine SDS. (n.d.). LookChem.
  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. (2025). Benchchem.
  • 5-Pyrimidinamine, 1,3-bis(2-ethylhexyl)hexahydro-5-methyl-: Human health tier II assessment. (2016, February 5). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Safe Disposal of 3-(2-Methylphenyl)furan: A Procedural Guide. (2025). Benchchem.

Sources

Personal protective equipment for handling 5-Phenylfuro[2,3-d]pyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as an authoritative operational manual for the handling of 5-Phenylfuro[2,3-d]pyrimidin-4-amine .

Executive Summary & Risk Profile

5-Phenylfuro[2,3-d]pyrimidin-4-amine is a fused bicyclic heteroaromatic compound. Structurally, it belongs to the furo[2,3-d]pyrimidine class, a scaffold frequently serving as a bioisostere for purines (adenine).

  • Primary Hazard: As a research chemical, its specific toxicological profile is likely incomplete. However, based on Read-Across logic from structural analogs (e.g., thienopyrimidines, pyrrolopyrimidines), this compound must be treated as a Potent Bioactive Agent .

  • Likely Biological Activity: Kinase inhibition (e.g., EGFR, VEGFR, PI3K) or Adenosine Receptor antagonism (A3).

  • Operational Directive: Handle as Occupational Exposure Band (OEB) 3 (Potent) until specific toxicology data proves otherwise. Default to high-containment strategies to prevent inhalation of dust or transdermal absorption of DMSO solutions.

Compound Identification
PropertyDetail
Chemical Name 5-Phenylfuro[2,3-d]pyrimidin-4-amine
Structural Class Furo[2,3-d]pyrimidine (Purine Bioisostere)
Physical State Solid (Powder/Crystals)
Solubility Profile Low in water; High in DMSO, DMF, and warm Ethanol.[1][2]
Stability Stable under normal conditions; protect from light and moisture.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. They are designed to create a redundant barrier system against both the solid compound and its solubilized forms (which often possess enhanced skin permeability).

OperationRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Weighing (Solid) N95/P2 (Minimum) or PAPR if outside enclosure. Work inside a Balance Enclosure or Fume Hood.Double Nitrile (0.11 mm min). Change outer pair immediately if contaminated.Chemical Safety Goggles . Face shield recommended if handling >1g.Lab coat (buttoned, long sleeve). Tyvek sleeves recommended.
Solubilization (DMSO/DMF) Fume Hood Required . Vapors from solvents carry the compound.Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile. Note: DMSO permeates standard nitrile in <5 mins.Chemical Safety Goggles .Lab coat + Chemical Resistant Apron .
General Handling (Sealed) Standard Lab Ventilation.Single Nitrile Gloves.Safety Glasses with side shields.Standard Lab Coat.
Spill Cleanup Full-Face Respirator with P100/Organic Vapor cartridges.Double Nitrile (Heavy Duty) or Butyl Rubber.Integrated into Full-Face Respirator.Tyvek Coverall (Type 5/6).

Expert Insight: Why Laminate Gloves for Solutions? This compound is likely dissolved in DMSO for biological assays. DMSO is a potent skin penetrant and can "carry" the dissolved small molecule directly into the bloodstream. Standard nitrile gloves degrade rapidly in DMSO. A laminate inner glove provides the necessary chemical resistance.

Operational Workflow & Containment

This workflow enforces a "Chain of Custody" for the molecule to prevent cross-contamination and exposure.

HandlingWorkflow Receipt 1. Receipt & Inspection (Check Seal Integrity) Storage 2. Storage (-20°C, Desiccated) Receipt->Storage Log into Inventory Weighing 3. Weighing (Balance Enclosure/Hood) Storage->Weighing Acclimatize to RT Weighing->Storage Reseal & Parafilm Solubilization 4. Solubilization (DMSO/DMF in Hood) Weighing->Solubilization Add Solvent Experiment 5. Experimental Use (Sealed Plates/Vials) Solubilization->Experiment Dilute Waste 6. Disposal (Solid/Liquid Segregation) Experiment->Waste Quench

Figure 1: Operational Chain of Custody. Red nodes indicate high-risk steps requiring maximum containment.

Step-by-Step Protocol

A. Storage & Acclimatization

  • Storage: Store at -20°C in a desiccator. Hydrolysis of the furan ring is slow but possible under humid acidic conditions.

  • Acclimatization: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator.

    • Reasoning: Opening a cold vial causes condensation of atmospheric moisture, which can degrade the compound and cause weighing errors (hygroscopicity).

B. Weighing (Critical Step)

  • Engineering Control: Use a Powder Containment Hood or a Chemical Fume Hood. Never weigh on an open bench.

  • Technique: Use an antistatic gun if the powder is fluffy/static. Weigh directly into the final vessel (e.g., a screw-cap vial) to minimize transfer losses and dust generation.

  • Decontamination: Wipe the balance area with a detergent-soaked wipe, followed by ethanol.

C. Solubilization

  • Solvent Choice: DMSO (Dimethyl sulfoxide) is the standard vehicle.

  • Procedure: Add solvent gently down the side of the vial to avoid displacing powder. Vortex with the cap tightly sealed .

  • Venting: If sonication is required, vent the vial inside the hood afterwards to release pressure.

Emergency Response & Spill Logic

In the event of a spill, immediate classification of the spill type (Solid vs. Liquid) determines the response.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid (DMSO Soln) Type->Liquid ActionSolid 1. Dampen with paper towel 2. Scoop/Wipe (Avoid Dust) Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite/Pads) 2. Double Glove Change (Avoid Contact) Liquid->ActionLiquid Disposal Seal in HazWaste Bag Label 'Toxic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision logic for spill remediation. Note the specific instruction to "Dampen" solids to prevent aerosolization.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol (it may enhance absorption).

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[4]

Waste Disposal Strategy

Disposal must strictly adhere to chemical safety regulations (e.g., RCRA in the US, local environmental agencies).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical Waste (Toxic)High-temperature Incineration.
Liquid Waste (DMSO) Halogenated/Organic Solvent WasteSegregated solvent stream for incineration. Do not pour down the drain.
Contaminated PPE Hazardous Solid WasteDouble-bagged in yellow/red biohazard or chemical waste bags.
Empty Vials Triple Rinse RuleRinse 3x with solvent (collect rinsate as liquid waste), then deface label and discard as glass waste.

References

  • PubChem. 5,6-Bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine (Analog Data). National Library of Medicine. Available at: [Link][1]

  • Occupational Safety and Health Administration (OSHA). Control Banding for Research Chemicals. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.